molecular formula C8H11NO3S B1214885 Penicillanic acid CAS No. 87-53-6

Penicillanic acid

Cat. No.: B1214885
CAS No.: 87-53-6
M. Wt: 201.25 g/mol
InChI Key: RBKMMJSQKNKNEV-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillanic acid, more commonly known to researchers as 6-Aminothis compound (6-APA), serves as the fundamental core structure for all penicillins and a crucial intermediate in the synthesis of a wide range of beta-lactam antibiotics . This compound features the characteristic bicyclic structure composed of a reactive four-membered beta-lactam ring fused to a five-membered thiazolidine ring . The strategic placement of a carbonyl group on the beta-lactam ring is a highly reactive point responsible for the transient covalent bond with bacterial enzymes . Its primary research value lies in its role as a versatile scaffold; the 6-amino position can be substituted with various side chains to create semisynthetic penicillins, resulting in compounds with diverse antibacterial properties and pharmacological profiles . Researchers utilize 6-APA to develop new antibiotics and study mechanisms of antibiotic action. Its biological activity stems from its structural and stereochemical resemblance to the D-Ala-D-Ala terminus of bacterial peptidoglycan . This similarity allows beta-lactam antibiotics derived from 6-APA to irreversibly inhibit penicillin-binding proteins (PBPs), specifically DD-transpeptidase enzymes . This inhibition blocks the cross-linking of peptidoglycan chains during bacterial cell wall synthesis, leading to defects in the cell wall that cause osmotic lysis and cell death . Understanding the structural nuances of 6-APA, including the equilibrium between its axial and equatorial forms, is mandatory for designing more efficient antibiotics and developing new strategies to protect the beta-lactam ring from degradation by bacterial resistance enzymes like beta-lactamases . This compound derivatives, such as tazobactam, are also investigated as mechanism-based inhibitors of beta-lactamase enzymes, helping to preserve the activity of co-administered antibiotics . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKMMJSQKNKNEV-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236038
Record name Penicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-53-6
Record name Penicillanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and History of 6-Aminopenicillanic Acid (6-APA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 6-aminopenicillanic acid (6-APA), the fundamental nucleus of penicillins, marked a pivotal moment in the history of medicine. This breakthrough transformed antibiotic therapy, paving the way for the development of a vast arsenal of semi-synthetic penicillins with tailored efficacy against a wide range of bacterial pathogens. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 6-APA. It offers detailed protocols, quantitative data, and visual representations of the critical processes, serving as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The journey from the serendipitous observation of penicillin's antibacterial properties to the deliberate isolation and utilization of its core structure is a testament to scientific ingenuity and has laid the groundwork for modern antibiotic development.

Introduction: The Dawn of the Antibiotic Era and the Penicillin Puzzle

The story of 6-APA is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a life-saving drug by Howard Florey and Ernst Boris Chain.[1] While the natural penicillins, such as penicillin G, were remarkably effective against many gram-positive bacteria, their limitations were soon apparent. These included a narrow spectrum of activity and susceptibility to bacterial resistance mechanisms, primarily through the action of β-lactamase enzymes.[1] The quest for new and improved antibiotics led researchers to question whether the penicillin molecule could be chemically modified to enhance its properties. The key to this lay in understanding its fundamental structure.

The core of the penicillin molecule, a bicyclic system consisting of a thiazolidine ring fused to a β-lactam ring, was the subject of intense research. It was hypothesized that the acyl side chain attached to this nucleus was responsible for some of the molecule's specific properties, and that by altering this side chain, new penicillins with different characteristics could be synthesized. This concept, however, remained a theoretical possibility until the isolation and characterization of the penicillin nucleus itself: 6-aminothis compound.

The Landmark Discovery of 6-APA

In 1958, a team of scientists at Beecham Research Laboratories in Surrey, England, made the groundbreaking discovery of 6-APA.[2][3] This team, which included F.R. Batchelor, F.P. Doyle, J.H.C. Nayler, and G.N. Rolinson, found that by fermenting Penicillium chrysogenum in the absence of a side-chain precursor, they could isolate the core penicillin nucleus.[4][5] This discovery was a watershed moment, as it provided the essential building block for the creation of a multitude of semi-synthetic penicillins.[2][3]

The Precursor-Starved Fermentation: A Key Experiment

The initial breakthrough came from a deceptively simple yet elegant experimental design. The Beecham team cultured Penicillium chrysogenum in a fermentation medium that lacked the typical precursors for penicillin side chains, such as phenylacetic acid for penicillin G. This led to the accumulation of a novel compound which they identified as 6-aminothis compound.

Production of 6-APA: From Fermentation to Enzymatic Hydrolysis

Following its discovery, the focus shifted to developing efficient methods for the large-scale production of 6-APA. Two primary routes emerged: direct fermentation and enzymatic hydrolysis of natural penicillins.

Direct Fermentation

While the initial discovery relied on fermentation without a side-chain precursor, this method generally resulted in low yields of 6-APA.[2] Strains of Penicillium chrysogenum have been developed that can produce higher titers of 6-APA directly.[7][8]

Enzymatic Hydrolysis of Penicillin G and V

The most industrially significant method for 6-APA production is the enzymatic hydrolysis of penicillin G or penicillin V.[9] This process utilizes the enzyme penicillin G acylase (PGA), also known as penicillin amidase, to cleave the acyl side chain from the penicillin molecule, yielding 6-APA and the corresponding side-chain acid (phenylacetic acid from penicillin G or phenoxyacetic acid from penicillin V).[10]

Penicillin G acylase is a crucial enzyme in the industrial production of 6-APA. It is produced by various microorganisms, with strains of Escherichia coli and Bacillus megaterium being the most common sources for industrial applications.[1][10] The enzyme is often immobilized on a solid support, which allows for its easy separation from the reaction mixture and repeated use, thereby reducing production costs.[4]

Experimental Protocols

Enzymatic Hydrolysis of Penicillin G to 6-APA

This protocol outlines a general procedure for the laboratory-scale enzymatic hydrolysis of penicillin G using immobilized penicillin G acylase.

Materials and Reagents:

  • Penicillin G potassium salt

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Sodium hydroxide (1 M)

  • Hydrochloric acid (1 M)

  • Methyl isobutyl ketone (MIBK)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: Prepare a solution of penicillin G potassium salt in 0.1 M phosphate buffer (pH 8.0) to a desired concentration (e.g., 5-10% w/v) in a temperature-controlled reaction vessel maintained at 37-40°C.

  • Enzyme Addition: Add the immobilized penicillin G acylase to the penicillin G solution. The amount of enzyme will depend on its specific activity.

  • pH Control: Continuously monitor the pH of the reaction mixture. The hydrolysis of penicillin G releases phenylacetic acid, which will lower the pH. Maintain the pH at 8.0 by the controlled addition of 1 M NaOH using a pH-stat or manual titration.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. The concentration of 6-APA and the disappearance of penicillin G can be quantified using HPLC.[11]

  • Reaction Termination: Once the desired conversion (typically >95%) is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.

Isolation and Purification of 6-APA

Following the enzymatic hydrolysis, 6-APA needs to be isolated from the reaction mixture, which contains unreacted penicillin G, phenylacetic acid, and buffer salts.

Procedure:

  • Acidification and Extraction of Byproducts: Cool the reaction mixture to 0-5°C. Adjust the pH to 2.0 with 1 M HCl. This protonates the phenylacetic acid, making it soluble in an organic solvent. Extract the acidified solution with an equal volume of cold MIBK to remove the phenylacetic acid and any unreacted penicillin G. Separate the aqueous phase, which contains the 6-APA. Repeat the extraction with fresh MIBK to ensure complete removal.

  • Crystallization of 6-APA: Adjust the pH of the aqueous phase to the isoelectric point of 6-APA (around pH 4.3) with 1 M NaOH. Perform this step slowly with constant stirring in a cold environment (0-5°C) to induce the crystallization of 6-APA.

  • Collection and Drying: Collect the 6-APA crystals by vacuum filtration. Wash the crystals with cold water and then with a cold organic solvent like ethanol to remove residual impurities. Dry the purified 6-APA crystals under vacuum.

Quantitative Analysis of 6-APA by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of 6-APA.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 4.0-5.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength of 210-220 nm.

  • Quantification: The concentration of 6-APA is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure 6-APA.[12]

Quantitative Data

The efficiency of 6-APA production is influenced by various factors, including the source and preparation of the enzyme, and the reaction conditions.

Table 1: Kinetic Parameters of Penicillin G Acylase (PGA)
Enzyme SourceImmobilization SupportK_m (mM) for Penicillin GV_max (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Escherichia coliSoluble0.13-7.830[13]
Escherichia coliOxirane-acrylic beads11.36-8.055[4]
Bacillus megateriumSoluble1.830.165 x 10⁻³ (mmol/min/UI)8.037[1]
E. coli on Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ nanoparticlesCovalent0.0436 (mol/L)0.3727 (µmol/min)8.050[14]
Table 2: Yields and Conversion Rates in 6-APA Production
Production MethodSubstrateBiocatalyst/StrainKey ConditionsConversion/YieldReference
Enzymatic HydrolysisPenicillin GImmobilized E. coli PGApH 8.0, 40°C95% conversion in 30 min[4]
Enzymatic HydrolysisPenicillin VLentikats-encapsulated E. coli-85-90% isolated yield
Fermentation-P. chrysogenum DS17690 with >20 copies of penDE-4- to 5-fold increase in extracellular 6-APA[7]
Enzymatic Hydrolysis in Three-Liquid-Phase SystemPenicillin GCovalently attached PGApH 5.5, 42°C80% productivity

Visualizations

Experimental Workflow for 6-APA Production

experimental_workflow cluster_reaction Enzymatic Hydrolysis cluster_purification Isolation and Purification penG Penicillin G Solution (pH 8.0, 37-40°C) reactor Reaction Vessel (pH maintained at 8.0) penG->reactor enzyme Immobilized Penicillin G Acylase enzyme->reactor filtration1 Filter to remove immobilized enzyme reactor->filtration1 Reaction Mixture acidification Acidify to pH 2.0 (0-5°C) filtration1->acidification Aqueous Solution extraction Extract with MIBK (remove PAA and Pen G) acidification->extraction crystallization Adjust to pH 4.3 (0-5°C) extraction->crystallization Aqueous Phase (contains 6-APA) filtration2 Vacuum Filtration crystallization->filtration2 drying Dry under vacuum filtration2->drying 6-APA Crystals apa Pure 6-APA Crystals drying->apa

Caption: Workflow for the enzymatic production and purification of 6-APA.

Regulation of Penicillin Biosynthesis in Penicillium chrysogenum

regulation_pathway cluster_inputs Environmental Signals cluster_regulators Regulatory Proteins cluster_genes Penicillin Biosynthesis Gene Cluster cluster_products Biosynthetic Pathway pH Ambient pH pacC PACC (pH regulator) pH->pacC carbon Carbon Source (e.g., Glucose) creA CreA (Carbon catabolite repressor) carbon->creA nitrogen Nitrogen Source areA AreA (Nitrogen metabolite repressor) nitrogen->areA lysine L-Lysine acvs ACV Synthetase lysine->acvs Feedback Inhibition pcbAB pcbAB pacC->pcbAB pcbC pcbC pacC->pcbC creA->pcbAB Represses areA->pcbAB areA->pcbC veA VeA (Repressor) veA->pcbAB Represses veA->pcbC Represses pcbAB->acvs ipns IPN Synthase pcbC->ipns penDE penDE iat IPN Acyltransferase penDE->iat acvs->ipns δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ipns->iat Isopenicillin N (IPN) penicillin Penicillin iat->penicillin

Caption: Regulatory network of penicillin biosynthesis in P. chrysogenum.

Conclusion and Future Perspectives

The discovery of 6-aminothis compound was a transformative event in the field of infectious disease treatment. It unlocked the potential for creating a vast array of semi-synthetic penicillins, which have saved countless lives and remain a cornerstone of modern medicine. The development of efficient enzymatic processes for 6-APA production exemplifies the power of biotechnology in pharmaceutical manufacturing.

Looking ahead, the principles learned from the story of 6-APA continue to be relevant. The rise of antibiotic resistance necessitates the ongoing search for new antimicrobial agents. The strategy of identifying and modifying a core chemical scaffold to generate novel drugs with improved properties remains a central paradigm in drug discovery. Furthermore, advances in synthetic biology and enzyme engineering offer exciting possibilities for developing even more efficient and sustainable methods for producing 6-APA and other critical pharmaceutical intermediates. The legacy of 6-APA is not just in the drugs it enabled, but in the scientific approach it championed: a deep understanding of natural products as a foundation for innovation in medicine.

References

The Core of Penicillin Production: A Technical Guide to the Fungal Biosynthesis of Penicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 6-aminopenicillanic acid (6-APA), the fundamental precursor to all penicillin-class antibiotics, within filamentous fungi such as Penicillium chrysogenum. This document details the core enzymatic steps, genetic regulation, quantitative parameters, and essential experimental protocols for studying this critical metabolic pathway.

The Central Biosynthetic Pathway

The fungal biosynthesis of this compound is a three-step enzymatic process, localized within the cytosol and microbodies, that converts three primary amino acids into the foundational β-lactam structure.[1] The genes encoding the three core enzymes are clustered together, facilitating coordinated regulation of their expression.[2][3][4][5]

The pathway commences in the cytosol with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-domain non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS).[1][6] The product of this first step is the linear tripeptide, ACV.

Subsequently, still within the cytosol, isopenicillin N synthase (IPNS) facilitates an oxidative cyclization of the linear ACV tripeptide. This crucial step forms the bicyclic ring structure characteristic of all penicillins, yielding isopenicillin N (IPN), the first bioactive intermediate in the pathway.[1][7]

The final step occurs within the microbodies. Here, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a hydrophobic side chain, a reaction catalyzed by Acyl-CoA:isopenicillin N acyltransferase (IAT).[1] This transacylation reaction ultimately produces the desired penicillin molecule, such as penicillin G when phenylacetyl-CoA is used as the acyl donor.

Penicillin_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_step1 cluster_microbody Microbody L_AAA L-α-Aminoadipic Acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACV Synthetase\n(pcbAB) ACV Synthetase (pcbAB) L_AAA->ACV Synthetase\n(pcbAB) L_Cys L-Cysteine L_Cys->ACV Synthetase\n(pcbAB) L_Val L-Valine L_Val->ACV Synthetase\n(pcbAB) IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N Synthase (pcbC) IPN_micro Isopenicillin N (IPN) IPN->IPN_micro Transport ACV Synthetase\n(pcbAB)->ACV Penicillin Penicillin IPN_micro->Penicillin Acyl-CoA:Isopenicillin N Acyltransferase (penDE) Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetyl_CoA->Penicillin

Caption: The core biosynthetic pathway of penicillin in fungi.

Quantitative Insights into the Pathway

Understanding the kinetics of the enzymes and the concentrations of key metabolites is crucial for optimizing penicillin production. The following tables summarize available quantitative data for the core biosynthetic enzymes in Penicillium chrysogenum.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmaxkcat
ACV Synthetase (ACVS) L-α-aminoadipic acid45Data not availableData not available
L-cysteine80Data not availableData not available
L-valine80Data not availableData not available
Isopenicillin N Synthase (IPNS) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)130Data not availableData not available
Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Isopenicillin NData not availableData not availableData not available
Phenylacetyl-CoAData not availableData not availableData not available
6-Aminothis compound (6-APA)Data not availableData not availableData not available

Table 2: Intracellular Metabolite Concentrations

MetaboliteConcentrationConditions
Phenylacetic Acid (PAA)MeasurableExtracellular abundance
Penicillin-GMeasurableExtracellular abundance
6-Aminothis compound (6-APA)Accumulates at high IAT levelsHigh-yielding strains
Isopenicillin N (IPN)Accumulates in high gene copy number strainsHigh-yielding strains

Detailed Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the core enzymes in the penicillin biosynthesis pathway, as well as a standard protocol for the analysis of key metabolites using High-Performance Liquid Chromatography (HPLC).

Enzyme Purification Protocols

ACVS_Purification Start Cell-Free Extract of P. chrysogenum NH4SO4 (NH4)2SO4 Precipitation Start->NH4SO4 Protamine Protamine Sulphate Treatment NH4SO4->Protamine IonExchange Ion-Exchange Chromatography Protamine->IonExchange GelFiltration Gel Filtration IonExchange->GelFiltration Hydrophobic Hydrophobic Interaction Chromatography GelFiltration->Hydrophobic End Purified ACV Synthetase Hydrophobic->End

Caption: Workflow for the purification of ACV Synthetase.

Protocol:

  • Cell Lysis: Obtain a cell-free extract from P. chrysogenum mycelia through sonication or mechanical disruption.

  • (NH4)2SO4 Precipitation: Perform ammonium sulfate precipitation to fractionate the proteins in the cell-free extract.

  • Protamine Sulphate Treatment: Use protamine sulphate to precipitate nucleic acids.

  • Ion-Exchange Chromatography: Subject the protein fraction to ion-exchange chromatography to separate proteins based on charge.

  • Gel Filtration: Further purify the ACVS-containing fraction using gel filtration chromatography to separate proteins by size.

  • Hydrophobic Interaction Chromatography: The final purification step involves hydrophobic interaction chromatography to separate proteins based on their hydrophobicity.[7]

IPNS_Purification Start Cell-Free Extract of P. chrysogenum Protamine Protamine Sulfate Precipitation Start->Protamine NH4SO4 Ammonium Sulfate Fractionation (50-80%) Protamine->NH4SO4 DEAE_Sephacel DEAE-Sephacel Chromatography NH4SO4->DEAE_Sephacel Sephacryl_S200 Gel Filtration on Sephacryl S-200 DEAE_Sephacel->Sephacryl_S200 End Purified IPN Synthase Sephacryl_S200->End

Caption: Workflow for the purification of IPN Synthase.

Protocol:

  • Cell Lysis: Prepare a cell-free extract from P. chrysogenum.

  • Protamine Sulfate Precipitation: Remove nucleic acids using protamine sulfate.

  • Ammonium Sulfate Fractionation: Precipitate IPNS using an ammonium sulfate cut between 50% and 80% saturation.

  • DEAE-Sephacel Chromatography: Apply the protein fraction to a DEAE-Sephacel column for anion-exchange chromatography.

  • Gel Filtration: Perform gel filtration chromatography on a Sephacryl S-200 column to obtain purified IPNS.[8]

IAT_Purification Start Cell-Free Extract of P. chrysogenum SDS_PAGE SDS-Polyacrylamide Gel Electrophoresis Start->SDS_PAGE Isoelectric_Focusing Isoelectric Focusing SDS_PAGE->Isoelectric_Focusing End Purified Acyl-CoA:Isopenicillin N Acyltransferase Isoelectric_Focusing->End

Caption: Workflow for the purification of Acyl-CoA:Isopenicillin N Acyltransferase.

Protocol:

  • Cell Lysis: Prepare a cell-free extract from P. chrysogenum.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Separate the proteins in the cell-free extract based on their molecular weight using SDS-PAGE.

  • Isoelectric Focusing: Further purify the IAT by separating proteins based on their isoelectric point.[1]

Enzyme Activity Assays

Principle: This assay measures the formation of the tripeptide ACV from its constituent amino acids in a cell-free system.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified or partially purified ACV synthetase, L-α-aminoadipic acid, L-cysteine, L-valine, ATP, and MgCl2 in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Quenching: Stop the reaction at various time points.

  • Analysis: Analyze the formation of ACV using HPLC or other suitable analytical techniques.

Principle: This assay monitors the conversion of the linear tripeptide ACV to the bicyclic product isopenicillin N.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified IPNS, ACV, dithiothreitol, ferrous ions, and ascorbate in a buffer at pH 7.8.

  • Incubation: Incubate the reaction at 25°C.

  • Oxygenation: Ensure the reaction mixture is adequately supplied with oxygen.

  • Analysis: Monitor the formation of isopenicillin N using a continuous spectrophotometric assay at 235 nm or by HPLC.[8][9]

HPLC Analysis of Penicillin G and 6-APA

Principle: This method utilizes reversed-phase HPLC to separate and quantify penicillin G and its precursor, 6-APA.

HPLC_Workflow Start Sample Preparation Injection Inject Sample (10 µL) Start->Injection Separation Separation on Phenyl or C18 Column Injection->Separation Detection UV Detection at 220 nm Separation->Detection Quantification Quantification based on Standard Curve Detection->Quantification End Results Quantification->End

Caption: Workflow for HPLC analysis of Penicillin G and 6-APA.

Protocol:

  • Sample Preparation: Prepare standards and samples in the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenyl column or a C18 column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, phosphate buffer (pH 3.5), and water (e.g., 30:10:60 v/v/v) or 10 mM ammonium acetate (pH 4.5) and acetonitrile (e.g., 75:25 v/v).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the samples and standards through the HPLC system and quantify the amounts of penicillin G and 6-APA by comparing the peak areas to the standard curves.[4][10]

Regulatory Networks

The expression of the penicillin biosynthesis genes is tightly controlled by a complex regulatory network. This network is influenced by various factors, including ambient pH, the available carbon source, and the levels of amino acids and nitrogen.[1][3] Key regulatory proteins such as PacC (pH-dependent) and the CCAAT-binding complex AnCF have been identified as positive regulators, while repressors like AnBH1 and VeA are also involved.[3][5]

Regulatory_Network cluster_factors cluster_regulators cluster_genes pH Ambient pH PacC PacC pH->PacC Carbon Carbon Source AnCF AnCF Carbon->AnCF AminoAcids Amino Acids pcbAB pcbAB Nitrogen Nitrogen pcbC pcbC PacC->pcbC activates AnCF->pcbAB activates AnBH1 AnBH1 AnBH1->pcbAB represses VeA VeA VeA->pcbC represses penDE penDE

Caption: Simplified regulatory network of penicillin biosynthesis.

This technical guide provides a foundational understanding of the biosynthesis of this compound in fungi. The presented data and protocols offer valuable resources for researchers and professionals in the field of antibiotic discovery and development, enabling further investigation and optimization of this vital metabolic pathway.

References

Spectroscopic Analysis of Penicillanic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of penicillanic acid derivatives. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and biological mechanisms to support research and development in the field of β-lactam antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives, providing detailed insights into the molecular framework and stereochemistry.

Quantitative ¹H and ¹³C NMR Data

The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, offering a fingerprint of the molecular structure. The following tables summarize typical chemical shift ranges for key this compound derivatives.[1][2][3][4][5][6][7][8][9]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O

CompoundH-2H-3αH-3βH-5H-6Side-Chain Protons
Penicillin G 4.19 (s)1.48 (s)1.59 (s)5.41 (d)5.49 (d)3.56 (s, -CH₂-), 7.21-7.35 (m, Ar-H)
Penicillin V ~4.3 (s)~1.5 (s)~1.6 (s)~5.5 (d)~5.6 (d)~4.6 (s, -OCH₂-), 6.9-7.4 (m, Ar-H)
Ampicillin ~4.2 (s)~1.5 (s)~1.6 (s)~5.5 (d)~5.6 (d)~5.0 (s, -CH(NH₂)-), 7.4-7.5 (m, Ar-H)
Amoxicillin ~4.2 (s)~1.5 (s)~1.6 (s)~5.4 (d)~5.5 (d)~4.9 (s, -CH(NH₂)-), 6.8-7.2 (m, Ar-H)
Sulbactam ~4.5 (s)~1.2 (s)~1.4 (s)~4.9 (t)-3.1-3.6 (m, -CH₂-)
Tazobactam ~4.6 (s)~1.3 (s)-~5.0 (t)-~5.2 (s, -CH₂-), 7.8 (s, triazole-H), 8.3 (s, triazole-H)
Clavulanic Acid ~4.9 (d)--~5.7 (d)~3.1 (d), ~3.5 (dd)~4.2 (m, -CH₂OH), ~5.1 (t, =CH-)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O

CompoundC-2C-3C-5C-6C-7 (β-lactam C=O)Carboxyl C=OSide-Chain Carbons
Penicillin G 65.173.058.567.2175.8176.527.2, 31.5 (-CH₃), 43.5 (-CH₂-), 127.8, 129.2, 130.1, 135.2 (Ar-C), 172.1 (Amide C=O)
Penicillin V ~65~73~59~67~175~176~27, ~31 (-CH₃), ~67 (-OCH₂-), ~115, ~123, ~130, ~157 (Ar-C), ~170 (Amide C=O)
Ampicillin ~65~73~59~68~176~177~27, ~31 (-CH₃), ~58 (-CH(NH₂)-), ~128, ~129, ~130, ~135 (Ar-C), ~172 (Amide C=O)
Amoxicillin ~65~73~59~68~176~177~27, ~31 (-CH₃), ~58 (-CH(NH₂)-), ~116, ~129, ~130, ~156 (Ar-C), ~172 (Amide C=O)
Sulbactam ~69~62~66-~174~171~20, ~21 (-CH₃), ~50 (-CH₂-)
Tazobactam ~69~62~66-~174~171~19 (-CH₃), ~53 (-CH₂-), ~60 (C-triazole), ~125, ~144 (triazole-C)
Clavulanic Acid ~77~154~61~101~169~175~46 (-CH₂-), ~60 (-CH₂OH), ~120 (=CH-)
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound derivatives is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples soluble in water, D₂O is preferred.

    • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A wider spectral width (e.g., 200-220 ppm) is required.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift axis using the reference standard (TSP or TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

// Node Definitions sample_prep [label="Sample Preparation\n(5-10 mg in 0.5-0.7 mL D₂O/DMSO-d₆ + Ref. Std.)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_tube [label="Transfer to 5 mm NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; spectrometer [label="Place in High-Field NMR Spectrometer\n(≥400 MHz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lock_shim [label="Lock and Shim", fillcolor="#FBBC05", fontcolor="#202124"]; acquire_1h [label="Acquire ¹H Spectrum\n(16-64 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire_13c [label="Acquire ¹³C Spectrum\n(≥1024 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; processing [label="Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Spectral Analysis\n(Chemical Shift, Integration, Coupling)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions sample_prep -> nmr_tube; nmr_tube -> spectrometer; spectrometer -> lock_shim; lock_shim -> acquire_1h; lock_shim -> acquire_13c; acquire_1h -> processing; acquire_13c -> processing; processing -> analysis; } .

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in this compound derivatives, most notably the characteristic β-lactam carbonyl group.

Characteristic Vibrational Frequencies

The IR spectrum of a this compound derivative is dominated by absorptions from its functional groups. The strained four-membered β-lactam ring exhibits a carbonyl (C=O) stretching vibration at a significantly higher frequency compared to acyclic amides.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)Intensity
C=O Stretchβ-Lactam Carbonyl1760 - 1800Strong
C=O StretchCarboxylic Acid/Ester1700 - 1750Strong
C=O StretchAmide (Side-Chain)1640 - 1680Strong
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
N-H StretchAmide (Side-Chain)3200 - 3400Medium
C-N Stretchβ-Lactam1350 - 1400Medium
S=O StretchSulfone (Sulbactam/Tazobactam)1300 - 1350 and 1100 - 1150Strong
Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and the software is running.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount of the solid this compound derivative powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks corresponding to the characteristic functional groups.

// Node Definitions instrument_prep [label="Instrument Preparation\n(Clean ATR Crystal)", fillcolor="#F1F3F4", fontcolor="#202124"]; background_scan [label="Acquire Background Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; sample_application [label="Apply Solid Sample to ATR Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire_spectrum [label="Acquire Sample Spectrum\n(16-32 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Background Subtraction, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spectral_analysis [label="Spectral Analysis\n(Identify Characteristic Peaks)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions instrument_prep -> background_scan; background_scan -> sample_application; sample_application -> acquire_spectrum; acquire_spectrum -> data_processing; data_processing -> spectral_analysis; } .

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound derivatives and offers valuable structural insights through the analysis of fragmentation patterns.

Major Mass Spectral Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique commonly used for these polar and thermally labile molecules, typically producing a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and elucidate the structure. A characteristic fragmentation involves the cleavage of the β-lactam ring.

Table 4: Common Mass Spectral Fragments of this compound Derivatives (ESI-MS/MS)

This compound DerivativePrecursor Ion [M+H]⁺Major Fragment Ions (m/z)Description of Fragmentation
Penicillin G 335.1176.1, 160.1Cleavage of the β-lactam and thiazolidine rings
Amoxicillin 366.1349.1, 160.1Loss of NH₃, Cleavage of the β-lactam and thiazolidine rings
Ampicillin 350.1333.1, 160.1Loss of NH₃, Cleavage of the β-lactam and thiazolidine rings
Sulbactam 234.0142.0, 92.0Loss of the sulfone and carboxyl groups
Tazobactam 301.1139.0, 113.0Fragmentation of the triazole side chain and β-lactam ring
Clavulanic Acid 200.0138.0, 110.0Decarboxylation and subsequent ring cleavage
Experimental Protocol for LC-MS/MS

Liquid chromatography (LC) is typically coupled with MS to separate the analyte from complex matrices before detection.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile mixture).

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is necessary.

  • LC Separation:

    • Use a reverse-phase C18 column.

    • A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • The gradient program is optimized to achieve good separation of the target analyte from impurities.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.

    • Conduct tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the precursor and product ions.

    • Correlate the observed fragmentation pattern with the proposed structure of the this compound derivative.

// Node Definitions sample_prep [label="Sample Preparation\n(Dissolution/Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_injection [label="Inject into LC System\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient_elution [label="Gradient Elution\n(Water/Acetonitrile with Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; esi_ionization [label="Electrospray Ionization (ESI)\n(Positive Ion Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_detection [label="MS Detection\n(Full Scan for [M+H]⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; msms_fragmentation [label="Tandem MS (MS/MS)\n(Collision-Induced Dissociation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Identify Precursor and Product Ions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions sample_prep -> lc_injection; lc_injection -> gradient_elution; gradient_elution -> esi_ionization; esi_ionization -> ms_detection; ms_detection -> msms_fragmentation; msms_fragmentation -> data_analysis; } .

Caption: Experimental workflow for LC-MS/MS analysis.

Biological Mechanisms

The antibacterial activity of this compound derivatives is intrinsically linked to their chemical structure, which is elucidated by the spectroscopic methods described above.

Mechanism of Action of β-Lactam Antibiotics

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] They are structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors.[3] This structural mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan cell wall.[3] The acylation of the PBP active site by the β-lactam ring is irreversible, leading to the inhibition of cell wall synthesis, and ultimately, bacterial cell lysis and death.[3]

// Node Definitions beta_lactam [label="β-Lactam Antibiotic\n(Structural analog of D-Ala-D-Ala)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pbp [label="Penicillin-Binding Protein (PBP)\n(Bacterial Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; binding [label="Irreversible Acylation of PBP Active Site", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Peptidoglycan Cross-linking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_wall_defect [label="Defective Cell Wall Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cell_lysis [label="Bacterial Cell Lysis and Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edge Definitions beta_lactam -> binding; pbp -> binding; binding -> inhibition; inhibition -> cell_wall_defect; cell_wall_defect -> cell_lysis; } .

Caption: Mechanism of action of β-lactam antibiotics.

Mechanism of β-Lactamase Inhibition

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are co-administered with β-lactam antibiotics to counteract this resistance. These inhibitors also contain a β-lactam ring and act as "suicide substrates." They are recognized by the β-lactamase and form a covalent intermediate. However, this intermediate is stable and/or undergoes further reaction to irreversibly inactivate the enzyme, thereby protecting the partner antibiotic from degradation.

// Node Definitions beta_lactamase [label="β-Lactamase Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="β-Lactamase Inhibitor\n(e.g., Clavulanic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_lactam [label="β-Lactam Antibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; binding [label="Inhibitor Binds to β-Lactamase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inactivation [label="Irreversible Enzyme Inactivation", fillcolor="#202124", fontcolor="#FFFFFF"]; protection [label="Antibiotic is Protected from Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; bacterial_death [label="Antibiotic Inhibits Bacterial Cell Wall Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions beta_lactamase -> binding [label="recognizes"]; inhibitor -> binding; binding -> inactivation; inactivation -> protection [style=dashed]; beta_lactam -> protection [style=dashed]; protection -> bacterial_death; beta_lactamase -> beta_lactam [label="hydrolyzes", color="#EA4335", fontcolor="#EA4335", style=dotted]; } .

Caption: Mechanism of β-lactamase inhibition.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Penicillanic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillanic acid, specifically its core nucleus, 6-aminothis compound (6-APA), represents a cornerstone in the development of semi-synthetic β-lactam antibiotics. While natural penicillins like Penicillin G have a limited spectrum of activity, the isolation of the 6-APA nucleus allows for chemical modification of the side chain, leading to the creation of a vast array of potent antibiotics such as ampicillin and amoxicillin.[1][2][3] This guide provides a comprehensive overview of the natural origins of these essential precursors, the biosynthetic pathways involved, and the detailed industrial methodologies for their isolation and purification, tailored for researchers and professionals in drug development.

Natural Sources and Biosynthesis of Penicillin

The primary natural sources of penicillin are filamentous fungi, with strains of Penicillium chrysogenum being the most significant for industrial production.[4][5] The biosynthesis of penicillin is a complex, multi-step process involving three key enzymatic reactions that convert precursor amino acids into the final antibiotic molecule.[4][6]

The Penicillin Biosynthetic Pathway

The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[4][7]

  • Step 1: Tripeptide Formation: The enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACV synthetase), a large non-ribosomal peptide synthetase, condenses the three amino acids to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[4][6]

  • Step 2: Bicyclic Ring Formation: The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase.[8][9][10] This crucial step forms the characteristic β-lactam and thiazolidine rings of the penicillin core, yielding the first bioactive intermediate, isopenicillin N (IPN).[4]

  • Step 3: Side Chain Exchange: In the final step, the enzyme isopenicillin N acyltransferase (IAT) exchanges the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid (for Penicillin G) or phenoxyacetic acid (for Penicillin V), which are supplied externally to the fermentation medium.[4]

The genes encoding these three enzymes (pcbAB, pcbC, and penDE) are typically found clustered together in the fungal genome.[4][11]

Penicillin_Biosynthesis Penicillin G Biosynthetic Pathway cluster_precursors Precursor Amino Acids L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-Aminoadipyl)-L-Cysteinyl-D-Valine (ACV) IPNS Isopenicillin N Synthase ACV->IPNS IPN Isopenicillin N (IPN) IAT Isopenicillin N Acyltransferase IPN->IAT PenG Penicillin G PAA Phenylacetic Acid (Precursor) PAA->IAT ACVS->ACV IPNS->IPN IAT->PenG

Penicillin G Biosynthetic Pathway

Industrial Production and Isolation of Penicillin G

The industrial production of penicillin is achieved through a highly optimized fed-batch fermentation process using high-yielding strains of P. chrysogenum.[5][12] The process is divided into upstream processing (fermentation) and downstream processing (extraction and purification).[6][12]

Data Presentation: Penicillin Production Yields

Modern industrial strains, developed through decades of mutation and selection programs, have dramatically increased penicillin output compared to the original strains.

Strain TypeOrganismTypical Penicillin Titer (g/L)Recovery Yield (%)
Original Wild-Type Penicillium notatum< 0.15Low
Modern Industrial Penicillium chrysogenum40 - 50> 90%

Source:[12][13][14]

Experimental Protocol: Penicillin G Fermentation and Extraction

A. Upstream Processing: Fed-Batch Fermentation

  • Inoculum Preparation: Spores from a high-yielding P. chrysogenum strain are used to inoculate a seed culture medium in a series of flasks and seed tanks to generate sufficient biomass.

  • Production Fermentation: The seed culture is transferred to a large-scale (30,000 - 100,000 gallon) stainless steel fermenter.[12]

    • Medium: The fermentation medium contains a carefully controlled balance of nutrients. Lactose is often used as the primary carbon source, as glucose can inhibit penicillin production. Corn steep liquor provides nitrogen and essential growth factors.

    • Conditions: The fermentation is run for 120-200 hours under sterile conditions.[12] Key parameters are strictly controlled:

      • Temperature: 20-24°C[5]

      • pH: Maintained between 6.5 and 7.0[5][12]

      • Aeration & Agitation: Continuous agitation and sparging with sterile air are crucial to maintain dissolved oxygen levels.

    • Fed-Batch Strategy: Nutrients and the side-chain precursor (phenylacetic acid for Penicillin G) are fed continuously or intermittently to the fermenter to sustain a prolonged production phase (stationary phase).[12]

B. Downstream Processing: Solvent Extraction

  • Mycelial Removal: At the end of the fermentation, the broth is filtered using a rotary vacuum filter to separate the fungal mycelium from the penicillin-rich liquid broth.[15]

  • Acidification & Extraction: The filtered broth is chilled and the pH is adjusted to 2.0-2.5 with a mineral acid.[15][16] At this acidic pH, penicillin G is protonated and becomes more soluble in organic solvents.

  • Solvent Transfer: The acidified broth is immediately extracted with a counter-current flow of an organic solvent, typically amyl acetate or butyl acetate.[12][17] The penicillin transfers from the aqueous phase to the organic solvent phase.

  • Back Extraction: The penicillin is then extracted back into an aqueous phase by mixing the solvent with a potassium acetate buffer. This converts the penicillin to a more stable potassium salt, which is highly soluble in water.

  • Purification & Crystallization: The aqueous solution is further purified, potentially with activated charcoal to remove pigments, and concentrated.[17] The final product, Penicillin G potassium salt, is obtained through crystallization.[16]

Fermentation_Extraction_Workflow Workflow for Penicillin G Production and Extraction cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Preparation (P. chrysogenum) Fermenter Fed-Batch Fermentation (120-200 hrs, pH 6.5-7.0) Inoculum->Fermenter Filtration Broth Filtration (Remove Mycelia) Fermenter->Filtration PrecursorFeed Phenylacetic Acid Feed PrecursorFeed->Fermenter Acidification Acidification to pH 2.0-2.5 Filtration->Acidification SolventExt Solvent Extraction (e.g., Butyl Acetate) Acidification->SolventExt BackExt Back Extraction (Potassium Acetate Buffer) SolventExt->BackExt Purification Purification & Crystallization BackExt->Purification FinalProduct Crystalline Penicillin G Potassium Salt Purification->FinalProduct APA_Isolation_Workflow Workflow for 6-APA Isolation via Enzymatic Hydrolysis PenG_Sol Penicillin G Solution (5-10% w/v) Reaction Enzymatic Hydrolysis (pH 7.5-8.0, 35-40°C) PenG_Sol->Reaction Enzyme Immobilized Penicillin G Acylase (PGA) Enzyme->Reaction Filtration Enzyme Removal & Recovery Reaction->Filtration Acidification Acidification to pH ~2.0 Filtration->Acidification Extraction Side-Chain Extraction (e.g., MIBK) Acidification->Extraction Crystallization Isoelectric Point Crystallization (pH 4.0-4.5, 0-5°C) Extraction->Crystallization PAA_Waste Phenylacetic Acid (in organic solvent) Extraction->PAA_Waste FinalProduct High-Purity 6-APA Crystals Crystallization->FinalProduct

References

Penicillanic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 87-53-6 Molecular Formula: C₈H₁₁NO₃S

This technical guide provides an in-depth overview of penicillanic acid, the core structural component of all penicillins. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the chemical and physical properties of this compound, outlines experimental protocols for the synthesis of its derivatives, and discusses its degradation pathways.

Core Properties of this compound

This compound is the fundamental nucleus of the penicillin family of antibiotics.[1] While it exhibits low intrinsic antibacterial activity, its bicyclic system, featuring a β-lactam ring fused to a thiazolidine ring, is the key to the antibacterial action of its derivatives.[1] The structure can be chemically modified at the 6-position to produce a wide array of semi-synthetic penicillins with varying antimicrobial spectra and pharmacological properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 87-53-6[2][3]
Molecular Formula C₈H₁₁NO₃S[2][3]
Molecular Weight 201.25 g/mol [2]
IUPAC Name (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
Appearance Grey Solid[2]
Melting Point 208-209 °C[2]
Boiling Point 423.8±45.0 °C (Predicted)[2]
Density 1.46±0.1 g/cm3 (Predicted)[2]

Synthesis of Penicillin Derivatives

The primary utility of the this compound structure in drug development lies in its derivative, 6-aminothis compound (6-APA). 6-APA serves as the pivotal starting material for the synthesis of numerous semi-synthetic penicillins. The general approach involves the acylation of the 6-amino group of 6-APA. Both chemical and enzymatic methods are widely employed for this purpose.

Experimental Protocol: Chemical Synthesis of Ampicillin from 6-APA

This protocol details a representative chemical synthesis of ampicillin, a widely used semi-synthetic penicillin, through the acylation of 6-aminothis compound.

Materials:

  • 6-Aminothis compound (6-APA)

  • D-(-)-α-Phenylglycine

  • Triethylamine

  • Trimethylchlorosilane

  • Methylene chloride

  • Urea

  • Acyl chloride (derived from D-(-)-α-Phenylglycine)

  • Sodium bicarbonate

  • Acetone

  • Hydrochloric acid

Procedure:

  • Silylation of 6-APA: A suspension of 6-aminothis compound (0.197 moles) and urea (0.300 moles) in methylene chloride (390 ml) is stirred at 20°C. Triethylamine (0.520 moles) is added, followed by the dropwise addition of trimethylchlorosilane (0.520 moles) over 15 minutes, maintaining the temperature at 20°C. The mixture is stirred for 30 minutes, then heated to 40°C for 60 minutes to complete the silylation.

  • Acylation: The reaction mixture is cooled, and the acyl chloride of D-(-)-α-phenylglycine is added. The acylation is carried out at a low temperature.

  • Hydrolysis and Isolation: After the acylation is complete, the silyl protecting groups are cleaved by the addition of water or an alcohol. The product, ampicillin, is then precipitated by adjusting the pH of the solution.

  • Purification: The crude ampicillin is collected by filtration, washed, and can be further purified by recrystallization.

Experimental Protocol: Enzymatic Synthesis of Penicillin Derivatives

Enzymatic synthesis offers a more environmentally friendly alternative to chemical methods, often proceeding under milder conditions with high specificity. Penicillin G acylase is a commonly used enzyme for this purpose.

Materials:

  • 6-Aminothis compound (6-APA)

  • Acyl donor (e.g., phenylglycine methyl ester for ampicillin synthesis)

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (pH 6.5)

  • 2N HCl

Procedure:

  • Reaction Setup: A reaction vessel is prepared with a 50 mM phosphate buffer (pH 6.5). 6-APA is added to a final concentration of 100 mM, along with the acyl donor.

  • Enzymatic Reaction: The reaction is initiated by the addition of immobilized Penicillin G Acylase. The mixture is maintained at a constant temperature (e.g., 35°C) with stirring. The pH is kept constant at 6.5 by the controlled addition of 2N HCl.

  • Reaction Monitoring: Samples are withdrawn at regular intervals and analyzed by HPLC to monitor the concentrations of the substrate, acyl donor, and the synthesized penicillin derivative.

  • Product Isolation: Once the reaction reaches the optimal yield, the immobilized enzyme is removed by filtration or magnetic separation. The pH of the supernatant is adjusted to the isoelectric point of the product to induce precipitation. The product is then collected by filtration, washed, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for monitoring the synthesis and degradation of penicillins.

HPLC Method for Penicillin Analysis
  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: [A] 10 mM ammonium acetate (pH 4.5 with acetic acid): [B] acetonitrile (75:25, A:B)

  • Flow Rate: 1 mL/min

  • Column Temperature: 35 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

Signaling Pathways and Workflows

General Workflow for Semi-Synthetic Penicillin Synthesis

The following diagram illustrates the general workflow for the production of semi-synthetic penicillins from 6-aminothis compound.

G cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Synthesis 6-APA 6-APA Silylation Silylation 6-APA->Silylation Silylating Agent Acylation Acylation Silylation->Acylation Acyl_Chloride Acyl_Chloride Acyl_Chloride->Acylation Hydrolysis Hydrolysis Acylation->Hydrolysis Semi-synthetic_Penicillin Semi-synthetic_Penicillin Hydrolysis->Semi-synthetic_Penicillin 6-APA_enz 6-APA Enzymatic_Reaction Enzymatic_Reaction 6-APA_enz->Enzymatic_Reaction Acyl_Donor Acyl_Donor Acyl_Donor->Enzymatic_Reaction Penicillin Acylase Semi-synthetic_Penicillin_enz Semi-synthetic Penicillin Enzymatic_Reaction->Semi-synthetic_Penicillin_enz

Caption: Workflow for semi-synthetic penicillin synthesis.

Degradation of this compound

The stability of the β-lactam ring in the this compound core is crucial for its biological activity. This ring is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to inactivation.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring to form penicilloic acid. This process involves the protonation of the nitrogen atom in the β-lactam ring, followed by a nucleophilic attack of a water molecule on the carbonyl carbon.

G Penicillanic_Acid Penicillanic_Acid Protonation Protonation Penicillanic_Acid->Protonation H+ Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack H2O Penicilloic_Acid Penicilloic Acid (Inactive) Nucleophilic_Attack->Penicilloic_Acid Ring Opening

Caption: Acidic degradation of this compound.

This degradation is a critical consideration in the formulation and storage of penicillin-based antibiotics. The formation of penicilloic acid results in the loss of antibacterial activity.

References

The Core and the Countermeasure: Penicillanic Acid's Central Role in the Evolution of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of penicillin heralded a new age in medicine, but the subsequent rise of antibiotic resistance has locked researchers in a continuous evolutionary arms race with bacteria. At the heart of this battle lies penicillanic acid, a deceptively simple scaffold that has served as both the foundation for the most successful class of antibiotics and the blueprint for countermeasures against bacterial defenses. This technical guide explores the pivotal role of the this compound core, from its initial use in groundbreaking antibiotics to its ingenious adaptation into inhibitors that rescue the efficacy of the entire β-lactam class.

The this compound Scaffold: A Foundation for Antibacterial Activity

The fundamental structure of all penicillins is 6-aminothis compound (6-APA), which consists of a fused thiazolidine and β-lactam ring.[1][2] This strained bicyclic system is the key to its antibacterial action. The core structure of β-lactam antibiotics mimics the D-Ala-D-Ala dipeptide, which is essential for the cross-linking of the peptidoglycan layer in bacterial cell walls.[3] By acylating the active site serine of penicillin-binding proteins (PBPs), the enzymes responsible for this cross-linking, β-lactam antibiotics inhibit cell wall synthesis, leading to bacterial lysis and death.[4][5]

The discovery in 1958 that 6-APA could be isolated from penicillin fermentation broths was a watershed moment.[2][6] It provided a versatile nucleus upon which various side chains could be attached, leading to the creation of a vast portfolio of semi-synthetic penicillins with broadened spectra of activity and improved pharmacological properties.[1][7][8]

cluster_core This compound Core cluster_penicillin Penicillin G (Example) cluster_inhibitor Sulbactam (Example) Core PenG Sulbactam Core_Scaffold 6-Aminothis compound (6-APA) Core Scaffold Antibiotic Antibiotic Function (e.g., Penicillin G) Acyl Side Chain Added Core_Scaffold->Antibiotic Synthetic Modification Inhibitor Inhibitor Function (e.g., Sulbactam) Core Modified (Sulfone) Core_Scaffold->Inhibitor Synthetic Modification

Caption: this compound as a versatile scaffold.

The Rise of Resistance: The β-Lactamase Challenge

The widespread use of penicillins exerted immense selective pressure on bacterial populations, leading to the emergence of resistance mechanisms. The most significant of these is the production of β-lactamase enzymes.[9][10] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[11] β-lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine hydrolases, while class B enzymes are metallo-β-lactamases that require zinc ions for activity.[11] The rapid spread of plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, posed a major clinical threat, neutralizing the efficacy of early penicillins.[11][12]

cluster_antibiotic_action Standard Antibiotic Action cluster_resistance_mechanism β-Lactamase Mediated Resistance Penicillin β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme Inactive_Penicillin Inactive Antibiotic BetaLactamase->Inactive_Penicillin Penicillin_res β-Lactam Antibiotic Penicillin_res->BetaLactamase Hydrolyzes PBP_res Penicillin-Binding Protein (PBP) CellWall_res Bacterial Cell Wall Synthesis PBP_res->CellWall_res Continues Survival Bacterial Survival CellWall_res->Survival Allows

Caption: Antibiotic action versus β-lactamase resistance.

The Countermeasure: this compound-Based Inhibitors

In a remarkable turn of events, the same this compound scaffold that formed the basis of the antibiotics became the key to defeating resistance. Researchers discovered that modified this compound molecules, while having weak antibacterial activity themselves, could potently inhibit β-lactamase enzymes. These compounds act as "suicide inhibitors" or mechanism-based inactivators.[13][14]

Notable examples derived from the this compound core include sulbactam and tazobactam.[15] These are this compound sulfones, where the sulfur atom of the thiazolidine ring is oxidized to a sulfone.[13][16] This modification alters the chemistry of the molecule's interaction with the β-lactamase active site.

The mechanism of inhibition involves the inhibitor being recognized as a substrate by the β-lactamase. The enzyme's active site serine attacks the β-lactam carbonyl, forming a covalent acyl-enzyme intermediate.[17] However, unlike with a standard antibiotic, this intermediate is unstable. The chemical properties of the inhibitor, enhanced by the sulfone group, facilitate a series of rearrangements that lead to the formation of a stable, irreversibly inactivated enzyme complex, sometimes involving cross-linking to other nearby residues.[17][18] By sacrificing itself to permanently disable the β-lactamase, the inhibitor allows the partner antibiotic to reach its PBP target.

BLI This compound Sulfone Inhibitor (e.g., Sulbactam) BLactamase Active β-Lactamase (Serine Active Site) BLI->BLactamase Binds to Active Site InitialComplex Initial Acyl-Enzyme Complex (Reversible) BLactamase->InitialComplex Forms Rearrangement Chemical Rearrangement (Tautomerization) InitialComplex->Rearrangement Undergoes IrreversibleComplex Stable, Inactivated Enzyme Complex (Irreversible) Rearrangement->IrreversibleComplex Forms

Caption: Mechanism of suicide inhibition by this compound sulfones.

Quantitative Efficacy of this compound-Based Inhibitors

The effectiveness of β-lactamase inhibitors is quantified by their 50% inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by half. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for sulbactam and tazobactam, both this compound derivatives, against common and clinically important β-lactamases.

β-Lactamase EnzymeInhibitorIC50 (μM)Citation(s)
Conventional Spectrum
TEM-1Sulbactam4.8[14]
Tazobactam0.1[14]
SHV-1Sulbactam5.8[14]
Tazobactam0.07[14]
Extended Spectrum (TEM-derived)
TEM-3Sulbactam0.8[14]
Tazobactam0.05[14]
TEM-5Sulbactam1.5[14]
Tazobactam0.1[14]
TEM-12Sulbactam0.5[14]
Tazobactam0.04[14]
Extended Spectrum (SHV-derived)
SHV-2Sulbactam0.4[14]
Tazobactam0.03[14]

Data shows that while both are effective, tazobactam is generally more potent than sulbactam against these Class A enzymes.[14][19]

Key Experimental Protocols

The development and evaluation of this compound-based inhibitors rely on standardized laboratory procedures.

The synthesis of inhibitors like sulbactam starts from 6-aminothis compound (6-APA). A general synthetic route involves:

  • Protection of the Carboxylic Acid: The carboxylic acid at C3 is typically protected as an ester (e.g., benzyl ester) to prevent unwanted side reactions.

  • Diazotization and Halogenation: The amine group at C6 is removed via diazotization followed by substitution to introduce a leaving group, such as a bromine atom (e.g., to form 6β-bromothis compound).

  • Oxidation: The thiazolidine sulfur is oxidized to a sulfone using a strong oxidizing agent like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA).

  • Deprotection: The protecting group on the carboxylic acid is removed, often by hydrogenolysis for benzyl esters, to yield the final active inhibitor.[16]

A common method to determine the inhibitory potency of a compound is a spectrophotometric assay using a chromogenic cephalosporin substrate, such as nitrocefin.

  • Reagents: Purified β-lactamase enzyme, nitrocefin solution (in a suitable buffer like phosphate-buffered saline, pH 7.0), and the inhibitor compound dissolved in DMSO at various concentrations.

  • Procedure: a. The β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).[20] b. The reaction is initiated by adding the nitrocefin substrate.[20] c. Hydrolysis of the β-lactam ring in nitrocefin causes a color change from yellow to red, which can be monitored by measuring the increase in absorbance at a specific wavelength (typically 482-495 nm) over time using a spectrophotometer. d. The initial rate of hydrolysis is calculated for each inhibitor concentration.

  • Data Analysis: The rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the rate of nitrocefin hydrolysis compared to a control with no inhibitor.[12]

start Prepare Reagents (Enzyme, Inhibitor dilutions, Nitrocefin) preincubate Pre-incubate Enzyme with Inhibitor start->preincubate add_substrate Add Nitrocefin Substrate preincubate->add_substrate measure Monitor Absorbance Increase Over Time (Spectrophotometer) add_substrate->measure calculate Calculate Initial Reaction Rates measure->calculate plot Plot Rate vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for β-lactamase IC50 determination.

Conclusion and Future Outlook

The journey of this compound from the core of the first miracle drug to the essential scaffold for modern resistance-busters is a testament to its remarkable chemical versatility. It has been the central figure in the ongoing evolutionary struggle between antibiotic development and bacterial resistance. While sulbactam and tazobactam have successfully extended the life of many β-lactam antibiotics, the emergence of new and more complex β-lactamases, including metallo-β-lactamases and carbapenemases, presents ongoing challenges.[21] Future research will continue to leverage the this compound scaffold and insights from its mechanism to design novel inhibitors with broader spectra and improved stability against these evolving enzymatic threats, ensuring that the legacy of this foundational molecule endures.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Penicillanic Acid Derivatives from 6-APA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various penicillanic acid derivatives starting from 6-aminothis compound (6-APA). The protocols cover the synthesis of new penicillin analogues through direct acylation, the preparation of β-lactamase inhibitors such as sulbactam and tazobactam, and enzymatic synthesis methods.

Synthesis of 6-Acylaminopenicillanic Acids (Semi-Synthetic Penicillins)

The most direct modification of 6-APA is the acylation of its primary amino group to generate a wide variety of semi-synthetic penicillins.[1] This process allows for the introduction of different side chains, which can modulate the antibacterial spectrum, improve stability against β-lactamases, and alter pharmacokinetic properties.[2]

General Chemical Acylation Protocol

This protocol describes a general method for the acylation of 6-APA using an acid chloride.

Experimental Protocol:

  • Preparation of 6-APA Salt: Suspend 6-aminothis compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane). Add a tertiary amine base such as triethylamine (1.0-1.2 eq) and stir the mixture at room temperature for 60 minutes to form the triethylammonium salt of 6-APA.[2]

  • Activation of the Acyl Side Chain: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent and convert it to a more reactive form, such as an acid chloride (e.g., by reacting with thionyl chloride or oxalyl chloride) or a mixed anhydride (e.g., by reacting with pivaloyl chloride).[2]

  • Acylation Reaction: Cool the 6-APA salt solution to 0-5 °C. To this solution, add the activated acyl side chain derivative dropwise while maintaining the temperature.[2]

  • Reaction Monitoring and Work-up: Stir the reaction mixture at a low temperature (e.g., 8-10 °C) for 1-2 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine.

  • Purification: The desired 6-acylaminothis compound can be purified by crystallization from an appropriate solvent system or by column chromatography.[3]

Enzymatic Synthesis of Ampicillin

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under mild conditions in aqueous media.[4] This protocol outlines the synthesis of ampicillin using immobilized Penicillin G Acylase (PGA).

Experimental Protocol:

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5). Add 6-aminothis compound (6-APA) and an activated acyl donor, such as D-(-)-phenylglycine methyl ester (PGME). A typical molar ratio of 6-APA to PGME is 1:3.[4][5]

  • Enzymatic Reaction: Add immobilized Penicillin G Acylase to the reaction mixture. Maintain the temperature at approximately 35°C with constant stirring.[4] The pH of the reaction is kept constant by the addition of an acid (e.g., 2N HCl).[4]

  • Reaction Monitoring: Monitor the formation of ampicillin over time using High-Performance Liquid Chromatography (HPLC).[4]

  • Product Isolation: Once the maximum yield is achieved, the immobilized enzyme is removed by filtration. The product, ampicillin, can be precipitated from the aqueous solution by adjusting the pH.

Quantitative Data for Ampicillin Synthesis:

Method6-APA:Acyl Donor RatioTemperature (°C)pHConversion/Yield of 6-APACitation
Enzymatic (Immobilized PGA)1:3 (PGME)356.5High Selectivity[4]
Enzymatic (CLEA)1:3 (PGME)255.5-6.584%[5]
Enzymatic (Aqueous-Precipitate)Repetitive Addition-7.0 -> 6.397%[6]
Enzymatic (Two-Enzyme Cascade)1:3 (PGME)--47%[7]

Experimental Workflow for Enzymatic Ampicillin Synthesis:

enzymatic_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 6-APA 6-APA Reaction_Vessel Reaction Vessel 6-APA->Reaction_Vessel PGME PGME PGME->Reaction_Vessel Immobilized_PGA Immobilized Penicillin G Acylase Immobilized_PGA->Reaction_Vessel Buffer Aqueous Buffer (pH 6.5, 35°C) Buffer->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Filtration->Immobilized_PGA Recycled Enzyme pH_Adjustment pH Adjustment & Precipitation Filtration->pH_Adjustment Aqueous Solution Ampicillin Purified Ampicillin pH_Adjustment->Ampicillin

Caption: Workflow for the enzymatic synthesis of ampicillin.

Synthesis of this compound Sulfones (β-Lactamase Inhibitors)

This compound sulfones, such as sulbactam and tazobactam, are potent inhibitors of β-lactamase enzymes and are often co-administered with β-lactam antibiotics to overcome bacterial resistance. Their synthesis from 6-APA is a multi-step process.

Synthesis of Sulbactam

The synthesis of sulbactam from 6-APA typically involves diazotization, bromination, oxidation, and a final reduction/debromination step.[8]

Experimental Protocol:

  • Diazotization and Dibromination:

    • Suspend 6-APA (1.0 eq) in an acidic medium (e.g., hydrobromic acid or a mixture of sulfuric acid and sodium bromide).[8][9]

    • Cool the suspension to -5 to 5 °C.

    • Slowly add a solution of sodium nitrite (approx. 1.0 eq) followed by bromine (approx. 4.0 eq).[8]

    • Maintain the temperature between -5 to 5 °C and stir for 3-5 hours.[8]

    • The resulting 6,6-dibromothis compound is extracted into an organic solvent (e.g., ethyl acetate).[8]

  • Oxidation to Sulfone:

    • Dissolve the 6,6-dibromothis compound in a suitable solvent.

    • Add an oxidizing agent, such as potassium permanganate, portion-wise while maintaining a low temperature.[8] A phase transfer catalyst may be used to improve the reaction.[8]

    • After the reaction is complete, the manganese dioxide byproduct is removed.

  • Reduction and Debromination:

    • The 6,6-dibromothis compound sulfone is then subjected to a reduction reaction to remove the bromine atoms.

    • This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure or by using a reducing metal powder like zinc or magnesium.[8]

  • Purification:

    • After the reaction, the catalyst or metal salts are filtered off.

    • The pH of the aqueous phase is adjusted to precipitate the sulbactam.

    • The crude sulbactam can be further purified by recrystallization from a suitable solvent system, such as aqueous isopropyl alcohol.[10]

Quantitative Data for Sulbactam Synthesis:

StepKey ReagentsTypical YieldCitation
Diazotization & DibrominationNaNO₂, Br₂, HBr-[8]
OxidationKMnO₄-[8]
Reduction & DebrominationRaney Ni, H₂-[8]
Overall Yield -~75% [8]

Experimental Workflow for Sulbactam Synthesis:

sulbactam_synthesis 6-APA 6-APA Step1 Diazotization & Dibromination 6-APA->Step1 NaNO₂, Br₂, HBr Intermediate1 6,6-Dibromothis compound Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 KMnO₄ Intermediate2 6,6-Dibromopenicillanic Acid Sulfone Step2->Intermediate2 Step3 Reduction & Debromination Intermediate2->Step3 Raney Ni, H₂ Sulbactam_Crude Crude Sulbactam Step3->Sulbactam_Crude Purification Crystallization Sulbactam_Crude->Purification Sulbactam_Final Sulbactam Purification->Sulbactam_Final tazobactam_synthesis 6-APA 6-APA Step1 Esterification, Diazotization, Bromination, Oxidation 6-APA->Step1 Intermediate1 Protected Penam Intermediate Step1->Intermediate1 Step2 Introduction of Triazole Ring Intermediate1->Step2 Intermediate2 Triazole-Substituted Penam Ester Step2->Intermediate2 Step3 Final Oxidation Intermediate2->Step3 KMnO₄ Intermediate3 Tazobactam Ester Sulfone Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Tazobactam_Final Tazobactam Step4->Tazobactam_Final

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Aminopenicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-aminopenicillanic acid (6-APA), a crucial intermediate in the production of semi-synthetic β-lactam antibiotics. The enzymatic approach offers a more environmentally friendly and efficient alternative to traditional chemical methods.

Introduction

6-Aminothis compound (6-APA) is the fundamental nucleus for the industrial production of a vast array of semi-synthetic penicillins, such as ampicillin and amoxicillin.[1][2] The enzymatic hydrolysis of penicillin G, catalyzed by the enzyme Penicillin G Acylase (PGA), has become the predominant industrial method for 6-APA production.[1][3][4] This biocatalytic process is favored for its high specificity, mild reaction conditions, and reduced environmental impact compared to chemical synthesis routes.[5]

PGA, a microbial enzyme, specifically cleaves the amide bond between the phenylacetyl side chain and the 6-amino group of the penicillin G molecule, yielding 6-APA and phenylacetic acid (PAA) as a byproduct.[1][6] To enhance process efficiency and enzyme reusability, PGA is often employed in an immobilized form, either as an isolated enzyme or within whole cells.[1][7][8] Various strategies, including the use of aqueous two-phase systems and organic solvents, have been developed to optimize product yield and facilitate downstream processing.[9][10][11][12]

Reaction Principle

The enzymatic synthesis of 6-APA from Penicillin G is a hydrolysis reaction catalyzed by Penicillin G Acylase.

Reaction cluster_reactants Reactants cluster_products Products PenG Penicillin G SixAPA 6-Aminothis compound (6-APA) PenG->SixAPA + PGA Penicillin G Acylase (PGA) PenG->PGA PAA Phenylacetic Acid (PAA) PGA->SixAPA PGA->PAA Water H₂O Water->PGA

Caption: Enzymatic hydrolysis of Penicillin G to 6-APA and Phenylacetic acid.

Quantitative Data Summary

The efficiency of 6-APA production can vary significantly based on the biocatalyst, reaction conditions, and process strategy. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Different Biocatalyst Systems for 6-APA Production

Biocatalyst SystemSubstrateKey ParametersConversion Yield (%)Reference
Intact E. coli Cells (BDCS-N-FMu12)Penicillin G4-hour reaction time68[1][13]
Intact E. coli Cells (ATCC 11105)Penicillin G-51[1]
Intact E. coli Cells (ATCC 9637)Penicillin G-55[1]
Mutant E. coli Strain (BDCS-N-M36)Penicillin G0.5 g Penicillin G83[2]
Immobilized Penicillin G AcylasePenicillin GBatch reaction, whole-cell immobilization~75[1][6]
Recombinant E. coli in Aqueous Two-Phase SystemPenicillin G (7% w/v)pH 7.8, 37°C, 40 min reaction90-99[14][15]
Dodecane/Thermosensitive Polymer/Water SystemPenicillin GpH 5.5, 42°C80[10]

Table 2: Influence of Reaction Conditions on Immobilized PGA Performance

| Immobilization Support/Method | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference | | --- | --- | --- | --- | --- | | | Covalent binding on Eupergit C | 9.5-10.5 | 60 | Higher optimal temperature compared to soluble enzyme (50°C) |[16] | | Grafted Carrageenan Gels | 6.5-7.0 | 75 | Significant increase in optimal temperature from 45°C for the free enzyme |[7] | | Amino-functionalized Magnetic Nanoparticles | 8.0 | 45 | Immobilized PGA showed higher stability against pH and temperature changes |[8] |

Experimental Protocols

The following protocols provide detailed methodologies for the enzymatic synthesis of 6-APA using either whole cells or immobilized enzymes.

Protocol 1: 6-APA Production using Whole E. coli Cells

This protocol is based on the methodology for using intact bacterial cells containing Penicillin G Acylase as a biocatalyst.[1][13]

Materials:

  • Penicillin G potassium salt

  • Wet cell paste of a PGA-producing E. coli strain

  • Phosphate buffer (pH 7.5-8.0)

  • Sodium hydroxide (0.8 N) for pH control

  • Methanol

  • Hydrochloric acid

  • p-Dimethylaminobenzaldehyde (PDAB) solution for quantification

Equipment:

  • Temperature-controlled reaction vessel

  • pH meter and controller

  • Stirrer/shaker

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Suspend a known quantity of wet E. coli cell paste in a phosphate buffer (pH 7.5-8.0) within a temperature-controlled reaction vessel maintained at 28-37°C.[14]

    • Initiate stirring to ensure a homogenous suspension.

  • Enzymatic Reaction:

    • Dissolve Penicillin G potassium salt in a minimal amount of buffer and add it to the reaction vessel to achieve the desired substrate concentration (e.g., 5-7% w/v).[14]

    • Maintain the pH of the reaction mixture at a constant level (typically 7.5-8.2) by the automated addition of sodium hydroxide solution. The consumption of NaOH is indicative of phenylacetic acid formation and thus, the reaction progress.[17]

    • Allow the reaction to proceed for a predetermined time (e.g., 40 minutes to 4 hours), depending on the enzyme activity and desired conversion.[1][13][14]

  • Reaction Termination and Product Separation:

    • Stop the reaction by rapidly changing the pH or by separating the biocatalyst from the reaction mixture.

    • Centrifuge the mixture to pellet the bacterial cells.

    • Carefully decant the supernatant containing the 6-APA and phenylacetic acid.

  • Crystallization of 6-APA:

    • Adjust the pH of the supernatant to the isoelectric point of 6-APA (around pH 3.6-4.3) using hydrochloric acid to induce crystallization.[17]

    • Cool the solution to facilitate further crystallization.

    • Collect the 6-APA crystals by filtration.

    • Wash the crystals with cold water and dry them.

  • Quantification:

    • The amount of 6-APA produced can be determined spectrophotometrically using a p-dimethylaminobenzaldehyde (PDAB) assay, which forms a colored complex with 6-APA.

Workflow1 start Start suspend_cells Suspend E. coli cells in buffer start->suspend_cells add_penG Add Penicillin G (Substrate) suspend_cells->add_penG enzymatic_reaction Enzymatic Reaction (Controlled pH and Temp) add_penG->enzymatic_reaction separate_cells Separate Cells (Centrifugation) enzymatic_reaction->separate_cells supernatant Collect Supernatant separate_cells->supernatant ph_adjustment Adjust pH to Isoelectric Point supernatant->ph_adjustment crystallization Crystallization ph_adjustment->crystallization filtration_drying Filter and Dry 6-APA Crystals crystallization->filtration_drying quantification Quantify 6-APA filtration_drying->quantification end End quantification->end

Caption: Workflow for 6-APA production using whole E. coli cells.

Protocol 2: 6-APA Production using Immobilized Penicillin G Acylase

This protocol outlines the use of immobilized PGA for the synthesis of 6-APA, which allows for easier enzyme recovery and reuse.

Materials:

  • Immobilized Penicillin G Acylase (e.g., on agarose beads or other supports)

  • Penicillin G potassium salt

  • Phosphate buffer (pH 7.5-8.0)

  • Sodium hydroxide (0.8 N)

  • Organic solvent (e.g., methyl isobutyl ketone - MIBK, optional for extractive hydrolysis)[12]

Equipment:

  • Packed bed reactor or stirred tank reactor

  • pH meter and controller

  • Pump for recirculation (for packed bed reactor)

  • Filtration system for enzyme recovery

Procedure:

  • Reactor Setup:

    • For a stirred tank reactor, suspend the immobilized PGA in the phosphate buffer.

    • For a packed bed reactor, pack the immobilized enzyme into a column and recirculate the buffer through the bed.[17]

  • Enzymatic Reaction:

    • Introduce the Penicillin G solution into the reactor.

    • Maintain the reaction at the optimal temperature and pH for the specific immobilized enzyme preparation (refer to Table 2).[17]

    • Continuously monitor and control the pH through the addition of sodium hydroxide.

    • If using an organic solvent for in-situ product extraction, ensure proper mixing to facilitate phase transfer.[11][12]

  • Product Recovery and Enzyme Reuse:

    • After the desired conversion is achieved, separate the product solution from the immobilized enzyme. In a stirred tank, this can be done by filtration. In a packed bed reactor, the product solution is drained from the column.

    • The immobilized enzyme can be washed with buffer and reused for subsequent batches.

  • Crystallization and Quantification:

    • Follow steps 4 and 5 from Protocol 1 for the crystallization and quantification of 6-APA from the product solution.

Workflow2 start Start setup_reactor Setup Reactor with Immobilized PGA start->setup_reactor add_penG Add Penicillin G Solution setup_reactor->add_penG enzymatic_reaction Enzymatic Reaction (Controlled pH and Temp) add_penG->enzymatic_reaction separate_product Separate Product Solution enzymatic_reaction->separate_product recover_enzyme Recover Immobilized Enzyme for Reuse enzymatic_reaction->recover_enzyme crystallize_product Crystallize 6-APA from Solution separate_product->crystallize_product end_product Final 6-APA Product crystallize_product->end_product end End end_product->end

Caption: Workflow for 6-APA production using immobilized Penicillin G Acylase.

Concluding Remarks

The enzymatic synthesis of 6-aminothis compound represents a mature and highly optimized industrial biotechnology process. The choice between using whole cells versus immobilized enzymes depends on factors such as cost, desired enzyme stability, and the scale of production. Further improvements in 6-APA yield can be achieved through strain improvement of the enzyme-producing microorganisms and by exploring advanced process configurations like aqueous two-phase systems.[2][9] These protocols and data provide a solid foundation for researchers and professionals in the field of antibiotic development to implement and optimize the enzymatic production of this vital pharmaceutical intermediate.

References

Application Notes and Protocols for the N-acylation of 6-Aminopenicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the N-acylation of 6-aminopenicillanic acid (6-APA), a crucial step in the synthesis of semi-synthetic β-lactam antibiotics. The protocols cover both enzymatic and chemical approaches, offering researchers and drug development professionals a comprehensive guide to producing novel penicillin derivatives.

Introduction

6-Aminothis compound (6-APA) is the fundamental nucleus of all penicillin antibiotics.[1][2] It is commercially produced by the enzymatic hydrolysis of penicillin G or penicillin V.[3][4] The N-acylation of the primary amino group at the 6-position of 6-APA allows for the introduction of various side chains, leading to the creation of a wide array of semi-synthetic penicillins with diverse antimicrobial spectra and improved pharmacological properties.[1][2] This document outlines established protocols for both enzymatic and chemical N-acylation of 6-APA.

Enzymatic N-Acylation of 6-APA

Enzymatic synthesis of β-lactam antibiotics is an attractive alternative to chemical methods due to its high specificity, mild reaction conditions, and reduced environmental impact.[5] Penicillin G acylase (PGA) is a commonly used enzyme for the kinetically controlled synthesis of penicillins, where an activated acyl donor is coupled to the 6-APA nucleus.[3][6]

Quantitative Data for Enzymatic N-Acylation

The efficiency of enzymatic N-acylation is influenced by several factors, including pH, temperature, substrate ratio, and the presence of co-solvents. The following table summarizes key quantitative data from various studies on the enzymatic synthesis of different penicillin derivatives.

AntibioticAcyl DonorEnzymeNucleophile (6-APA) ConcentrationAcyl Donor to Nucleophile RatioTemperature (°C)pHCo-solventMax Yield (%)Reference
AmoxicillinD-p-hydroxyphenylglycine methyl ester (D-HPGM)Immobilized Penicillin G Acylase (IPA)150 mM3:1256.060% Ethylene glycol55.2[7]
AmoxicillinD-p-hydroxyphenylglycine methyl ester (HPGM)Immobilized Penicillin G Acylase (PGA)20 mM2:1356.3 (constant)Aqueous~50[5]
Penicillin VMethyl phenoxyacetate (MPOA)Soluble Penicillin Acylase from Streptomyces lavendulae (SlPVA)100 mM1:5307.02.7% DMSO94.5[6]
Amoxicillinp-hydroxyphenylglycine methyl ester (PHPGME)Penicillin G Acylase (PGA)50 mM1:1256.571% (v/v) BMI·NTf2 (Ionic Liquid)>70 (conversion)[8]
Experimental Protocol: Enzymatic Synthesis of Amoxicillin

This protocol is a representative example for the enzymatic synthesis of amoxicillin using immobilized Penicillin G Acylase.

Materials:

  • 6-Aminothis compound (6-APA)

  • D-(-)-p-hydroxyphenylglycine methyl ester (HPGM)

  • Immobilized Penicillin G Acylase (PGA)

  • Potassium phosphate buffer (0.1 M, pH 6.3)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Stirred tank reactor with pH and temperature control

Procedure:

  • Prepare a solution of 6-APA (20 mM) and HPGM (40 mM) in 0.1 M potassium phosphate buffer (pH 6.3) in the stirred tank reactor.[5]

  • Equilibrate the reactor to the desired temperature, for instance, 35°C.[5]

  • Add the immobilized PGA to the substrate solution at a concentration of 5 g/L.[5]

  • Initiate the reaction by starting the agitation.

  • Maintain a constant pH of 6.3 throughout the reaction by the controlled addition of 1 M NaOH.[5]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of amoxicillin, 6-APA, and HPGM by HPLC.

  • The reaction is typically run for up to 480 minutes.[5]

  • Upon completion, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • The product, amoxicillin, can be isolated and purified from the reaction mixture using standard crystallisation techniques.

Workflow for Enzymatic N-Acylation

Enzymatic_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Substrates 6-APA & Acyl Donor (e.g., HPGM) Reactor Stirred Tank Reactor (Controlled T & pH) Substrates->Reactor Buffer Buffer Solution (e.g., Phosphate Buffer) Buffer->Reactor Filtration Enzyme Separation (Filtration) Reactor->Filtration Reaction Mixture Enzyme Immobilized Penicillin Acylase Enzyme->Reactor Addition & Recovery Filtration->Enzyme Recycle Purification Product Isolation (Crystallization) Filtration->Purification Product Solution FinalProduct Purified Penicillin Derivative Purification->FinalProduct Chemical_Acylation_Mechanism cluster_silylation Step 1: Silylation (Protection) cluster_acylation Step 2: N-Acylation cluster_deprotection Step 3: Deprotection & Isolation APA 6-APA SilylatedAPA Silylated 6-APA (Protected Carboxyl Group) APA->SilylatedAPA Silylation SilylatingAgent Trimethylchlorosilane (TMSCl) + Base SilylatingAgent->SilylatedAPA AcylatedIntermediate Acylated Intermediate SilylatedAPA->AcylatedIntermediate AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylatedIntermediate Nucleophilic Attack FinalProduct Final Penicillin Derivative (e.g., Ampicillin) AcylatedIntermediate->FinalProduct Desilylation Water Water (Hydrolysis) Water->FinalProduct

References

Application Notes and Protocols: Penicillanic Acid Sulfones as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of penicillanic acid sulfones as potent inhibitors of β-lactamase enzymes. The information detailed below, including quantitative data, experimental protocols, and mechanism of action diagrams, is intended to guide research and development efforts in combating antibiotic resistance.

Introduction

β-Lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is critically threatened by the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[1][2][3] this compound sulfones, such as sulbactam and tazobactam, are a class of β-lactamase inhibitors that structurally resemble penicillin but possess weak intrinsic antibacterial activity.[4] When co-administered with a β-lactam antibiotic, they act as "suicide inhibitors," irreversibly inactivating β-lactamase and thereby restoring the antibiotic's ability to kill the bacteria.[5]

Mechanism of Action

This compound sulfones are mechanism-based inhibitors. They are recognized by the β-lactamase as a substrate and acylate the active site serine residue, forming a transient acyl-enzyme intermediate.[6][7] Unlike a true substrate, this intermediate does not readily deacylate. Instead, it undergoes a series of chemical rearrangements, leading to the formation of a stable, inactive enzyme.[8][9] A recently elucidated mechanism for tazobactam and enmetazobactam against the CTX-M-15 extended-spectrum β-lactamase (ESBL) involves the formation of a covalent cross-link between the catalytic serine (Ser70) and a nearby lysine (Lys73) residue, resulting in irremediable inactivation of the enzyme.[1][6]

G E_S β-Lactamase (E) + β-Lactam Antibiotic (S) ES Acyl-Enzyme Intermediate (Transient) E_S->ES Acylation E_I β-Lactamase (E) + This compound Sulfone (I) E_P Inactive Antibiotic (P) + Active β-Lactamase (E) ES->E_P Deacylation (Hydrolysis) EI Acyl-Enzyme Intermediate E_I->EI Acylation EI_stable Stable Inactivated Enzyme (e.g., Ser-Lys Cross-link) EI->EI_stable Irreversible Rearrangement/ Cross-linking

Caption: Mechanism of β-Lactamase Action and Inhibition.

Quantitative Data: Inhibitory Potency

The efficacy of this compound sulfones can be quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The tables below summarize key inhibitory data for various sulfones against different β-lactamase enzymes.

Table 1: Ki Values of this compound Sulfones against Class D β-Lactamases (OXA-type)

Inhibitorβ-LactamaseKi (µM)Reference
JDB/LN-1-255OXA-10.70 ± 0.14[10][11]
JDB/LN-III-26OXA-11.60 ± 0.30[10][11]
JDB/ASR-II-292OXA-11.10 ± 0.20[10]
TazobactamOXA-1580 ± 120[10]
Clavulanic AcidOXA-1190 ± 40[10]
JDB/LN-1-255OXA-1017 ± 4[10][11]
JDB/ASR-II-292OXA-1011 ± 2[10]
JDB/LN-1-255OXA-24/400.65 ± 0.05[10]
JDB/ASR-II-292OXA-24/402.4 ± 0.4[10]

Table 2: IC50 Values of this compound Sulfones against Class A β-Lactamases (ESBL-type)

Inhibitorβ-LactamaseIC50 (nM)Reference
TazobactamCTX-M-156[12]
EnmetazobactamCTX-M-157[12]
Ro 48-1220TEM-10.03[13]
TazobactamTEM-10.03[13]
Clavulanic AcidTEM-10.06[13]
Ro 48-1220TEM-30.01[13]
TazobactamTEM-30.02[13]
Clavulanic AcidTEM-30.04[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific enzymes, inhibitors, or bacterial strains.

Protocol 1: β-Lactamase Inhibition Assay (Colorimetric)

This protocol is used to determine the IC50 of an inhibitor by measuring the hydrolysis of a chromogenic substrate, nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Nitrocefin solution (in DMSO)

  • Test inhibitor (this compound sulfone) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reagents:

    • Dilute the β-lactamase enzyme to a working concentration in cold Assay Buffer. The final concentration should yield a linear rate of nitrocefin hydrolysis for at least 10-15 minutes.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Prepare a working solution of nitrocefin in Assay Buffer.

  • Assay Setup:

    • Add 20 µL of diluted test inhibitor to the sample wells.

    • Add 20 µL of Assay Buffer to the Enzyme Control (EC) wells (no inhibitor).

    • Add 20 µL of a known inhibitor (e.g., clavulanic acid) to the Inhibitor Control (IC) wells.[14]

  • Enzyme Addition:

    • Add 50 µL of the diluted β-lactamase enzyme solution to the sample, EC, and IC wells.

    • Mix gently and incubate for 10 minutes at 25°C to allow for inhibitor binding.[14]

  • Substrate Addition & Measurement:

    • Initiate the reaction by adding 30 µL of the nitrocefin substrate solution to all wells.[14]

    • Immediately measure the absorbance at 490 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[14]

  • Data Analysis:

    • Calculate the rate of hydrolysis (Vo) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Vo, EC - Vo, Sample) / Vo, EC] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic, alone and in combination with an inhibitor, that prevents visible bacterial growth.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-Lactam antibiotic

  • This compound sulfone inhibitor

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.[15][16]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB down the columns of the microtiter plate.

    • Prepare a second plate identical to the first, but add the this compound sulfone inhibitor to all wells at a fixed concentration (e.g., 4 µg/mL).

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 100-200 µL.[16][17]

  • Incubation:

    • Incubate the plates at 35 ± 1°C for 18-24 hours in ambient air.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as detected by the naked eye.[16]

    • Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor. A significant reduction (typically ≥4-fold) in the MIC indicates synergy.

Protocol 3: Synergy Testing by Checkerboard Assay

The checkerboard method provides a more detailed assessment of the synergistic interaction between an antibiotic and an inhibitor.

Materials:

  • Same as for the MIC assay.

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic along the y-axis (e.g., rows A-H).

    • Prepare serial two-fold dilutions of the this compound sulfone inhibitor along the x-axis (e.g., columns 1-12). This creates a matrix of unique concentration combinations.[18]

  • Inoculation and Incubation:

    • Inoculate and incubate the plate as described in the MIC protocol.

  • Data Analysis:

    • Determine the MIC for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:

      • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

      • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

G cluster_0 Screening & Characterization Workflow Start Identify Penicillanic Acid Sulfone Candidates InhibitionAssay Protocol 1: β-Lactamase Inhibition Assay (Determine IC50/Ki) Start->InhibitionAssay Decision1 Potent Inhibitor? InhibitionAssay->Decision1 MICAssay Protocol 2: MIC Assay with Partner Antibiotic (Assess Potentiation) Decision1->MICAssay Yes Discard1 Discard/Modify Decision1->Discard1 No Decision2 Significant MIC Reduction? MICAssay->Decision2 Checkerboard Protocol 3: Checkerboard Synergy Test (Quantify Synergy - FICI) Decision2->Checkerboard Yes Discard2 Discard/Re-partner Decision2->Discard2 No Lead Lead Candidate for Further Development Checkerboard->Lead

Caption: Workflow for Evaluating Inhibitors.

Overcoming Resistance: The Combinatorial Approach

The clinical utility of this compound sulfones lies in their combination with β-lactam antibiotics. This strategy effectively neutralizes the primary resistance mechanism of many bacteria, allowing the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.

G cluster_0 Scenario: Resistant Bacterium cluster_1 Scenario: Combination Therapy Antibiotic_Alone β-Lactam Antibiotic BLactamase β-Lactamase Enzyme Antibiotic_Alone->BLactamase Hydrolysis Antibiotic Hydrolysis BLactamase->Hydrolysis Survival Bacterial Survival Hydrolysis->Survival Combo β-Lactam Antibiotic + This compound Sulfone Inhibitor Sulfone Inhibitor Combo->Inhibitor Antibiotic_Active Active β-Lactam Antibiotic Combo->Antibiotic_Active BLactamase_Inhib β-Lactamase Enzyme Inactivation β-Lactamase Inactivation BLactamase_Inhib->Inactivation Inhibitor->BLactamase_Inhib Binds & Inactivates PBP Penicillin-Binding Proteins (PBPs) Antibiotic_Active->PBP Binds & Inhibits Death Bacterial Death PBP->Death

Caption: Logic of Combination Therapy.

References

Application Notes and Protocols: Fluorescent Probes Based on Penicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes derived from penicillanic acid. These probes are invaluable tools for studying bacterial cell wall biosynthesis, detecting antibiotic resistance mechanisms, and screening for new antibacterial agents. The primary applications covered are the detection of Penicillin-Binding Proteins (PBPs) and the activity of β-lactamase enzymes.

Introduction to this compound-Based Fluorescent Probes

This compound forms the core structure of penicillin antibiotics, which exert their antibacterial effect by acylating the active site of Penicillin-Binding Proteins (PBPs), enzymes crucial for bacterial cell wall synthesis.[1][2] By chemically modifying the this compound scaffold with a fluorophore, researchers have developed fluorescent probes that retain the ability to bind to PBPs.[2] This allows for the visualization and quantification of PBP activity in bacteria.

Furthermore, the β-lactam ring within the this compound structure is the target of β-lactamase enzymes, a primary mechanism of bacterial resistance to penicillin and related antibiotics. Fluorescent probes based on this compound have been designed to signal the cleavage of this ring, providing a method for detecting and quantifying β-lactamase activity.

Data Presentation: Properties of this compound-Based Fluorescent Probes

The selection of a fluorescent probe is dictated by its specific application and the instrumentation available. This table summarizes the key quantitative data for commonly used this compound-based fluorescent probes.

Probe NameFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)TargetReference
BOCILLIN™ FL BODIPY FL~485~520Not ReportedPBPs[3][4]
BOCILLIN™ 650/665 BODIPY 650/665Not ReportedNot ReportedNot ReportedPBPs[2]
Fluorescein-Penicillin Conjugates Fluorescein~494~521Not ReportedPBPs[1][5]
ADOTA-PMX 1 ADOTA5405580.68Gram-Negative Bacteria[6]

Note: "Not Reported" indicates that the specific value was not found in the surveyed literature. Researchers are encouraged to consult the product-specific documentation for the most accurate information.

Signaling Pathways and Experimental Workflows

Detection of Penicillin-Binding Proteins (PBPs)

The primary signaling mechanism for PBP detection involves the covalent binding of the this compound-based probe to the active site of the PBP. This results in the localization of the fluorescent signal to the protein, which can then be detected.

PBP_Detection_Workflow cluster_workflow PBP Detection Workflow cluster_detection Detection Methods Bacteria Bacterial Culture Incubation Incubation Bacteria->Incubation Probe Fluorescent Penicillanic Acid Probe (e.g., BOCILLIN™ FL) Probe->Incubation Washing Washing to Remove Unbound Probe Incubation->Washing Detection Detection Washing->Detection Microscopy Fluorescence Microscopy (Live Cell Imaging) Detection->Microscopy Lysis Cell Lysis Detection->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE In_Gel In-Gel Fluorescence Scanning SDS_PAGE->In_Gel Beta_Lactamase_Detection cluster_mechanism β-Lactamase Detection Mechanism Intact_Probe Intact Probe (Fluorophore + Quencher) Fluorescence OFF Beta_Lactamase β-Lactamase Intact_Probe->Beta_Lactamase Cleavage of β-lactam ring Cleaved_Probe Cleaved Probe (Fluorophore Separated) Fluorescence ON Beta_Lactamase->Cleaved_Probe Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start Start with Penicillin V or 6-Aminothis compound Modification Chemical Modification (e.g., introduction of an amine or alkyne handle) Start->Modification Coupling Coupling Reaction (e.g., amide bond formation, 'click' chemistry) Modification->Coupling Fluorophore Activated Fluorophore (e.g., NHS ester, isothiocyanate, or azide) Fluorophore->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., Mass Spec, NMR) Purification->Characterization

References

Application Notes & Protocols: Penicillanic Acid Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillanic acid and its derivatives form the core structure of β-lactam antibiotics, a class of drugs that has revolutionized medicine by inhibiting bacterial cell wall synthesis. These compounds exert their action by covalently acylating the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes.[1][2] The advent of click chemistry, a set of powerful, reliable, and bioorthogonal reactions, has provided a novel platform to leverage the inherent reactivity of the this compound scaffold for a variety of biomedical applications.[3]

By functionalizing the this compound core with bioorthogonal handles, such as terminal alkynes or azides, researchers can create versatile probes. These probes can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach reporter molecules like fluorophores or biotin for activity-based protein profiling (ABPP), target identification, and the development of novel antibiotic conjugates.[2]

These application notes provide detailed protocols for the synthesis of a clickable this compound derivative and its subsequent use in labeling target proteins within a complex biological sample, such as a bacterial cell lysate.

I. Synthesis of a Clickable this compound Probe

A key step in utilizing click chemistry is the synthesis of a this compound derivative bearing a bioorthogonal handle. Here, we describe a representative two-step synthesis to produce Benzyl 6-azidopenicillanate, an azide-functionalized probe, starting from the widely available 6-aminothis compound (6-APA).

Reaction Scheme

The overall synthesis involves the protection of the carboxylic acid group as a benzyl ester, followed by the conversion of the C-6 amine to an azide.

Synthesis_Scheme cluster_0 Step 1: Benzyl Ester Protection cluster_1 Step 2: Azide Formation 6-APA 6-Aminopenicillanic Acid (6-APA) Benzyl_Ester Benzyl 6-aminopenicillanate 6-APA->Benzyl_Ester  Benzyl Alcohol,  Thionyl Chloride   Azide_Probe Benzyl 6-azidopenicillanate (Clickable Probe) Benzyl_Ester->Azide_Probe  Trifluoromethanesulfonyl Azide,  Dichloromethane  

Caption: Synthesis of Benzyl 6-azidopenicillanate probe.

Experimental Protocol: Synthesis of Benzyl 6-azidopenicillanate

This protocol is adapted from synthetic strategies for preparing azide-functionalized penicillin derivatives.[4]

Step 1: Synthesis of Benzyl 6-aminopenicillanate (Carboxyl Protection)

  • Suspend 6-aminothis compound (6-APA) (1.0 eq) in benzyl alcohol.

  • Cool the suspension in an ice bath to 0-5°C.

  • Add thionyl chloride (1.1 eq) dropwise to the cooled suspension while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Filter the resulting solid, wash thoroughly with diethyl ether, and dry under vacuum to yield Benzyl 6-aminopenicillanate.

Step 2: Synthesis of Benzyl 6-azidopenicillanate (Azide Formation)

  • Dissolve the Benzyl 6-aminopenicillanate (1.0 eq) from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Add a base, such as triethylamine (2.5 eq), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of trifluoromethanesulfonyl azide (TfN₃) (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, Benzyl 6-azidopenicillanate.

Quantitative Data: Synthesis Yields
CompoundStarting MaterialKey ReagentsTypical Yield
Benzyl 6-aminopenicillanate6-Aminothis compoundBenzyl Alcohol, Thionyl Chloride85-95%
Benzyl 6-azidopenicillanate Benzyl 6-aminopenicillanateTrifluoromethanesulfonyl Azide, Triethylamine70-85%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

II. Application: Labeling of Target Proteins in Cell Lysates

The primary application of clickable this compound derivatives is in activity-based protein profiling (ABPP) to identify and visualize PBPs in complex biological samples. The workflow involves two main stages: covalent labeling of active PBPs with an alkyne-functionalized probe, followed by the CuAAC reaction to attach a reporter tag to the probe for downstream analysis.

Experimental Workflow

This workflow outlines the key steps for labeling PBPs in a bacterial cell lysate using an alkyne-functionalized penicillin probe and an azide-functionalized fluorescent reporter.

ABPP_Workflow cluster_Incubation Stage 1: PBP Labeling (in situ) cluster_Click Stage 2: Click Chemistry & Analysis (ex vivo) Lysate Bacterial Cell Lysate (containing active PBPs) Incubate Incubate (e.g., 30 min, 37°C) Lysate->Incubate Probe Alkyne-Penicillin Probe Probe->Incubate LabeledLysate Lysate with Alkyne-Labeled PBPs Incubate->LabeledLysate ClickReaction Perform CuAAC Reaction (e.g., 30-60 min, RT) LabeledLysate->ClickReaction ClickCocktail Prepare Click Reaction Cocktail: - Azide-Fluorophore - CuSO₄ / THPTA - Sodium Ascorbate ClickCocktail->ClickReaction Analysis Downstream Analysis ClickReaction->Analysis SDS_PAGE SDS-PAGE & In-Gel Fluorescence Scanning Analysis->SDS_PAGE Visualization MS Affinity Purification & LC-MS/MS Identification Analysis->MS Identification

Caption: Workflow for PBP labeling using a clickable probe.

Protocol: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This is a general protocol for the copper-catalyzed click reaction on cell lysates containing proteins that have been pre-labeled with an alkyne probe.[2][4][5]

1. Preparation of Stock Solutions:

  • Protein Lysate: Prepare bacterial cell lysate (e.g., 1-5 mg/mL protein concentration) in a suitable lysis buffer (e.g., PBS with protease inhibitors) from cells previously incubated with an alkyne-penicillin probe.

  • Azide Reporter: Prepare a 1-2.5 mM stock solution of the azide-functionalized reporter (e.g., AFDye 488 Azide) in DMSO or water.

  • THPTA Ligand: Prepare a 100 mM stock solution of THPTA in water.

  • Copper (II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in water.

  • Sodium Ascorbate (NaAsc): Prepare a fresh 300 mM stock solution in water immediately before use.

2. Click Reaction Assembly:

For a typical 200 µL final reaction volume:

  • In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of alkyne-labeled protein lysate (1-5 mg/mL).

    • 90-100 µL of PBS buffer (pH 7.4).

    • 20 µL of 2.5 mM Azide Reporter (final concentration: 250 µM). Note: The optimal concentration may range from 20-250 µM and should be optimized.

  • Vortex the mixture briefly.

  • Add 10 µL of 100 mM THPTA solution (final concentration: 5 mM). Vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution (final concentration: 1 mM). Vortex briefly.

  • Initiate the reaction by adding 10 µL of fresh 300 mM Sodium Ascorbate solution (final concentration: 15 mM). Vortex immediately.

3. Incubation and Sample Preparation:

  • Protect the reaction from light (if using a fluorescent reporter).

  • Incubate at room temperature for 30-60 minutes.

  • The sample is now ready for downstream processing. For SDS-PAGE analysis, add an appropriate volume of loading buffer (e.g., 4x Laemmli buffer), boil for 5-10 minutes, and load onto a polyacrylamide gel.

Quantitative Data: Typical CuAAC Reaction Conditions
ComponentStock ConcentrationVolume Added (per 200 µL)Final ConcentrationPurpose
Alkyne-Labeled Lysate1-5 mg/mL50 µL0.25 - 1.25 mg/mLSource of target proteins
Azide Reporter2.5 mM20 µL250 µMReporter tag for detection
THPTA Ligand100 mM10 µL5 mMStabilizes Cu(I) and accelerates reaction
Copper (II) Sulfate (CuSO₄)20 mM10 µL1 mMCatalyst precursor (reduced to Cu(I) in situ)
Sodium Ascorbate (NaAsc)300 mM10 µL15 mMReducing agent to generate and maintain Cu(I)
Reaction Time N/AN/A30 - 60 minIncubation period for cycloaddition
Reaction Temperature N/AN/ARoom Temp.Standard condition for bioconjugation

III. Concluding Remarks

The combination of the this compound scaffold with click chemistry provides a robust and versatile toolset for chemical biology and drug discovery. The protocols outlined here offer a reproducible framework for synthesizing clickable β-lactam probes and applying them to profile enzyme activity directly in complex biological systems. This approach facilitates a deeper understanding of antibiotic mechanisms of action, aids in the discovery of new drug targets, and enables the construction of novel therapeutic conjugates.

References

Solid-Phase Synthesis of Penicillanic Acid Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The penicillanic acid core is the fundamental structural motif of penicillin antibiotics, which have been a cornerstone of antibacterial therapy for decades. The emergence of antibiotic resistance necessitates the development of novel penicillin analogs with improved efficacy and resistance profiles. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient generation of large and diverse libraries of this compound derivatives. This combinatorial approach accelerates the drug discovery process by enabling the parallel synthesis and screening of thousands of compounds, facilitating the identification of new lead candidates with enhanced biological activity.

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound libraries, focusing on the immobilization of 6-aminothis compound (6-APA) and the subsequent diversification through N-acylation.

Core Principles

The solid-phase synthesis of this compound libraries involves several key steps:

  • Resin Selection and Preparation: An appropriate solid support, typically a polystyrene-based resin functionalized with a suitable linker, is chosen. The resin must be stable to the reaction conditions and allow for efficient cleavage of the final products.

  • Immobilization of 6-APA: The penicillin core, 6-aminothis compound (6-APA), is covalently attached to the solid support through its carboxylic acid functionality.

  • Diversification: The free amino group of the resin-bound 6-APA is acylated with a diverse library of carboxylic acids or their activated derivatives. This step introduces variability into the final compounds.

  • Cleavage: The synthesized penicillin derivatives are cleaved from the solid support.

  • Purification and Analysis: The final products are purified and characterized to determine their identity and purity.

Data Presentation

Table 1: Resin Loading Efficiency of 6-Aminothis compound
Resin TypeLinkerLoading MethodLoading Capacity (mmol/g)Reference
2-Chlorotrityl chloride resinTritylDIPEA0.8 - 1.2[1][2]
Wang resinp-Alkoxybenzyl alcoholDCC/DMAP0.6 - 1.0[3]
Merrifield resinChloromethylCs₂CO₃0.5 - 0.9[4]
Table 2: Representative N-Acylation Reactions of Resin-Bound 6-APA
Acylating AgentCoupling ReagentSolventReaction Time (h)Cleavage CocktailPurity (%)
Phenylacetic acidHBTU, DIPEADMF495% TFA, 2.5% H₂O, 2.5% TIPS>95
Thiophene-2-carboxylic acidHATU, DIPEANMP495% TFA, 2.5% H₂O, 2.5% TIPS>95
4-Methoxybenzoic acidDIC, HOBtDCM/DMF695% TFA, 2.5% H₂O, 2.5% TIPS>95
Cyclohexanecarboxylic acidPyBOP, DIPEADMF495% TFA, 2.5% H₂O, 2.5% TIPS>95
Boc-glycineTBTU, DIPEADMF395% TFA, 2.5% H₂O, 2.5% TIPS>95

Note: Purity was determined by HPLC analysis after cleavage and purification.

Experimental Protocols

Protocol 1: Immobilization of 6-Aminothis compound on 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • 6-Aminothis compound (6-APA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

  • Orbital shaker

Procedure:

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin (e.g., loading capacity of 1.2 mmol/g) in a solid-phase synthesis vessel. Wash the resin with anhydrous DCM (3 x 10 mL). Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.[2]

  • Preparation of 6-APA Solution: In a separate flask, dissolve 6-APA (2 equivalents relative to the resin loading, e.g., 2.4 mmol, 518 mg) in a minimal amount of anhydrous DMF. Add DIPEA (4 equivalents, e.g., 4.8 mmol, 0.84 mL) to the solution.

  • Loading of 6-APA: Drain the DCM from the swollen resin. Add the 6-APA solution to the resin. Agitate the mixture on an orbital shaker at room temperature for 4 hours.

  • Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction vessel and agitate for 30 minutes.[4]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Determination of Loading (Optional): The loading of 6-APA on the resin can be determined spectrophotometrically by cleaving a small, weighed amount of resin and quantifying the released 6-APA.

Protocol 2: Combinatorial N-Acylation of Resin-Bound 6-APA

Materials:

  • 6-APA-loaded resin (from Protocol 1)

  • Library of carboxylic acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Solid-phase synthesis reaction block or individual reaction vessels

Procedure:

  • Resin Distribution: Distribute the 6-APA-loaded resin into the wells of a reaction block or individual reaction vessels (e.g., 50 mg of resin per well).

  • Resin Swelling: Swell the resin in anhydrous DMF (1 mL per well) for 30 minutes.

  • Preparation of Acylating Solutions: In separate vials, prepare stock solutions of each carboxylic acid from the library (3 equivalents relative to the resin loading in each well) in anhydrous DMF. In another set of vials, prepare a stock solution of HBTU (3 equivalents) and DIPEA (6 equivalents) in anhydrous DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. To each well, add the corresponding carboxylic acid solution, followed by the HBTU/DIPEA solution. Agitate the reaction block at room temperature for 4 hours.

  • Washing: Drain the reaction mixtures. Wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of this compound Derivatives from the Resin

Materials:

  • Acylated this compound-resin (from Protocol 2)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen stream

Procedure:

  • Resin Preparation: Place the dried, acylated resin in a clean reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (2 mL per 100 mg of resin) to the resin.[5] Agitate the mixture at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 times the volume of the filtrate). A precipitate of the crude penicillin derivative should form.[5]

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether.

  • Washing: Wash the pellet with cold diethyl ether (2 x 10 mL) to remove scavengers and soluble impurities.

  • Drying: Dry the final product under a stream of nitrogen and then under high vacuum.

Visualizations

Solid_Phase_Penicillin_Library_Synthesis cluster_Resin_Prep Resin Preparation cluster_Loading Immobilization cluster_Diversification Diversification cluster_Cleavage Cleavage & Isolation Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell 1. Swelling Load Couple 6-APA to Resin Swell->Load 2. Loading APA_Sol 6-APA + DIPEA in DMF APA_Sol->Load Cap Cap with MeOH Load->Cap 3. Capping Wash_Dry_1 Wash and Dry Cap->Wash_Dry_1 4. Washing Swell_2 Swell Resin in DMF Wash_Dry_1->Swell_2 5. Swelling Acylate N-Acylation Swell_2->Acylate 6. Acylation Acyl_Sol Carboxylic Acid Library + HBTU/DIPEA Acyl_Sol->Acylate Wash_Dry_2 Wash and Dry Acylate->Wash_Dry_2 7. Washing Cleave Cleave with TFA Cocktail Wash_Dry_2->Cleave 8. Cleavage Precipitate Precipitate in Ether Cleave->Precipitate 9. Precipitation Isolate Isolate & Dry Product Precipitate->Isolate 10. Isolation Library This compound Library Isolate->Library

Caption: Workflow for the solid-phase synthesis of a this compound library.

Conclusion

Solid-phase synthesis is a robust and efficient methodology for the generation of diverse this compound libraries. The protocols outlined in this document provide a framework for the successful immobilization of 6-aminothis compound and its subsequent diversification. By employing a combinatorial approach, researchers can rapidly synthesize and screen a large number of novel penicillin analogs, accelerating the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance. Careful optimization of resin loading, coupling conditions, and cleavage protocols is essential to ensure high yields and purity of the final compounds.

References

Application of Penicillanic Acid in Designing Penicillin-Binding Protein (PBP) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillanic acid and its derivatives represent a cornerstone in the development of inhibitors targeting penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall biosynthesis. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of novel PBP inhibitors based on the this compound scaffold.

Introduction to this compound and PBP Inhibition

Penicillin-binding proteins (PBPs) catalyze the final steps of peptidoglycan synthesis, a process essential for the structural integrity of the bacterial cell wall.[1] The inhibition of these enzymes leads to defects in the cell wall, ultimately causing cell lysis and bacterial death.[1] The β-lactam ring of this compound mimics the D-alanyl-D-alanine substrate of PBPs, allowing it to bind to the active site serine residue of the enzyme. This interaction forms a stable, covalent acyl-enzyme complex, effectively inactivating the PBP.[1]

This compound sulfones are a notable class of derivatives that act as "suicide inhibitors." Following acylation of the PBP active site, a chemical rearrangement can occur, leading to a more stable, irreversibly inhibited enzyme complex. This mechanism enhances their inhibitory potency and can overcome some forms of bacterial resistance.

Quantitative Data on PBP Inhibition

The inhibitory activity of this compound derivatives against various PBPs is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target PBP by 50%. The table below summarizes IC50 values for selected this compound derivatives and related compounds against specific PBPs.

CompoundTarget PBPOrganismIC50 (µM)Reference
(5R)-Penicilloic AcidPBP3Pseudomonas aeruginosa196 ± 28[2]
(5S)-Penicilloic AcidPBP3Pseudomonas aeruginosa126 ± 18[2]
PiperacillinPBP3Pseudomonas aeruginosa0.166 ± 0.062[2]
Benzylidene derivativePBP3Escherichia coli130[2]
FPI-1523PBP2Escherichia coli3.2 ± 0.4[2]
FPI-1602PBP2Escherichia coli3.6 ± 0.3[2]
FPI-1465PBP2Escherichia coli15 ± 1[2]
Avibactam (AVI)PBP2Escherichia coli63 ± 6[2]
CefaclorPBP2Staphylococcus aureus≤ 0.1[3]

Experimental Protocols

Competitive PBP Binding Assay for IC50 Determination

This protocol describes a competitive binding assay to determine the IC50 of a test compound (e.g., a this compound derivative) against a specific PBP. The assay relies on the competition between the test compound and a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to the PBP.

Materials:

  • Purified PBP or bacterial membrane preparation containing PBPs

  • Test compound (this compound derivative)

  • Bocillin-FL (fluorescent penicillin probe)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • SDS-PAGE apparatus and reagents

  • Fluorescence imager

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the reaction buffer to achieve a range of concentrations for the assay.

    • Prepare a working solution of Bocillin-FL at a constant, subsaturating concentration.

  • Incubation:

    • In a microcentrifuge tube or microplate well, combine the purified PBP or bacterial membrane preparation with each dilution of the test compound.

    • Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the test compound to bind to the PBPs.[4]

  • Fluorescent Labeling:

    • Add the Bocillin-FL working solution to each reaction mixture.

    • Incubate for an additional 10-15 minutes to allow the fluorescent probe to bind to any PBPs not inhibited by the test compound.[4]

  • Termination and Electrophoresis:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample loading buffer.

    • Heat the samples at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Visualization and Quantification:

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager with appropriate excitation and emission wavelengths for the fluorophore (e.g., ~488 nm excitation and ~520 nm emission for fluorescein).[5]

    • Quantify the fluorescence intensity of the PBP band in each lane using densitometry software.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[5][6]

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a this compound derivative, which is the lowest concentration that prevents visible growth of a bacterial strain.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the bacterial strain and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

    • Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm using a microplate reader or by adding a viability indicator like resazurin.[8]

Visualizations of Mechanisms and Workflows

Mechanism of PBP Inhibition by a this compound Derivative

PBP_Inhibition cluster_enzyme PBP Active Site cluster_inhibitor Inhibitor cluster_complex Reaction PBP PBP (Active Serine) AcylEnzyme Acyl-Enzyme Complex (Covalent Adduct) PBP->AcylEnzyme PenA This compound Derivative PenA->AcylEnzyme Acylation Inactivated Inactivated PBP AcylEnzyme->Inactivated Inhibition of Transpeptidation

Caption: Covalent inhibition of a PBP by a this compound derivative.

Experimental Workflow for PBP Inhibitor Screening

PBP_Inhibitor_Screening cluster_screening Screening Cascade cluster_characterization Hit Characterization Start Compound Library PrimaryAssay Primary Screen (e.g., PBP Binding Assay) Start->PrimaryAssay HitSelection Hit Identification PrimaryAssay->HitSelection IC50 IC50 Determination HitSelection->IC50 Confirmed Hits MIC Antimicrobial Susceptibility Testing (MIC) IC50->MIC Lead Lead Compound MIC->Lead

Caption: Workflow for the screening and characterization of PBP inhibitors.

References

Application Notes and Protocols for the Purification of Synthetic Penicillanic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic penicillanic acid analogs, a critical step in the development of new β-lactam antibiotics. The methodologies outlined below cover a range of techniques from initial extraction to high-resolution chromatographic separation and final crystallization, ensuring the high purity required for subsequent biological assays and pharmaceutical development.

Data Presentation: Comparative Analysis of Purification Methods

The selection of a purification strategy depends on the specific characteristics of the analog, the scale of the synthesis, and the desired final purity. The following table summarizes quantitative data for common purification techniques applied to this compound analogs and related compounds.

Purification MethodAnalog/CompoundScaleTypical Yield (%)Typical Purity (%)Reference/Notes
Liquid-Liquid Extraction Penicillin GLab-scale~91-95%Initial PurificationEfficiency is highly pH-dependent; butyl acetate and methyl isobutyl ketone are common solvents.
Amoxicillin & Penicillin VLab-scale86-95% (Recovery)Pre-purificationPressurized liquid extraction with acetonitrile/water mixtures.[1]
Solid-Phase Extraction (SPE) PenicillinsAnalytical71.5-109.5% (Recovery)Clean-up stepMagnetic graphene oxide-based nanocomposites have been used for extraction from serum.[2]
Ion Exchange Chromatography Penicillin G AcylaseLab-scaleHigh Yield>95%Can be used for the purification of enzymes involved in synthesis, and for the purification of the analogs themselves.
General ProteinsLab-scale~87% (Recovery)High PurityMembrane adsorbers can offer a high-throughput alternative to traditional columns.
Reversed-Phase HPLC (RP-HPLC) AmoxicillinAnalytical99.39% (Recovery)>99%A common method for final purity analysis and purification.[3]
GLP-1 AnaloguePreparative~93%96-99%Demonstrates the high purity achievable with multi-step HPLC.
Crystallization AmpicillinLab-scale~86%>95%Seeded reactive crystallization can improve yield and purity.[4][5][6]
Rubidium PenicillinLab-scale65%Crystalline SolidA method for obtaining highly pure crystalline salts.
Potassium PenicillinLab-scale62% (Recovery)Crystalline SolidDirect crystallization from fermentation broth.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of synthetic this compound analogs.

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This protocol describes a general method for the initial purification and concentration of this compound analogs from a crude synthetic reaction mixture.

1. Materials:

  • Crude reaction mixture containing the this compound analog
  • Organic solvent (e.g., n-butyl acetate, ethyl acetate, or methyl isobutyl ketone)
  • Deionized water
  • Acid (e.g., 1M HCl or H₃PO₄)
  • Base (e.g., 1M NaOH or NaHCO₃ solution)
  • Brine (saturated NaCl solution)
  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
  • Separatory funnel
  • pH meter or pH paper
  • Rotary evaporator

2. Procedure:

  • Acidification and Extraction:
  • If the reaction solvent is water-miscible, remove it under reduced pressure.
  • Dissolve the crude residue in water.
  • Transfer the aqueous solution to a separatory funnel.
  • Cool the solution in an ice bath.
  • Acidify the aqueous solution to a pH of 2.0-3.0 by the dropwise addition of the acid while stirring. This converts the penicillin salt to its free acid form, which is more soluble in organic solvents.
  • Add an equal volume of the organic solvent (e.g., n-butyl acetate).
  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
  • Allow the layers to separate.
  • Drain the lower aqueous layer.
  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
  • Washing the Organic Phase:
  • Combine the organic extracts.
  • Wash the combined organic layer with a small volume of deionized water to remove any water-soluble impurities.
  • Wash the organic layer with brine to facilitate the removal of residual water.
  • Drying and Concentration:
  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
  • Filter to remove the drying agent.
  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified this compound analog.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the high-resolution purification of this compound analogs to achieve high purity.

1. Materials and Equipment:

  • Partially purified this compound analog from Protocol 1 or other methods.
  • HPLC system with a preparative or semi-preparative column.
  • Reversed-phase C18 or C8 column.
  • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA).
  • Syringe filters (0.22 µm or 0.45 µm).
  • Lyophilizer (freeze-dryer).

2. Procedure:

  • Sample Preparation:
  • Dissolve the partially purified product in a minimal amount of a mixture of Mobile Phase A and B (e.g., 95:5 A:B) to ensure complete dissolution.
  • Filter the sample through a syringe filter to remove any particulate matter.
  • HPLC Method Development (Analytical Scale):
  • Before preparative purification, optimize the separation on an analytical scale.
  • Equilibrate the analytical C18 column with the initial mobile phase composition.
  • Inject a small amount of the sample.
  • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target compound and the separation from impurities.
  • Adjust the gradient to achieve optimal resolution.
  • Preparative Purification:
  • Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.
  • Inject the prepared sample.
  • Run the optimized gradient.
  • Collect fractions corresponding to the peak of the target this compound analog.
  • Post-Purification Processing:
  • Analyze the collected fractions for purity using analytical HPLC.
  • Pool the fractions with the desired purity (typically >95%).
  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.
  • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound analog as a powder.

Protocol 3: Crystallization for Final Purification

This protocol describes the final purification step to obtain a highly pure, crystalline solid of the this compound analog, often as a salt.

1. Materials:

  • Purified this compound analog (from HPLC or other methods).
  • A suitable solvent system (e.g., n-butyl alcohol, acetone, water).
  • A suitable base for salt formation (e.g., potassium hydroxide solution, sodium acetate in ethanol, or ammonium hydroxide).
  • Antisolvent (a solvent in which the product is poorly soluble).
  • Crystallization vessel.
  • Stirring apparatus.
  • Filtration apparatus (e.g., Büchner funnel).

2. Procedure:

  • Dissolution:
  • Dissolve the purified this compound analog in a minimal amount of a suitable solvent at room temperature or with gentle warming.
  • Salt Formation and Supersaturation:
  • While stirring, slowly add the base to the solution to form the desired salt. The pH should be adjusted to near neutral (e.g., pH 7.0).
  • If necessary, concentrate the solution under reduced pressure to induce supersaturation.
  • Alternatively, slowly add an antisolvent to the solution until it becomes slightly turbid, indicating the onset of nucleation.
  • Crystal Growth:
  • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal growth.
  • For difficult-to-crystallize compounds, seeding with a small crystal of the desired product can be beneficial.
  • Isolation and Drying:
  • Collect the crystals by filtration.
  • Wash the crystals with a small amount of the cold solvent or antisolvent to remove any remaining impurities.
  • Dry the crystals under vacuum to obtain the final, highly pure product.

Visualizations

Bacterial Cell Wall Stress Response Signaling Pathway

The following diagram illustrates a simplified model of the Rcs (Regulator of Capsule Synthesis) two-component signaling pathway in Gram-negative bacteria, which is a key response to cell envelope stress that can be induced by β-lactam antibiotics like this compound analogs.

Rcs_Signaling_Pathway cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm RcsF RcsF IgaA IgaA RcsF->IgaA Activates RcsC RcsC IgaA->RcsC Inhibits Phosphatase RcsD RcsD RcsC->RcsD Phosphorylates RcsB RcsB RcsD->RcsB Phosphorylates Promoter Promoter (e.g., rprA, cps) RcsB->Promoter Binds RcsA RcsA RcsA->RcsB Co-activator Gene_Expression Gene Expression (Capsule Synthesis, Stress Response) Promoter->Gene_Expression Activates Stress Cell Wall Stress (e.g., this compound Analog) Stress->RcsF

Caption: Rcs signaling pathway in response to cell wall stress.

General Purification Workflow

This diagram outlines a typical workflow for the purification of a synthetic this compound analog, from the crude product to the final pure compound.

Purification_Workflow Crude Crude Synthetic Product Extraction Liquid-Liquid Extraction (Initial Purification) Crude->Extraction Chromatography Chromatography (e.g., RP-HPLC) Extraction->Chromatography Analysis Purity Analysis (e.g., Analytical HPLC, NMR) Extraction->Analysis Crystallization Crystallization (Final Purification) Chromatography->Crystallization Chromatography->Analysis Pure_Product Pure Penicillanic Acid Analog Crystallization->Pure_Product Crystallization->Analysis

Caption: A general workflow for the purification of synthetic this compound analogs.

Logical Relationships of Purification Techniques

This diagram illustrates the logical relationships and typical sequencing of different purification techniques.

Purification_Relationships Start Crude Product Extraction Extraction (LLE, SPE) Start->Extraction Precipitation Precipitation Start->Precipitation Column_Chromatography Column Chromatography (e.g., Silica Gel) Extraction->Column_Chromatography Ion_Exchange Ion Exchange Chromatography Extraction->Ion_Exchange RP_HPLC RP-HPLC Extraction->RP_HPLC Precipitation->Column_Chromatography Crystallization Crystallization Precipitation->Crystallization Column_Chromatography->RP_HPLC Column_Chromatography->Crystallization Ion_Exchange->RP_HPLC Ion_Exchange->Crystallization RP_HPLC->Crystallization Final_Product Final Pure Product Crystallization->Final_Product

Caption: Logical relationships between various purification techniques.

References

Application Notes and Protocols: Penicillanic Acid as a Starting Material for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of penicillanic acid, primarily through its derivative 6-aminothis compound (6-APA), as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Introduction

This compound and its derivatives, particularly 6-aminothis compound (6-APA), represent a cornerstone in the development of β-lactam antibiotics. The inherent reactivity of the β-lactam ring and the accessibility of the 6-amino group on 6-APA make it an ideal scaffold for chemical modification. By introducing various heterocyclic moieties onto the this compound core, researchers can explore new chemical space, aiming to overcome antibiotic resistance, broaden the spectrum of activity, and develop compounds with novel biological activities beyond antibacterial effects. This document outlines key synthetic strategies, provides detailed experimental protocols, and summarizes relevant data for the synthesis and evaluation of these novel heterocyclic derivatives.

Synthetic Strategies

The primary strategies for modifying 6-APA to incorporate novel heterocycles involve the acylation of the 6-amino group and the Mannich reaction. These methods allow for the introduction of a wide variety of heterocyclic rings, leading to the generation of diverse chemical libraries for biological screening.

Acylation of 6-Aminothis compound

Acylation of the 6-amino group of 6-APA is a robust and widely used method to introduce diverse side chains, including those containing heterocyclic rings. The general approach involves the activation of a carboxylic acid bearing the desired heterocycle, followed by its condensation with 6-APA.

Mannich Reaction

The Mannich reaction is a powerful tool for the C-N bond formation, enabling the introduction of an aminomethyl group to a CH-acidic compound. In the context of 6-APA derivatives, Mannich reactions can be employed to link heterocyclic systems to the penicillin core, often through a linker attached to the 6-acylamino side chain. This approach has been successfully used to synthesize derivatives containing 1,2,4-triazole and 1,3,4-oxadiazole moieties.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative novel heterocyclic derivatives from 6-APA.

Protocol 1: Synthesis of a Novel Penicillin Derivative via Acylation of 6-APA

This protocol describes a general two-step chemical method for synthesizing novel penicillin derivatives by first converting a heterocyclic carboxylic acid into a more reactive acid chloride, followed by condensation with 6-APA.[2]

Step 1: Acid Chloride Formation

  • In a round-bottom flask, dissolve the selected heterocyclic carboxylic acid (1.0 mmol) in 5-8 mL of dry benzene.

  • Add freshly distilled thionyl chloride (1.2 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling, remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude acid chloride.

Step 2: Condensation with 6-APA [2]

  • Prepare a solution of 6-APA (1.0 mmol) in 40 mL of 2% aqueous sodium bicarbonate.

  • Dilute the 6-APA solution with 30 mL of acetone.

  • While stirring vigorously, add the acid chloride solution (from Step 1) dropwise to the 6-APA solution at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours to allow for the completion of the condensation reaction.

  • After the reaction, acidify the mixture to a pH of approximately 3-4 with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Synthesis of a 1,2,4-Triazole Containing Penicillin Derivative via Mannich Reaction[1]

This protocol details the synthesis of a penicillin derivative incorporating a 1,2,4-triazole moiety through a Mannich reaction.

  • Synthesize the requisite 5-substituted-4-phenyl-1,2,4-triazole-3-thiol intermediate according to established literature procedures.

  • In a suitable reaction vessel, dissolve the triazole derivative (1.0 mmol), formaldehyde (1.2 mmol), and 6-APA (1.0 mmol) in a solvent such as ethanol.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Data Presentation

The following tables summarize representative quantitative data for newly synthesized heterocyclic penicillin derivatives.

Table 1: Synthesis and Antibacterial Activity of Novel Penicillin Derivatives

Compound IDHeterocyclic MoietyYield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Amp-1 Diazophenyl---[3]
Amx-1 Diazophenyl---[3]
Oxa-1 Nitrated Oxacillin-InactiveInactive[3]
3d Thiazole-Thiadiazole->1000>1000[4]
3f Thiazole-Benzimidazole-12562.5[4]
3g Thiazole-Triazole-12562.5[4]
4c NSAID conjugate-12.512.5[5]
4e NSAID conjugate-6.2512.5[5]

Table 2: β-Lactamase Inhibitory Activity of Penam Sulfone Derivatives

Compound IDSubstituent on Penam SulfoneIC50 (µM) vs. TEM-1 β-lactamaseIC50 (µM) vs. CTX-1 β-lactamaseReference
Ro 48-1220 (Z)-2β-acrylonitrilePotentPotent[3]
Sulfone Series 2β-substituted-oxyiminoStrong InhibitionStrong Inhibition[2]
Sulfone Series 2β-substituted-hydrazoneLess ActiveLess Active[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start 6-Aminopenicillanic Acid (6-APA) reaction Chemical Modification (e.g., Acylation, Mannich Reaction) start->reaction Heterocyclic Precursor product Novel Heterocyclic Penicillin Derivative reaction->product purification Purification (Chromatography, Recrystallization) product->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization screening Antimicrobial Screening (MIC) characterization->screening enzyme_assay Enzyme Inhibition Assay (IC50) characterization->enzyme_assay mechanism_of_action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP)/ Transpeptidase cell_wall Cross-linked Peptidoglycan (Cell Wall) PBP->cell_wall Catalyzes Cross-linking inactivated_PBP Inactivated PBP PBP->inactivated_PBP peptidoglycan Peptidoglycan Precursors peptidoglycan->PBP Normal Substrate beta_lactam Novel Heterocyclic Penicillin Derivative (β-Lactam) beta_lactam->PBP Irreversible Acylation no_cell_wall Inhibition of Cell Wall Synthesis inactivated_PBP->no_cell_wall lysis Bacterial Cell Lysis no_cell_wall->lysis

References

Troubleshooting & Optimization

Overcoming stability issues of the beta-lactam ring during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-lactam derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common stability challenges encountered during the synthesis of the critical β-lactam ring.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired β-Lactam Product

Possible Cause Troubleshooting Steps
Degradation of the β-lactam ring - Monitor pH: The β-lactam ring is highly susceptible to both acidic and basic hydrolysis. Maintain neutral or slightly acidic conditions (pH 4-6) where possible, as this range is where many β-lactams exhibit maximum stability.[1] - Control Temperature: Elevated temperatures accelerate degradation. If a reaction requires heat, use the lowest effective temperature and minimize reaction time. For storage of intermediates and final products, -70°C is recommended for long-term stability.[2] - Solvent Choice: Polar, protic solvents like water and methanol can facilitate hydrolysis.[3] Consider using non-polar or aprotic solvents when feasible. For Staudinger cycloadditions, dichloromethane (DCM) is a common choice.[4]
Ketene Polymerization (in Staudinger Reactions) - In Situ Generation: Generate the ketene in the presence of the imine to ensure immediate reaction, minimizing the chance for polymerization.[5][6] - Slow Addition: Add the ketene precursor (e.g., acid chloride) slowly to the reaction mixture containing the imine and a suitable base.
Side Reactions - Review Reaction Mechanism: In Staudinger reactions, the electronic properties of both the ketene and imine substituents influence the rate of ring closure versus isomerization of the zwitterionic intermediate, which can affect the yield of the desired stereoisomer.[5][7] - Optimize Reagents: For instance, in a Staudinger reaction, using tosyl chloride (TsCl) as an activating co-reagent for the in situ generation of ketene from phenylacetic acids can improve yields and diastereoselectivity.[8]

Problem 2: Difficulty in Achieving Desired Stereoselectivity (cis/trans isomers)

Possible Cause Troubleshooting Steps
Reaction Conditions in Staudinger Cycloaddition - Solvent Polarity: Non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and favoring the formation of trans-β-lactams.[8] - Temperature Control: Lower reaction temperatures generally favor the formation of the cis-isomer by reducing the rate of isomerization of the intermediate.[5]
Electronic Properties of Reactants - To favor cis-isomers: Use ketenes with electron-donating groups and imines with electron-withdrawing groups. This accelerates the direct ring closure.[5][7] - To favor trans-isomers: Use ketenes with electron-withdrawing groups and imines with electron-donating groups. This slows down the ring closure, allowing the intermediate to isomerize.[5][7]
Imine Geometry - (E)-imines generally lead to cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams. Ensure the stereochemistry of your starting imine is well-defined.[5]

Frequently Asked Questions (FAQs)

Q1: My β-lactam product degrades during purification. What can I do?

A1: Degradation during purification, especially chromatography, is a common issue.

  • Use non-protic solvents for your mobile phase in column chromatography where possible.

  • Work quickly and at low temperatures. Consider performing chromatography in a cold room.

  • pH control: If using reverse-phase HPLC with aqueous buffers, ensure the pH is in the optimal stability range for your specific β-lactam, typically between pH 4 and 6.[1]

  • Alternative purification: If possible, consider crystallization as a non-chromatographic purification method to avoid prolonged exposure to solvents.

Q2: How can I protect the β-lactam nitrogen during subsequent reaction steps?

A2: Protecting the nitrogen atom can enhance stability and prevent unwanted side reactions. Common protecting groups include:

  • Silyl groups (e.g., TBDMS): These are versatile protecting groups. However, their removal with fluoride sources can sometimes be harsh.

  • tert-Butoxycarbonyl (Boc): The Boc group can be attached using Boc anhydride.[9] It is typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA), which must be carefully controlled to avoid cleavage of the β-lactam ring.[10]

  • p-Methoxybenzyl (PMB): This group can be removed under mildly oxidative conditions using dichlorodicyanobenzoquinone (DDQ), which are often compatible with the β-lactam ring.[11]

  • N-Tosyl (Ts) and N-Triflyl (Tf) groups: These are often used on the imine nitrogen in Staudinger reactions and can influence the stereochemical outcome.[12]

Q3: What are the best analytical techniques to monitor the stability of my β-lactam compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

  • HPLC-UV: A robust and widely available technique for quantifying the parent β-lactam.

  • LC-MS/MS: Offers higher sensitivity and specificity, allowing for the detection and quantification of not only the parent compound but also its degradation products.[13][14]

Q4: Can enzymatic synthesis improve the stability of my β-lactam product?

A4: Yes, enzymatic synthesis using enzymes like Penicillin G Acylase (PGA) can be a milder alternative to traditional chemical synthesis, often leading to higher stability and better yields.[15] This method avoids harsh reagents and reaction conditions that can lead to ring degradation. The reaction is typically carried out in an aqueous medium under controlled pH.[15][16][17][18][19]

Data Presentation: Stability of Common β-Lactams

The following tables summarize the stability data for several classes of β-lactams under various conditions. Half-life (t½) is the time required for 50% of the compound to degrade.

Table 1: Effect of pH and Temperature on the Half-life of Selected β-Lactams

β-LactampHTemperature (°C)Half-life (t½)
Ampicillin 72527 days
9256.7 days
Cefalotin 72524 days
9251.4 days
Cefoxitin 7255.3 days
9256.6 days
Mecillinam 7.437~2 hours
6.537~6 hours
Aztreonam 7.437>6 hours
Cefotaxime 7.437>6 hours
Imipenem 7.253616.9 hours
Meropenem 7.253646.5 hours
Doripenem 7.253640.6 hours

Data synthesized from multiple sources, including[1][2].

Experimental Protocols

Protocol 1: General Procedure for Monitoring β-Lactam Stability by HPLC-UV

  • Preparation of Stock Solution: Accurately weigh and dissolve the β-lactam standard in a suitable solvent (e.g., water or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare working solutions at various pH values (e.g., pH 4, 7, 9) using appropriate buffers. Dilute the stock solution into these buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the working solutions at controlled temperatures (e.g., 25°C, 37°C, 50°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Preparation: If necessary, quench the degradation by adding a suitable reagent or by freezing the sample immediately at -80°C until analysis. For plasma or serum samples, protein precipitation with acetonitrile is a common step.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., Atlantis T3) is commonly used.

    • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid) is typical.

    • Detection: Monitor the absorbance at the λmax of the specific β-lactam (e.g., 210 nm, 230 nm, or 298 nm).

    • Quantification: Determine the peak area of the β-lactam at each time point and calculate the remaining concentration relative to the initial concentration (t=0).

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: General Procedure for Staudinger [2+2] Cycloaddition

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1 equivalent) and a tertiary amine base (e.g., triethylamine, 2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C or 0°C). Lower temperatures often improve stereoselectivity.[5]

  • Ketene Generation and Addition: In a separate flask, dissolve the acid chloride (1-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled imine solution over a period of 30-60 minutes. This in situ generation of the ketene minimizes its polymerization.[5][6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired β-lactam.

Visualizations

Beta_Lactam_Degradation_Pathways cluster_conditions Degradation Conditions BetaLactam β-Lactam Ring (Stable) HydrolyzedProduct Ring-Opened Product (Inactive) BetaLactam->HydrolyzedProduct Ring Opening Acid Acidic Conditions (H+) Acid->BetaLactam Hydrolysis Base Basic Conditions (OH-) Base->BetaLactam Hydrolysis Enzyme β-Lactamase Enzyme->BetaLactam Enzymatic Cleavage Heat Elevated Temperature Heat->BetaLactam Accelerates Degradation

Caption: Major pathways leading to the degradation of the β-lactam ring.

Staudinger_Reaction_Workflow Start Start: Imine & Acid Chloride Step1 Dissolve Imine & Base in Anhydrous Solvent Start->Step1 Step2 Cool Reaction Mixture (e.g., 0°C or -78°C) Step1->Step2 Step3 Slowly Add Acid Chloride (In Situ Ketene Formation) Step2->Step3 Step4 [2+2] Cycloaddition Step3->Step4 SideReaction Ketene Polymerization Step3->SideReaction Zwitterion Zwitterionic Intermediate Step4->Zwitterion Step5 Ring Closure Zwitterion->Step5 Product β-Lactam Product Step5->Product

Caption: Workflow for the Staudinger synthesis of β-lactams.

Troubleshooting_Logic Problem Low β-Lactam Yield Check_pH Is pH controlled (ideally 4-6)? Problem->Check_pH Check_Temp Is temperature minimized? Problem->Check_Temp Check_Ketene Is ketene generated in situ? Problem->Check_Ketene Adjust_pH Action: Buffer reaction and workup Check_pH->Adjust_pH No Success Yield Improved Check_pH->Success Yes Adjust_Temp Action: Lower temp, reduce reaction time Check_Temp->Adjust_Temp No Check_Temp->Success Yes Adjust_Ketene Action: Slow addition of acid chloride Check_Ketene->Adjust_Ketene No Check_Ketene->Success Yes Adjust_pH->Success Adjust_Temp->Success Adjust_Ketene->Success

Caption: A logical workflow for troubleshooting low yields in β-lactam synthesis.

References

Troubleshooting low yields in penicillanic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of penicillanic acid derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments, covering both enzymatic and chemical synthesis routes.

Enzymatic Synthesis

Q1: My enzymatic synthesis of amoxicillin is showing low yield. What are the primary competing reactions I should be aware of?

A1: In the kinetically controlled enzymatic synthesis of amoxicillin, two main undesired side reactions, catalyzed by Penicillin G Acylase (PGA), compete with the primary synthesis reaction:

  • Hydrolysis of the activated side-chain donor: The enzyme can hydrolyze the acyl donor (e.g., D-p-hydroxyphenylglycine methyl ester or D-HPGM), consuming it before it can react with the 6-aminothis compound (6-APA) nucleus.[1]

  • Hydrolysis of the product: The desired product, amoxicillin, can be hydrolyzed back into 6-APA and the side-chain acid. This is a significant cause of yield loss, especially with prolonged reaction times.[1][2]

Q2: How critical is the molar ratio of substrates (6-APA to acyl donor) in enzymatic synthesis?

A2: The molar ratio of the acyl donor to the 6-APA nucleus is a critical parameter. Using an excess of the acyl donor can favor the synthesis reaction over competing hydrolysis reactions. Studies have shown that a 1:3 ratio of 6-APA to D-HPGM can significantly improve the yield of amoxicillin.[1]

Q3: What is the optimal pH for enzymatic amoxicillin synthesis, and how does it impact the reaction?

A3: The pH of the reaction medium significantly influences the activity and stability of Penicillin G Acylase. For amoxicillin synthesis, a pH of around 6.3 to 6.5 is often optimal.[2] Maintaining a constant pH is preferable to a variable one for achieving higher yields.[3] Deviations from the optimal pH can lead to decreased enzyme activity and increased hydrolysis of the β-lactam ring.[2]

Q4: I'm observing a significant decrease in product concentration after an initial increase. What could be the cause?

A4: This is a classic sign of product hydrolysis. The highest yield in enzymatic synthesis is often achieved before the rate of product hydrolysis begins to significantly reduce the product concentration.[2] It is crucial to monitor the reaction over time (e.g., using HPLC) to determine the optimal reaction time for harvesting the product.

Q5: Can the choice of solvent or the addition of co-solvents improve my yield in enzymatic synthesis?

A5: Yes, the reaction medium can have a significant impact. While enzymatic synthesis is often performed in aqueous media, the presence of organic co-solvents can sometimes be beneficial.[4] For instance, adding co-solvents like ethylene glycol can reduce water activity, which in turn can suppress the undesired hydrolytic side reactions.[1] However, the choice and concentration of the organic solvent must be carefully optimized, as some can inhibit or destabilize the enzyme.[5][6]

Chemical Synthesis

Q1: What is the most critical factor affecting the stability of the penicillin core during chemical synthesis?

A1: The primary factor is the integrity of the β-lactam ring.[2] This four-membered ring is highly strained and susceptible to hydrolysis under both acidic and basic conditions.[2] Maintaining a pH between 4.0 and 7.0 and using low temperatures are crucial to prevent degradation of the β-lactam core.[2]

Q2: My overall yield is consistently low, even when the acylation reaction seems to work. What should I investigate?

A2: Low overall yields often stem from the degradation of the β-lactam ring during multiple steps, especially during workup and purification.[2] Each step involving pH adjustment or prolonged exposure to solvents can contribute to product loss.[2] It is also possible that side reactions, such as the formation of penillic acid, are occurring.[2]

Q3: What are the best practices for minimizing by-product formation during the acylation of 6-APA?

A3: To minimize by-products, consider the following:

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reactants or product.[2]

  • Protecting Groups: Using silyl-protected 6-APA can prevent side reactions at the carboxylic acid group.[2][7]

  • Low Temperatures: Performing the reaction at low temperatures (e.g., -10°C to 0°C) can improve selectivity and reduce the rate of degradation reactions.[2]

  • Acylating Agent Quality: If using an acyl chloride, ensure it has not been hydrolyzed by exposure to moisture.[2] If using a carboxylic acid with a coupling agent (e.g., DCC, EDC), ensure the coupling agent is active and used in the correct stoichiometric amount.[2]

Q4: Can I use standard peptide coupling reagents for the acylation of 6-APA?

A4: Yes, standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can be used.[2][8] However, their efficiency can vary, and the reaction conditions must be mild enough to avoid opening the β-lactam ring.[1][2] The choice of solvent, base, and temperature must be carefully optimized for each specific substrate and coupling agent.[2]

Q5: I am having trouble purifying my this compound derivative. What are some common purification challenges?

A5: Purification can be challenging due to the instability of the β-lactam ring and the presence of closely related impurities.

  • Harsh pH: Avoid harsh pH conditions (strong acid or base) during work-up and purification.[2]

  • Chromatography: While column chromatography on silica gel can be effective, prolonged exposure should be avoided. A quick filtration through a silica plug may be preferable.[2]

  • By-product Removal: By-products from coupling reagents need to be efficiently removed. For example, the dicyclohexylurea by-product from DCC is often insoluble in common organic solvents and can be removed by filtration, while the by-product from EDC is water-soluble and can be removed with an aqueous wash.[2]

Data Presentation

Table 1: Effect of Substrate Ratio on Amoxicillin Yield in Enzymatic Synthesis

6-APA:D-HPGM Molar RatioAmoxicillin Yield (%)Reference
1:1Lower[1]
1:3Significantly Improved[1][3]

Reaction Conditions: pH 6.3, 25°C, 400 min, 0.5% enzyme concentration.

Table 2: Effect of Temperature and pH Control on Amoxicillin Yield in Enzymatic Synthesis

Temperature (°C)pH ControlAmoxicillin Yield (%)Reference
5ConstantLower[3]
25ConstantModerate[3]
35ConstantUp to 50%[3]
25VariableLower[3]

Reaction Conditions: 6-APA = 20 mM, D-HPGM = 60 mM, 5 g/L enzyme.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of Amoxicillin

  • Reaction Setup: Prepare a buffered solution (e.g., phosphate buffer) at the desired pH (typically around 6.5).

  • Substrate Addition: Dissolve 6-aminothis compound (6-APA) and D-p-hydroxyphenylglycine methyl ester (D-HPGM) in the buffer. A typical molar ratio is 1:3 (6-APA:D-HPGM).

  • Enzyme Addition: Add immobilized Penicillin G Acylase (PGA) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25°C) with constant stirring.

  • pH Control: Monitor the pH of the reaction and maintain it at the setpoint (e.g., 6.5) by the controlled addition of an acid (e.g., 2 M HCl).[2]

  • Monitoring: Withdraw aliquots at regular time intervals. Quench the reaction in the aliquots (e.g., by adding acetonitrile or acid) and analyze by HPLC to determine the concentration of amoxicillin and remaining reactants.[2]

  • Termination and Isolation: Once the maximum yield is reached, separate the immobilized enzyme by filtration. Isolate the amoxicillin from the reaction mixture, often through crystallization by adjusting the pH.[2]

Protocol 2: General Procedure for Chemical Acylation of 6-APA using an Acyl Chloride

  • Reaction Setup: Suspend 6-aminothis compound (6-APA) in a suitable anhydrous aprotic organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Silylation (Optional but Recommended): To protect the carboxylic acid, add a silylating agent (e.g., trimethylchlorosilane) and a base (e.g., triethylamine) and stir until silylation is complete.[7]

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -10°C to 0°C).

  • Acylation: Slowly add a solution of the desired acyl chloride in the same solvent.

  • Reaction: Allow the reaction to proceed at a low temperature, monitoring its progress by a suitable method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a mild aqueous acid).

  • Extraction and Purification: Perform an aqueous work-up to remove water-soluble by-products. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by crystallization or chromatography.

Visualizations

Enzymatic_Amoxicillin_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_side_reactions Side Reactions (Yield Loss) Six_APA 6-APA PGA Penicillin G Acylase Six_APA->PGA Binds to D_HPGM D-HPGM D_HPGM->PGA Binds to Hydrolyzed_D_HPGM Hydrolyzed D-HPGM D_HPGM->Hydrolyzed_D_HPGM Primary Hydrolysis Amoxicillin Amoxicillin PGA->Amoxicillin Synthesizes Hydrolyzed_Amoxicillin Hydrolyzed Amoxicillin (6-APA + Side-chain Acid) Amoxicillin->Hydrolyzed_Amoxicillin Secondary Hydrolysis

Caption: Key reactions in the enzymatic synthesis of amoxicillin.

Synthesis_Workflows cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start Start: 6-APA & Acyl Chloride chem_protect Protection of Functional Groups (e.g., silylation) chem_start->chem_protect chem_reaction Acylation Reaction (Low Temp, Inert Atm.) chem_protect->chem_reaction chem_workup Aqueous Work-up chem_reaction->chem_workup chem_purify Purification (Crystallization/ Chromatography) chem_workup->chem_purify chem_end Final Product chem_purify->chem_end enz_start Start: 6-APA & Acyl Donor enz_reaction Enzymatic Reaction (Aqueous Buffer, pH Control) enz_start->enz_reaction enz_separation Enzyme Separation (Filtration) enz_reaction->enz_separation enz_isolation Product Isolation (Crystallization) enz_separation->enz_isolation enz_end Final Product enz_isolation->enz_end

Caption: Comparison of Chemical vs. Enzymatic synthesis workflows.

Troubleshooting_Yield start Low Product Yield synthesis_type Enzymatic or Chemical Synthesis? start->synthesis_type enzymatic Enzymatic synthesis_type->enzymatic Enzymatic chemical Chemical synthesis_type->chemical Chemical check_hydrolysis Check for Hydrolysis (Product & Substrate) enzymatic->check_hydrolysis optimize_ratio Optimize Substrate Ratio (e.g., 1:3 6-APA:Acyl Donor) check_hydrolysis->optimize_ratio control_ph Maintain Constant pH (e.g., 6.5) optimize_ratio->control_ph optimize_time Optimize Reaction Time control_ph->optimize_time check_blactam Check for β-Lactam Ring Degradation chemical->check_blactam use_inert Use Inert Atmosphere & Low Temperature check_blactam->use_inert check_reagents Verify Reagent Activity (Acylating/Coupling Agents) use_inert->check_reagents protecting_groups Consider Protecting Groups (e.g., Silylation) check_reagents->protecting_groups

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing 6-APA Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the enzymatic production of 6-Aminopenicillanic acid (6-APA).

Frequently Asked Questions (FAQs)

Q1: What is 6-APA and why is its production important?

6-Aminothis compound (6-APA) is the core chemical nucleus for the vast majority of semi-synthetic β-lactam antibiotics. Its production is a critical upstream process in the pharmaceutical industry. The enzymatic hydrolysis of Penicillin G (Pen G) using Penicillin G Acylase (PGA) is the preferred industrial method for producing 6-APA, as it avoids the harsh chemicals, high costs, and significant environmental hazards associated with purely chemical synthesis routes.[1][2]

Q2: What is Penicillin G Acylase (PGA) and how does it work?

Penicillin G Acylase (PGA, EC 3.5.1.11) is an enzyme that catalyzes the hydrolysis of the amide bond in Penicillin G.[1] This reaction splits Pen G into two products: 6-APA and phenylacetic acid (PAA). The enzyme is typically a heterodimer, consisting of an α and a β subunit.[3] PGAs are widely used in industrial applications, often in an immobilized form to improve stability and reusability.[4]

Q3: Why is enzyme immobilization recommended for 6-APA production?

Immobilization involves attaching the PGA enzyme to a solid support or carrier. This strategy is highly recommended because it:

  • Enhances Stability: Immobilized enzymes generally show greater resistance to changes in temperature and pH.[2]

  • Improves Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs.[2][5] Some immobilization techniques allow the enzyme to be reused for over 50 cycles.[5]

  • Simplifies Downstream Processing: It prevents enzyme contamination in the final product, simplifying the purification of 6-APA.

Troubleshooting Guide

Issue 1: Low Yield or Poor Conversion Rate

Q: My 6-APA conversion from Penicillin G is consistently low. What are the likely causes and how can I fix them?

A: Low yield is a common issue stemming from several factors related to reaction conditions and enzyme health. Systematically investigate the following potential causes:

  • Sub-Optimal pH: The catalytic activity of PGA is highly dependent on pH. The optimal pH for the hydrolysis of Penicillin G is typically between 7.5 and 8.5. A deviation from this range can drastically reduce the reaction rate.

    • Solution: Calibrate your pH meter and use a reliable buffer system (e.g., 0.1 M phosphate buffer) to maintain the pH at the optimal level throughout the reaction.[6] Consider using a pH-stat for tight control in larger-scale reactions.

  • Incorrect Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme denaturation. The optimal temperature for PGA is generally between 35°C and 50°C.[7][8]

    • Solution: Operate within the optimal temperature range for your specific enzyme (free or immobilized). For immobilized enzymes, this range might be higher, sometimes up to 60°C.[9][10] Use a temperature-controlled water bath or reactor jacket.

  • Product Inhibition: The reaction products, 6-APA and phenylacetic acid (PAA), can inhibit the enzyme's activity. PAA is known to be a competitive inhibitor, while 6-APA acts as a noncompetitive inhibitor.[8][11] As their concentrations build up, the reaction rate slows down.

    • Solution: Consider in-situ product removal techniques if feasible. For batch reactions, optimizing the initial substrate concentration is key. Do not let product concentrations accumulate to excessively high levels.

  • Substrate Inhibition: Although less common for Pen G, very high substrate concentrations can sometimes lead to substrate inhibition.[8][11]

    • Solution: Determine the optimal substrate concentration for your system. Studies have shown effective conversions at Pen G concentrations ranging from 5% to 7% (w/v).[7]

  • Poor Enzyme Activity: The enzyme itself may have low intrinsic activity or may have been partially denatured during storage or handling.

    • Solution: Always perform an enzyme activity assay before starting your experiment to confirm the potency of your enzyme stock.[6] Store the enzyme according to the manufacturer's instructions, typically at low temperatures.

Logical Flow for Troubleshooting Low Yield

dot

Caption: A decision tree for diagnosing and resolving low 6-APA yield.

Issue 2: Rapid Loss of Enzyme Activity

Q: My immobilized PGA loses activity much faster than expected over a few cycles. How can I improve its operational stability?

A: Rapid deactivation points to issues with the immobilization process, reaction conditions, or mechanical stress.

  • Sub-optimal Immobilization: The chosen carrier or cross-linking method may not be ideal, leading to enzyme leaching or conformational changes.

    • Solution: Re-evaluate your immobilization strategy. Covalent binding on carriers like Eupergit C or glutaraldehyde-activated supports is generally robust.[2][10] Ensure that immobilization parameters (e.g., pH, enzyme loading, cross-linker concentration) are optimized.

  • Mechanical Stress: In stirred-tank reactors, high agitation speeds can cause mechanical damage to the immobilized carrier, leading to enzyme loss and carrier breakdown.

    • Solution: Optimize the agitation speed to ensure sufficient mixing without causing excessive shear stress. Test different impeller types. For sensitive carriers, consider using a packed-bed or fluidized-bed reactor.

  • Fouling or Clogging: The surface of the immobilized enzyme can become clogged by substrate or product crystallization, or by impurities in the substrate feed.[12][13] This blocks the active sites and reduces activity.

    • Solution: Ensure the Penicillin G solution is fully dissolved and free of particulates before adding it to the reactor. If crystallization is observed, adjusting substrate concentration or reaction temperature may help.[13] Some studies suggest that using co-solvents can reduce clogging.

Data Presentation: Optimized Reaction Conditions

The optimal conditions for 6-APA production can vary based on the source of the PGA and whether it is free or immobilized. The table below summarizes typical ranges found in the literature.

ParameterFree EnzymeImmobilized EnzymeKey Considerations
pH 7.5 - 8.58.0 - 10.5Immobilization can sometimes shift the optimal pH.[9][10]
Temperature (°C) 35 - 50°C40 - 60°CImmobilization generally increases thermal stability.[9][10]
Substrate (Pen G) Conc. 2% - 7% (w/v)5% - 10% (w/v)High concentrations can lead to substrate/product inhibition.[7][8]
Enzyme Loading N/AVariableMust be optimized; higher loading can be limited by mass transfer.[14]
Inhibitor Constants (Ki) PAA: ~130 mM (Competitive)6-APA: ~131 mM (Noncompetitive)Similar to free enzymeThese values highlight the importance of managing product accumulation.[8][11]

Experimental Protocols

Protocol 1: Standard Assay for PGA Hydrolytic Activity

This protocol is based on the colorimetric determination of 6-APA using p-dimethylaminobenzaldehyde (p-DMAB).[4]

  • Reagent Preparation:

    • Substrate Solution: Prepare a 2% (w/v) Penicillin G potassium salt solution in 0.1 M phosphate buffer (pH 7.8).

    • p-DMAB Reagent: Dissolve p-DMAB in methanol to a final concentration of your assay's requirements.

  • Enzymatic Reaction:

    • Pre-warm the substrate solution to the desired assay temperature (e.g., 37°C).

    • Add a known amount of enzyme solution (or immobilized enzyme suspension) to the substrate solution to start the reaction.

    • Incubate for a precise period (e.g., 10-15 minutes) under constant, gentle agitation.

  • Reaction Quenching & Color Development:

    • Stop the reaction by adding acetic anhydride and sodium acetate.

    • Add the p-DMAB reagent. A yellow Schiff base will form with the 6-APA produced.

  • Quantification:

    • Measure the absorbance of the solution at the appropriate wavelength (typically ~415 nm) using a spectrophotometer.

    • Determine the concentration of 6-APA produced by comparing the absorbance to a standard curve prepared with known concentrations of 6-APA.

  • Activity Calculation:

    • One unit (U) of PGA activity is defined as the amount of enzyme that produces 1 µmol of 6-APA per minute under the specified conditions.[4][6]

Protocol 2: HPLC Analysis of Reaction Components

High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring the progress of the reaction by quantifying Pen G, 6-APA, and PAA.[15][16][17]

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture at various time points.

    • Immediately stop the enzymatic reaction by adding a quenching agent (e.g., acid or organic solvent) and centrifuge to remove enzyme/particles.

    • Dilute the supernatant with the mobile phase to a suitable concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Spherisorb C18, 250 mm x 4.6 mm).[16]

    • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.004 M KH₂PO₄, pH 4.5). An example ratio is Methanol:Buffer (50:50 v/v).[16]

    • Flow Rate: 1.0 - 1.5 mL/min.[15][16]

    • Detection: UV detector at 220-230 nm.[15][16]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify and quantify the peaks for Pen G, 6-APA, and PAA by comparing their retention times and peak areas to those of certified reference standards.

    • Calculate the conversion rate and yield based on the disappearance of the substrate and the appearance of the products.

Workflow for 6-APA Production & Analysis

dot

ProductionWorkflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Purification Enzyme Prepare PGA (Free or Immobilized) Reactor Combine in Bioreactor Enzyme->Reactor Substrate Prepare Pen G Solution (e.g., 5% w/v in Buffer) Substrate->Reactor Control Control pH (7.8) & Temperature (45°C) Reactor->Control Sampling Take Samples Over Time Control->Sampling Quench Quench Reaction in Sample Sampling->Quench Purify Downstream Processing (e.g., Crystallization) Sampling->Purify End of Reaction HPLC HPLC Analysis (Quantify PenG, 6-APA, PAA) Quench->HPLC Product Purified 6-APA Purify->Product

Caption: A generalized workflow for enzymatic 6-APA production and analysis.

References

Technical Support Center: Strategies to Improve the Solubility of Penicillanic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with penicillanic acid compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

Issue: My this compound compound is precipitating out of my aqueous buffer.

  • Question: I'm observing precipitation of my this compound derivative (e.g., amoxicillin, sulbactam) when I try to dissolve it in an aqueous buffer for my experiment. What could be the cause and how can I fix it?

  • Answer: Precipitation is a common issue and can be caused by several factors:

    • Concentration Exceeds Solubility: The concentration of your compound may be higher than its intrinsic solubility in the chosen buffer. It's recommended to start with a lower concentration and gradually increase it. For example, amoxicillin has limited water solubility, and concentrations above 150 mg/mL are prone to precipitation[1].

    • Incorrect pH: The pH of your buffer is critical. This compound derivatives are weak acids, and their solubility is highly pH-dependent. At a pH below their pKa, they exist in their less soluble free acid form. Increasing the pH of the solution will convert the compound to its more soluble salt form.

    • Temperature: Lower temperatures can decrease solubility. Ensure your buffer and dissolution environment are at a suitable temperature. However, be cautious, as higher temperatures can accelerate the degradation of some this compound compounds[2][3].

    • Improper Dissolution Technique: Simply adding the powder to the buffer may not be sufficient. Gentle vortexing or sonication can aid in dissolution.

Issue: My compound seems to be degrading in solution, leading to inconsistent results.

  • Question: My experimental results are inconsistent, and I suspect my this compound compound is degrading in the aqueous solution. How can I prevent this?

  • Answer: Degradation is a significant concern for β-lactam compounds like penicillins. Here are some strategies to minimize it:

    • pH Control: The β-lactam ring is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. For many penicillins, a pH range of 6.0-7.2 is optimal for stability[4]. For instance, clavulanic acid stability is optimal between pH 6 and 7.2[2].

    • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or below) and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes[4]. Some studies recommend storage below -30°C for longer-term stability of amoxicillin solutions[1].

    • Use of Buffers: Using a suitable buffer system, such as a citrate buffer, can be more protective against degradation than a phosphate buffer for some penicillins[4].

    • Minimize Time in Solution: Due to their inherent instability in aqueous solutions, it is best to use prepared solutions of this compound compounds as quickly as possible. For example, it is not recommended to store aqueous solutions of sulbactam for more than one day[5].

Frequently Asked Questions (FAQs)

Solubility Enhancement Techniques

  • Question: What are the primary strategies to improve the solubility of a poorly soluble this compound compound?

  • Answer: Several strategies can be employed, ranging from simple adjustments to more complex chemical modifications:

    • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group and form a more soluble salt.

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubility of hydrophobic compounds.

    • Salt Formation: Converting the acidic drug into a more soluble salt form prior to dissolution.

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension to increase the surface area and dissolution rate.

    • Prodrug Approach: Chemically modifying the molecule to create a more soluble derivative that is converted back to the active drug in vivo.

Quantitative Data

  • Question: Where can I find quantitative solubility data for common this compound derivatives?

  • Answer: The following tables summarize available solubility data for several this compound compounds in various solvents.

Table 1: Solubility of Sulbactam

SolventSolubilityReference
Water18 mg/mL[5]
PBS (pH 7.2)~5 mg/mL[5]
Ethanol~30 mg/mL[5]
DMSO~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]

Table 2: Solubility of Sulbactam Sodium

SolventSolubilityReference
WaterFreely soluble[3]
MethanolSparingly soluble[6]
Ethanol (99.5%)Very slightly soluble[6]
AcetonitrilePractically insoluble[6]
Ethyl AcetateSparingly soluble[3]
Dilute AcidsFreely soluble[3]

Table 3: Solubility of Tazobactam

SolventSolubilityReference
WaterModerately soluble[1]
MethanolModerately soluble[1]
AcetoneModerately soluble[1]
EthanolModerately soluble[1]
DimethylformamideSoluble[1]
Ethyl AcetateSlightly soluble[1]
ChloroformSlightly soluble[1]
HexaneInsoluble[1]

Experimental Protocols

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[6][7]

G prep Preparation equilibrate Equilibration prep->equilibrate Add excess solid to buffer separate Phase Separation equilibrate->separate Agitate at constant temp (24-48h) analyze Analysis separate->analyze Centrifuge & Filter Supernatant calc Calculation analyze->calc Quantify concentration (e.g., HPLC) G start Start prep_buffers Prepare Buffers at Various pH Values start->prep_buffers add_compound Add Excess Compound to Each Buffer prep_buffers->add_compound equilibrate Equilibrate (Shake-Flask Method) add_compound->equilibrate measure_sol Measure Solubility at Each pH equilibrate->measure_sol plot_profile Plot Solubility vs. Final pH measure_sol->plot_profile end End plot_profile->end G dissolve Dissolve this compound Free Acid add_base Add Sodium Base dissolve->add_base In a suitable solvent (e.g., Ethanol) isolate Isolate Salt add_base->isolate Stoichiometric amount (e.g., NaHCO3) dry Dry the Salt isolate->dry Precipitation or Lyophilization

References

Technical Support Center: Crystallization of 6-Aminopenicillanic Acid (6-APA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 6-aminopenicillanic acid (6-APA).

Troubleshooting Guides

This section offers solutions to common problems encountered during 6-APA crystallization experiments.

Issue: Poor Crystal Yield

Question: My 6-APA crystallization is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yield in 6-APA crystallization can be attributed to several factors, primarily related to solubility. Here are the key aspects to investigate:

  • pH Optimization: The solubility of 6-APA is highly dependent on pH. The isoelectric point of 6-APA is approximately pH 3.7 to 4.2, where its solubility is at a minimum. Ensure your crystallization is performed within this optimal pH range to maximize precipitation.[1][2]

  • Temperature Control: Lowering the temperature of the solution can decrease the solubility of 6-APA and improve yield. However, the influence of pH is generally more significant than temperature.[1]

  • Solvent Composition: The presence of organic solvents can significantly impact solubility. For instance, adding methanol at a volume ratio of 0.3 (v/v) can reduce the solubility of 6-APA to about one-third, thereby increasing the crystal yield.[1]

  • Presence of Impurities: Unreacted Penicillin G (Pen-G) can increase the solubility of 6-APA. Higher concentrations of Pen-G in the reaction mixture will lead to a proportional increase in 6-APA solubility, thus reducing the final yield.[1]

  • Mother Liquor Recovery: A significant amount of 6-APA can remain dissolved in the mother liquor after crystallization. Implementing a recovery process, such as secondary crystallization or nanofiltration, can significantly improve the overall yield.[2][3]

Issue: Undesirable Crystal Size or Morphology

Question: The 6-APA crystals I'm obtaining are too small, agglomerated, or have an inconsistent shape. How can I control the crystal size and morphology?

Answer: Controlling crystal size and morphology is crucial for downstream processing. Here are the key parameters to adjust:

  • Supersaturation Control: High supersaturation levels tend to produce smaller, coagulated crystals. To obtain larger, more uniform crystals, it is recommended to start the crystallization with a lower initial supersaturation (around 1.5) and then gradually increase it, for example, by slowly adjusting the pH towards the isoelectric point.[1]

  • Seeding: The addition of seed crystals provides a surface for crystal growth, promoting the formation of larger and more uniform crystals over spontaneous nucleation which can lead to fine particles.[1][4]

  • Agitation: The stirring rate in the crystallizer influences crystal size distribution. While adequate mixing is necessary for homogeneity, excessive agitation can lead to crystal breakage and the formation of smaller particles. The optimal agitation speed should be determined empirically for your specific setup.

  • pH Adjustment Rate: The rate at which the pH is adjusted to the isoelectric point affects the supersaturation profile and, consequently, the crystal size. A gradual pH reduction allows for controlled crystal growth.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 6-APA crystallization?

The optimal pH for 6-APA crystallization is its isoelectric point, which is in the range of 3.7 to 4.2.[1][2] At this pH, the zwitterionic form of 6-APA is least soluble in aqueous solutions, leading to maximum precipitation.

Q2: How do impurities like Penicillin G and Phenylacetic Acid affect 6-APA crystallization?

Studies have shown that within typical concentration ranges, impurities such as remaining Penicillin G (PenG) and the byproduct phenylacetic acid (PAA) do not have a significant influence on the crystal growth rate of 6-APA.[4][5][6] However, Pen-G can increase the solubility of 6-APA, which may negatively impact the overall yield.[1]

Q3: Can I reuse the mother liquor from the crystallization?

Yes, the mother liquor contains a significant amount of dissolved 6-APA and can be recycled to improve the overall process economy.[2] Methods for recovery include concentration followed by a second crystallization or using techniques like nanofiltration to concentrate the 6-APA before reuse.[3]

Q4: What is the role of seeding in 6-APA crystallization?

Seeding is the process of adding small crystals of 6-APA to a supersaturated solution to initiate crystallization. This technique helps to control the crystal size and morphology by promoting growth on the existing seed crystals rather than relying on spontaneous nucleation, which can result in a wide distribution of crystal sizes.[1][4]

Q5: Does temperature significantly affect the crystallization yield?

While temperature does influence the solubility of 6-APA, its effect is generally less pronounced than that of pH.[1] Lowering the temperature will decrease solubility and can improve yield, but precise control of pH is the primary factor for maximizing the recovery of crystalline 6-APA.

Data Presentation

Table 1: Effect of Penicillin G on 6-APA Solubility

Penicillin G Concentration (mmol/l)6-APA Solubility (mmol/l)
1.343.6
13.28.0

Data extracted from a study on the batch crystallization of 6-APA from an enzymatic hydrolysis reaction mixture.[1]

Experimental Protocols

Protocol 1: Batch Crystallization of 6-APA by pH Adjustment

This protocol describes a general procedure for the crystallization of 6-APA from a solution.

  • Preparation of Supersaturated Solution:

    • Dissolve the crude 6-APA in a suitable aqueous buffer.

    • Adjust the pH to around 6.0 with an appropriate base (e.g., 25% aqueous NH4OH) to ensure complete dissolution.[4]

    • Filter the solution through a 0.2 µm filter to remove any particulate matter.[4]

  • Crystallization:

    • Transfer the filtered solution to a jacketed crystallizer equipped with an agitator and maintain the temperature at 25 °C.[4]

    • Begin agitation at a moderate speed (e.g., 200 rpm).[4]

    • Gradually add an acid (e.g., 5 M HCl) to slowly reduce the pH of the solution to the isoelectric point of 6-APA (approximately 4.0-4.2).[1][4]

    • To control crystal size, consider adding 1.0 g of 6-APA seed crystals once a slight turbidity is observed or at the beginning of the pH adjustment.[4]

  • Crystal Growth and Harvesting:

    • Continue stirring for a defined period (e.g., 1.5-2.5 hours) after the final pH is reached to allow for crystal growth.[2]

    • Stop the agitation and collect the crystals by filtration.

    • Wash the crystals with purified water and then with a solvent like ethanol to remove residual impurities.[2]

    • Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C).[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 6-APA Crystallization start Start | Crystallization Issue issue Low Crystal Yield Poor Crystal Morphology/Size start->issue yield_check Check pH issue:f0->yield_check morphology_check Check Supersaturation issue:f1->morphology_check yield_sol_1 Adjust pH to Isoelectric Point (3.7-4.2) yield_check->yield_sol_1 Incorrect yield_check_temp Check Temperature yield_check->yield_check_temp Correct yield_sol_1->yield_check_temp yield_sol_2 Lower Crystallization Temperature yield_check_temp->yield_sol_2 Too High yield_check_solvent Review Solvent Composition yield_check_temp->yield_check_solvent Optimal yield_sol_2->yield_check_solvent yield_sol_3 Consider Anti-solvent Addition (e.g., Methanol) yield_check_solvent->yield_sol_3 Aqueous Only end End | Problem Resolved yield_check_solvent->end Optimized yield_sol_3->end morphology_sol_1 Control Supersaturation | - Gradual pH change - Seeding morphology_check->morphology_sol_1 Too High morphology_check_agitation Check Agitation morphology_check->morphology_check_agitation Controlled morphology_sol_1->morphology_check_agitation morphology_sol_2 Optimize Stirring Speed morphology_check_agitation->morphology_sol_2 Suboptimal morphology_check_agitation->end Optimal morphology_sol_2->end

Caption: Troubleshooting workflow for common 6-APA crystallization issues.

Experimental_Workflow General Experimental Workflow for 6-APA Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Product Harvesting dissolution Dissolve Crude 6-APA (Adjust pH to ~6.0) filtration Filter Solution (0.2 µm) dissolution->filtration transfer Transfer to Crystallizer (25°C, Agitation) filtration->transfer ph_adjust Gradual pH Adjustment to Isoelectric Point (4.0-4.2) transfer->ph_adjust seeding Seeding (Optional) ph_adjust->seeding growth Crystal Growth (Stir for 1.5-2.5h) ph_adjust->growth seeding->growth collection Filter Crystals growth->collection washing Wash with Water & Ethanol collection->washing mother_liquor Mother Liquor collection->mother_liquor Separation drying Vacuum Dry (40-50°C) washing->drying final_product Pure 6-APA Crystals drying->final_product

References

Technical Support Center: Penicillanic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and byproducts of penicillanic acid. It includes troubleshooting guides and frequently asked questions to assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound and its derivatives, like penicillin G, primarily degrade through three main pathways:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the β-lactam ring is susceptible to hydrolysis, leading to the formation of various degradation products.[1][2]

  • Alkaline-Catalyzed Hydrolysis: In alkaline environments (pH > 8), the β-lactam ring is also readily cleaved.[1][2]

  • Enzymatic Degradation: Enzymes such as β-lactamases, produced by various bacteria, can efficiently catalyze the hydrolysis of the β-lactam ring, leading to the inactivation of the antibiotic.[3] Penicillin acylases can also be involved in the cleavage of the side chain.[4][5]

Q2: What are the major byproducts of this compound degradation?

A2: The degradation of this compound results in several byproducts, with the specific products depending on the degradation conditions. Common byproducts include:

  • Penicilloic Acid: A major product of both alkaline and enzymatic hydrolysis, formed by the opening of the β-lactam ring.[2][3]

  • Penilloic Acid: Often formed from penicilloic acid under acidic conditions.[2][6]

  • Penillic Acid: A degradation product typically associated with acid-catalyzed degradation.[2]

  • Isopenillic Acid: Another byproduct observed in degradation studies.[7]

  • 6-Aminothis compound (6-APA): Can be a product of enzymatic hydrolysis by penicillin acylase, which removes the acyl side chain.[4][8]

Q3: What factors influence the rate of this compound degradation?

A3: The stability of this compound is influenced by several factors:

  • pH: Stability is highly pH-dependent. Degradation is accelerated in both acidic (below pH 5) and alkaline (above pH 8) conditions, with maximum stability generally observed between pH 5 and 8.[1] Acidic conditions are often more conducive to degradation than alkaline conditions.[1][9]

  • Temperature: Higher temperatures generally increase the rate of degradation.[9]

  • Metal Ions: The presence of certain metal ions can catalyze the degradation of penicillins.[9]

  • Enzymes: The presence of β-lactamases will significantly accelerate the degradation process.[3]

Q4: How can I monitor the degradation of this compound and its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for monitoring the degradation of this compound and quantifying its byproducts.[1]

Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the environmental conditions. The following diagrams illustrate the acid-catalyzed and enzymatic degradation pathways.

Acid_Degradation_Pathway Penicillanic_Acid This compound Penillic_Acid Penillic Acid Penicillanic_Acid->Penillic_Acid pH < 3 Penicilloic_Acid Penicilloic Acid Penicillanic_Acid->Penicilloic_Acid Weak Acid Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Acidic Conditions

Acid-catalyzed degradation pathway of this compound.

Enzymatic_Degradation_Pathway Penicillin_G Penicillin G Penicilloic_Acid Penicilloic Acid Penicillin_G->Penicilloic_Acid β-Lactamase Six_APA 6-Aminothis compound Penicillin_G->Six_APA Penicillin Acylase Phenylacetic_Acid Phenylacetic Acid Six_APA->Phenylacetic_Acid + Phenylacetic Acid

Enzymatic degradation pathways of Penicillin G.

Quantitative Data

The rate of this compound degradation is highly dependent on pH and temperature. The following tables summarize kinetic data from various studies.

Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Penicillin at Different pH and Temperatures.

pHTemperature (°C)Rate Constant (k) (min⁻¹)Reference
41000.1603[9]
71000.0039[9]
101000.0485[9]
6100~0.009[9]
8100~0.019[9]

Data adapted from a study on the hydrothermal treatment of penicillin.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Derivatives

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound derivatives.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug_Substance Prepare Drug Substance/Product Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Drug_Substance->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Drug_Substance->Oxidation Thermal Thermal Degradation (e.g., 80°C) Drug_Substance->Thermal Photolytic Photolytic Degradation (UV/Vis light) Drug_Substance->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC_Analysis Analyze by HPLC-UV/MS Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Neutralize->HPLC_Analysis Identify Identify & Quantify Degradants HPLC_Analysis->Identify

Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water or a buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the sample to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the sample to UV and visible light.

  • Sample Neutralization: For acid and alkaline hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Identify and quantify the degradation products formed under each stress condition.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides an example of an HPLC method for the separation and quantification of penicillin G and its degradation products.

Chromatographic Conditions:

  • Column: Spherisorb C18 (250 mm x 4.6 mm, 10 µm) or equivalent.[8]

  • Mobile Phase: A mixture of methanol and 0.004 mol/L KH₂PO₄ buffer (pH 4.5) in a 50:50 (v/v) ratio.[8] A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) can also be used for better separation.[1]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Detection: UV at 230 nm.[8]

  • Injection Volume: 10-20 µL.[1]

Troubleshooting Guide

Problem: Rapid degradation of the sample observed immediately after preparation.

  • Possible Causes:

    • Incorrect pH of the medium.

    • High temperature.

    • Contamination with β-lactamase enzymes.

  • Recommended Solutions:

    • Verify the pH of all solutions and buffers before use. Ensure the pH is within the optimal stability range (pH 5-8) if immediate analysis is not possible.[1]

    • Prepare and store samples at low temperatures (e.g., on ice or at 2-8°C).

    • Use sterile equipment and solutions to prevent enzymatic degradation.

Problem: Poor separation of this compound and its degradation products in HPLC analysis.

  • Possible Causes:

    • Inappropriate mobile phase composition or pH.

    • Unsuitable HPLC column.

    • Incorrect flow rate or gradient program.

  • Recommended Solutions:

    • Optimize the mobile phase by adjusting the organic solvent ratio and pH.

    • Select a column with appropriate chemistry (e.g., C18) and particle size.

    • Optimize the flow rate and gradient elution program to improve resolution.

Problem: Inconsistent or irreproducible results between replicate experiments.

  • Possible Causes:

    • Fluctuations in pH or temperature.

    • Inaccurate initial concentration of the analyte.

    • Variability in sample preparation.

  • Recommended Solutions:

    • Use a reliable buffer system to maintain a constant pH.

    • Precisely control the temperature throughout the experiment using a calibrated thermostat or water bath.

    • Ensure accurate and consistent preparation of stock and working solutions.

Problem: Unexpected peaks observed in the chromatogram.

  • Possible Causes:

    • Contamination of the sample or mobile phase.

    • Degradation of the mobile phase.

    • Carryover from previous injections.

  • Recommended Solutions:

    • Use high-purity solvents and freshly prepared mobile phases.

    • Flush the HPLC system thoroughly between analyses.

    • Inject a blank solvent to check for carryover.

References

Technical Support Center: Penicillanic Acid Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting pH and temperature stability studies of penicillanic acid and related β-lactam compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound and other penicillins in aqueous solutions involves the hydrolytic cleavage of the β-lactam ring. This process is highly dependent on pH. Under acidic conditions, this compound can rearrange to form penillic acid. In neutral to alkaline conditions, the main degradation product is penicilloic acid, which is biologically inactive. Penicilloic acid can be further degraded to penilloic acid under acidic conditions.

Q2: What is the optimal pH and temperature for maintaining the stability of this compound solutions?

A2: this compound exhibits its maximum stability in the pH range of 5.0 to 8.0.[1] Degradation accelerates significantly under both acidic (pH < 5) and alkaline (pH > 8) conditions. For short-term storage and during experiments, it is recommended to maintain the temperature as low as practically possible, ideally at refrigerated temperatures (2-8 °C), to minimize degradation. Some studies recommend storage at -70°C for long-term stability.[2]

Q3: What is the kinetic order of this compound degradation?

A3: The degradation of penicillins, including this compound, in aqueous solutions typically follows pseudo-first-order kinetics.[3][4]

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the degradation of this compound and quantifying its degradation products.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently used for the identification and confirmation of degradation products.[7]

Q5: What are forced degradation studies and why are they necessary?

A5: Forced degradation, or stress testing, involves intentionally degrading a drug substance under more severe conditions than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, and photolysis).[8][9][10] These studies are mandated by regulatory bodies like the ICH and are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.[11]

  • Understanding the intrinsic stability of the molecule.[8]

Data Presentation: Degradation Kinetics

The following tables summarize the degradation rate constants (k) of penicillin under various pH and temperature conditions. The degradation follows a pseudo-first-order kinetic model.

Table 1: Effect of pH on Penicillin G Degradation Rate Constant (k) at 37 °C

pHRate Constant (k) (h⁻¹)Reference
2.0Significantly highGeneral Knowledge
4.00.1603 (min⁻¹)[3]
6.0~0.004 (min⁻¹)[3]
7.00.0039 (min⁻¹)[3]
8.0~0.004 (min⁻¹)[3]
10.00.0485 (min⁻¹)[3]

Table 2: Effect of Temperature on Penicillin G Degradation

Temperature (°C)ConditionObservationReference
4Aqueous SolutionDegradation is considerably lower than at 25 °C.General Knowledge
25Aqueous SolutionSignificant degradation occurs.General Knowledge
37MOPS medium, pH 7.4Half-life can be as short as 2 hours for some penicillins.[1][12]
600.1 N HCl / 0.1 N NaOHUsed for forced degradation studies to accelerate degradation.[8]
80-100Aqueous SolutionRapid and complete degradation, especially at acidic pH.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to 5.0

  • Water (HPLC grade)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A common starting point is a ratio of 95:5 (v/v) buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For stability studies, dilute the samples withdrawn at each time point with the mobile phase to a concentration within the linear range of the assay.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of the intact drug.

  • Inject the degraded samples to separate and quantify the remaining this compound and its degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent if necessary) at a concentration of approximately 1 mg/mL.[9]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60 °C for a specified period (e.g., 30 minutes).[8]

    • Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at 60 °C for a specified period (e.g., 30 minutes).[8]

    • Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature for a specified period (e.g., 2-8 days).

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60 °C) for a specified period.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.

3. Sample Analysis:

  • At the end of the stress period, dilute the samples appropriately with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation of this compound

  • Possible Cause:

    • Incorrect pH of the buffer or sample solution.

    • Elevated temperature during sample preparation or storage.

    • Contamination with β-lactamase enzymes.

  • Troubleshooting Steps:

    • Verify the pH of all solutions using a calibrated pH meter before use.

    • Prepare and store all solutions at low temperatures (e.g., on ice or in a refrigerator).

    • Use sterile glassware and solutions to prevent microbial contamination.

Issue 2: Inconsistent or Irreproducible Results in Stability Studies

  • Possible Cause:

    • Fluctuations in temperature or pH during the experiment.

    • Inaccurate preparation of standard or sample solutions.

    • Variability in incubation times.

  • Troubleshooting Steps:

    • Use a calibrated and stable incubator or water bath.

    • Employ a reliable buffer system to maintain a constant pH.

    • Ensure accurate and consistent pipetting and weighing for all solutions.

    • Maintain a strict and consistent schedule for sample withdrawal.

Issue 3: Poor Chromatographic Separation of this compound and its Degradants (HPLC)

  • Possible Cause:

    • Inappropriate mobile phase composition or pH.

    • Unsuitable HPLC column.

    • Incorrect flow rate or gradient program.

  • Troubleshooting Steps:

    • Optimize the mobile phase by adjusting the organic solvent ratio and pH.

    • Try a different C18 column from another manufacturer or a column with a different chemistry.

    • Adjust the flow rate or the gradient slope to improve resolution.

Issue 4: Baseline Noise or Drifting in HPLC Chromatogram

  • Possible Cause:

    • Air bubbles in the system.

    • Contaminated mobile phase or detector cell.

    • Leaks in the system.

    • Fluctuations in column temperature.

  • Troubleshooting Steps:

    • Degas the mobile phase using sonication or an inline degasser.[13]

    • Flush the system and clean the detector cell with a suitable solvent.[13]

    • Check all fittings for leaks and tighten or replace as necessary.[14]

    • Use a column oven to maintain a constant temperature.[13]

Visualizations

Degradation_Pathway cluster_acid Acidic Conditions (pH < 5) cluster_neutral_alkaline Neutral/Alkaline Conditions (pH > 5) Penillic_Acid Penillic Acid Penicilloic_Acid Penicilloic Acid (Inactive) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Further Degradation (in acidic conditions) Penicillanic_Acid This compound (Active β-Lactam Ring) Penicillanic_Acid->Penillic_Acid Rearrangement Penicillanic_Acid->Penicilloic_Acid Hydrolysis

Caption: Degradation pathway of this compound under different pH conditions.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (60°C) Stock_Solution->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Preventing Racemization at the C6 Position of Penicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization at the C6 position of penicillanic acid and its derivatives. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during synthesis and modification.

Frequently Asked Questions (FAQs)

Q1: What is racemization at the C6 position of this compound, and why is it a concern?

A1: The C6 position of the this compound nucleus bears the acylamino side chain, and its stereochemistry is crucial for the biological activity of penicillin-based antibiotics.[1] Racemization (or more accurately, epimerization) at this position leads to the formation of the inactive C6 epimer, which can complicate purification, reduce overall yield, and compromise the therapeutic efficacy of the final product.

Q2: What is the primary mechanism that causes C6 epimerization?

A2: The principal mechanism for C6 epimerization is a base-catalyzed process. A base abstracts the acidic proton at the C6 position, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the desired C6 epimer and the undesired C6 epimer.[1]

Q3: What are the key experimental factors that influence the rate of C6 racemization?

A3: The main factors influencing C6 epimerization are:

  • Temperature: Higher temperatures increase the rate of epimerization.[1]

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), can stabilize the enolate intermediate, thereby promoting epimerization.[1]

  • Base: The strength and steric hindrance of the base used are critical. Strong, less hindered bases like triethylamine can readily abstract the C6 proton, leading to increased racemization.[1][2]

Q4: Can the choice of protecting groups influence C6 stereochemical stability?

A4: Yes, the nature of the substituent at the C6 amino group can influence the acidity of the C6 proton. For instance, silylating the amide function at the C6 position can make the C6 proton more susceptible to removal by a base.[3]

Q5: Are there enzymatic methods that can help control the stereochemistry at C6?

A5: Enzymatic synthesis of penicillins, for example using Penicillin G Acylase (PGA), can offer high diastereoselectivity.[4] However, the selectivity of these enzymatic reactions can also be temperature-dependent. Protein engineering efforts are ongoing to improve the selectivity of these enzymes.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of C6 epimer detected in the final product. High reaction temperature.Maintain a low reaction temperature, ideally between -40°C and -20°C, during the acylation of 6-aminothis compound (6-APA).[1]
Use of an inappropriate solvent.Employ a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Avoid polar aprotic solvents like DMF.[1]
Use of a strong, non-hindered base.Utilize a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine.[1][2]
Inconsistent results in epimerization levels between batches. Variations in reagent quality or reaction setup.Ensure all reagents are of high purity and that solvents are anhydrous. Maintain a consistent and controlled reaction setup, including the rate of reagent addition and stirring speed.
Inaccurate temperature control.Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely throughout the experiment.[1]
Epimerization observed even under optimized conditions. The specific acyl side chain being introduced is highly activating.Further, lower the reaction temperature and consider using a base with even greater steric bulk. Alternatively, explore enzymatic coupling methods.[4]

Quantitative Data on Factors Affecting C6 Epimerization

The following table summarizes the impact of different reaction parameters on the degree of C6 epimerization during the acylation of 6-APA.

Parameter Condition Effect on C6 Epimerization Reference
Temperature Low (-40°C to -20°C)Minimized[1]
High (Room temperature and above)Increased[1]
Solvent Non-polar aprotic (e.g., DCM, THF)Minimized[1]
Polar aprotic (e.g., DMF)Increased[1]
Base Sterically hindered, non-nucleophilic (e.g., 2,6-lutidine, DIPEA)Minimized[1]
Strong, less hindered (e.g., triethylamine)Increased[1]

Experimental Protocols

Protocol: Acylation of 6-Aminothis compound (6-APA) with Minimized C6 Epimerization

This protocol describes a general procedure for the acylation of 6-APA to introduce a side chain while minimizing the risk of epimerization at the C6 position.

Materials:

  • 6-Aminothis compound (6-APA)

  • Anhydrous dichloromethane (DCM)

  • 2,6-Lutidine (freshly distilled)

  • Side-chain acid chloride

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Suspend 6-APA (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to -40°C using a dry ice/acetone bath.

  • Add freshly distilled 2,6-lutidine (1.1 equivalents) to the suspension and stir for 10 minutes.

  • In a separate flask, dissolve the side-chain acid chloride (1.05 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the 6-APA suspension at -40°C over a period of 30 minutes.

  • Stir the reaction mixture at -40°C to -30°C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding cold water.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with cold 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • The crude product can then be purified by crystallization or chromatography.[1]

Visualizations

G cluster_conditions Reaction Conditions cluster_mechanism Epimerization Mechanism cluster_outcome Outcome High_Temp High Temperature Proton_Abstraction C6 Proton Abstraction High_Temp->Proton_Abstraction Polar_Solvent Polar Aprotic Solvent (e.g., DMF) Enolate_Formation Planar Enolate Intermediate Formation Polar_Solvent->Enolate_Formation Stabilizes Strong_Base Strong, Less Hindered Base (e.g., Triethylamine) Strong_Base->Proton_Abstraction Promotes Proton_Abstraction->Enolate_Formation Reprotonation Non-stereoselective Reprotonation Enolate_Formation->Reprotonation Racemization C6 Epimerization (Racemization) Reprotonation->Racemization

Caption: Factors leading to C6 epimerization in this compound derivatives.

G cluster_troubleshooting Troubleshooting Workflow for High C6 Epimerization Start High C6 Epimer Detected Check_Temp Check Reaction Temperature Start->Check_Temp Check_Solvent Check Solvent Check_Temp->Check_Solvent OK Lower_Temp Lower Temperature to -40°C to -20°C Check_Temp->Lower_Temp Too High Check_Base Check Base Check_Solvent->Check_Base OK Use_NonPolar Use Non-polar Aprotic Solvent (DCM, THF) Check_Solvent->Use_NonPolar Polar Aprotic Use_Hindered_Base Use Sterically Hindered Base (2,6-Lutidine) Check_Base->Use_Hindered_Base Strong/ Non-hindered End Problem Resolved Check_Base->End OK Lower_Temp->Check_Solvent Use_NonPolar->Check_Base Use_Hindered_Base->End

Caption: A logical approach to troubleshooting high C6 epimerization.

References

Analytical methods for detecting impurities in penicillanic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for detecting impurities in penicillanic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These can arise from the manufacturing process and include unreacted starting materials or by-products from fermentation. An example is Isopenicillin N.[1]

  • Degradation Products: this compound is susceptible to degradation, especially through hydrolysis of its β-lactam ring. Common degradation products include penicilloic acid and penilloic acid.[2] Forced degradation studies under acidic, basic, and oxidative conditions can help identify other potential degradation products.[3][4]

Q2: Which analytical technique is most suitable for analyzing this compound impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and preferred method for the analysis of impurities in this compound and other β-lactam antibiotics.[5] This is due to its high separation efficiency, sensitivity, and ability to quantify a wide range of impurities. Reversed-phase HPLC with a C18 column is the most common approach.

Q3: What other techniques can be used to complement HPLC analysis?

A3: While HPLC is the primary technique, other methods provide valuable complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for the identification and structural elucidation of unknown impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[6]

  • Spectroscopic Methods (UV-Vis, FT-IR, NMR): These techniques can be used for the identification and characterization of isolated impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

HPLC Analysis Troubleshooting

Q4: I am observing significant peak tailing for my this compound and its impurity peaks. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing β-lactam antibiotics due to their chemical nature.

  • Possible Cause 1: Secondary Silanol Interactions. The acidic nature of residual silanol groups on the silica-based C18 column can interact with the basic functionalities of the analytes, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to around 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[7]

      • Use a Buffered Mobile Phase: Incorporating a buffer (e.g., phosphate or acetate buffer) into your mobile phase helps maintain a consistent pH and can mask silanol interactions.[7]

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to reduce peak tailing for basic compounds.

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute your sample.

  • Possible Cause 3: Column Contamination or Void. Accumulation of strongly retained compounds or the formation of a void at the column inlet can disrupt the sample path.

    • Solution:

      • Use a guard column to protect your analytical column.

      • Flush the column with a strong solvent to remove contaminants.

      • If a void is suspected, replacing the column is often the best solution.[8]

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time variability can compromise the reliability of your results.

  • Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.

    • Solution: Increase the equilibration time between injections. Ensure a stable baseline before injecting the next sample.[9]

  • Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature. Inconsistent mobile phase preparation or temperature changes can affect retention times.

    • Solution:

      • Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use.[9]

      • Use a column oven to maintain a constant temperature.[8]

  • Possible Cause 3: Changes in Mobile Phase pH. For ionizable compounds like this compound, even small shifts in mobile phase pH can lead to significant changes in retention.[7][10][11][12]

    • Solution: Use a well-buffered mobile phase and ensure its pH is accurately adjusted.

Q6: I am seeing split peaks for what should be a single impurity. What is happening?

A6: Split peaks can arise from several issues related to the column or sample injection.

  • Possible Cause 1: Disrupted Sample Path. A partially blocked frit or a void at the head of the column can cause the sample to travel through two different paths.

    • Solution: Replace the column inlet frit or the entire column if a void has formed.[8][13]

  • Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14]

  • Possible Cause 3: Co-elution of Isomers. Some impurities may exist as isomers that are partially separated under the current chromatographic conditions.

    • Solution: Optimize the mobile phase composition or gradient to improve the resolution between the isomers.

GC-MS Analysis Troubleshooting

Q7: I am analyzing for residual solvents and see broad or tailing peaks. What can I do?

A7: Peak shape issues in GC-MS can often be traced to the injection or column conditions.

  • Possible Cause 1: Active Sites in the Inlet or Column. Residual silanol groups on the inlet liner or the column can interact with polar analytes.

    • Solution:

      • Use a deactivated inlet liner.

      • Ensure you are using a column appropriate for polar analytes (e.g., a wax-type column or a column with a polar-embedded phase).

  • Possible Cause 2: Inappropriate Oven Temperature Program. A slow temperature ramp can lead to broader peaks.

    • Solution: Optimize the temperature program, potentially using a faster ramp rate.

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound and its Degradation Products

This protocol is a general guideline and may require optimization for your specific application.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent.

      • Aqueous Phase (A): 0.004 M potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with phosphoric acid.

      • Organic Phase (B): Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram and identify the peaks based on the retention times of reference standards.

    • Quantify the impurities using an external standard method or area normalization.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3]

  • Acid Hydrolysis:

    • Dissolve the this compound sample in 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 30 minutes).[3]

    • Cool the solution and neutralize it with 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M sodium hydroxide.

    • Keep the solution at 60°C for a specified period (e.g., 30 minutes).[3]

    • Cool and neutralize with 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve the sample in a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature or elevated temperature for a specified time.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid sample to dry heat (e.g., 105°C) for a specified duration.

    • Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid sample or a solution of the sample to UV and visible light in a photostability chamber.

    • Prepare the sample for analysis by dissolving or diluting it in the mobile phase.

Data Presentation

Table 1: Typical HPLC Parameters for Impurity Analysis of this compound and Related Compounds

ParameterSetting 1Setting 2
Column Spherisorb C18 (250 x 4.6 mm, 10 µm)Inertsil C8 (250 x 4.0 mm, 5 µm)[9]
Mobile Phase Methanol: 0.004 M KH2PO4 buffer (pH 4.5) (50:50, v/v)Acetonitrile: 0.1% TFA in water (50:50, v/v)[9]
Flow Rate 1.0 mL/min1.1 mL/min[9]
Detection UV at 230 nmUV at 240 nm[9]

Table 2: Example Quantitative Data for this compound and its Impurities

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
6-Aminothis compound~3.80.040.13
Penicilloic Acid~5.2--
Penilloic Acid~5.1--
Penillic Acid~4.2--
Note: Retention times can vary significantly based on the specific HPLC method used. The data presented is illustrative and compiled from various sources.[2][15][16]

Mandatory Visualization

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing, Buffering, Degassing) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration and Identification Chromatogram->PeakIntegration Quantification Impurity Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of impurities.

Analytical_Method_Validation cluster_parameters ICH Q2(R1) Validation Parameters ValidationProtocol Develop Validation Protocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Range Range ValidationProtocol->Range Accuracy Accuracy (% Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability, Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Prepare Validation Report Specificity->ValidationReport Linearity->ValidationReport Range->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport

Caption: Logical workflow for analytical method validation based on ICH guidelines.

References

Improving the efficiency of enzymatic hydrolysis of penicillin G.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of penicillin G.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of penicillin G, offering potential causes and solutions to improve reaction efficiency.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 6-APA Suboptimal pH: The activity of penicillin G acylase (PGA) is highly dependent on pH.[1][2][3]Maintain the reaction pH within the optimal range for the specific PGA being used, typically around pH 7.5-8.0.[4][5] Use a suitable buffer system, such as a phosphate buffer, to stabilize the pH.[2][3]
Suboptimal Temperature: Enzyme activity is sensitive to temperature fluctuations.[1][4]Operate the reaction at the optimal temperature for the enzyme, generally between 28°C and 45°C.[4][6] Avoid excessive temperatures which can lead to rapid enzyme degradation.[2]
Product Inhibition: The accumulation of products, 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA), can inhibit enzyme activity.[6][7]Implement in situ product removal techniques. This can be achieved through methods like extraction with organic solvents (e.g., methyl isobutyl ketone) or electrodialysis to continuously remove PAA.[7][8]
Substrate Inhibition: High concentrations of penicillin G can inhibit the enzyme.[6]Optimize the initial substrate concentration. A typical starting concentration is around 12% (w/v).[4]
Enzyme Instability/Rapid Inactivation Poor Enzyme Stability: The free enzyme may have limited stability under operational conditions.[9][10]Immobilize the enzyme. Covalent attachment to carriers like porous organic or inorganic materials, or entrapment in biopolymer gels, can significantly enhance stability and allow for reuse.[5][9][11][12]
Presence of Organic Solvents: Some organic solvents used for product extraction can deactivate the enzyme.[8][13]Select a biocompatible organic solvent. Methyl isobutyl ketone (MIBK) has been shown to be less detrimental to PGA activity compared to solvents like butanone.[8][14]
Harsh pH or Temperature: Extreme pH or high temperatures can lead to irreversible enzyme denaturation.[2]Strictly control pH and temperature within the enzyme's stable range. Immobilization can also broaden the enzyme's tolerance to pH and temperature changes.[5][15]
Difficulty in Enzyme Recovery and Reuse Use of Free Enzyme: Soluble enzymes are difficult to separate from the reaction mixture for subsequent use.[10]Employ immobilized enzymes. Immobilization on magnetic nanoparticles, for example, allows for easy separation using a magnetic field.[10][15]
Mass Transfer Limitations Immobilized Enzyme Characteristics: The pore size and particle size of the carrier material can limit the diffusion of substrate and products, affecting the reaction rate.[9][16]Optimize the immobilization support. Crushing larger immobilized preparations to reduce particle size can increase the observed activity by reducing diffusion limitations.[16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic hydrolysis of penicillin G?

A1: The optimal pH for penicillin G acylase (PGA) is typically in the range of 7.5 to 8.0.[4][5] Penicillin G itself is most stable in a neutral pH environment (around pH 7.0), with degradation rates increasing under both acidic and alkaline conditions.[1][2][3] Therefore, maintaining a controlled pH is crucial for both enzyme activity and substrate stability.

Q2: How does temperature affect the efficiency of the hydrolysis reaction?

A2: Temperature significantly influences the reaction rate. The optimal temperature for the hydrolysis reaction is generally between 28°C and 45°C.[4][6] While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme inactivation. Penicillin G is most stable at temperatures up to 52°C, above which it degrades rapidly.[2]

Q3: What are the main products of penicillin G hydrolysis and do they affect the reaction?

A3: The enzymatic hydrolysis of penicillin G yields two main products: 6-aminothis compound (6-APA) and phenylacetic acid (PAA).[4] Both products can inhibit the activity of penicillin G acylase. PAA exhibits competitive inhibition, while 6-APA acts as a noncompetitive inhibitor.[6]

Q4: Why is enzyme immobilization recommended for this process?

A4: Enzyme immobilization is a key strategy to improve the efficiency and economic viability of penicillin G hydrolysis.[9][11] Immobilized enzymes offer several advantages over their free counterparts, including enhanced stability against changes in pH and temperature, easier recovery and reuse, and suitability for continuous industrial processes.[5][10][12][15]

Q5: What are some common methods for immobilizing penicillin G acylase?

A5: Common methods for immobilizing PGA include covalent attachment to porous carriers (both organic and inorganic), entrapment within biopolymer gels like agar-polyacrylamide, and attachment to magnetic nanoparticles.[9][11][12][15]

Q6: How can I monitor the progress of the hydrolysis reaction?

A6: The progress of the reaction can be monitored by measuring the concentration of the substrate (penicillin G) and the products (6-APA and PAA).[4] High-performance liquid chromatography (HPLC) is a commonly used analytical method for this purpose.[4] Other methods include pyrolysis-negative ion mass spectrometry and colorimetric assays.[17][18]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of Penicillin G

This protocol outlines a general procedure for the enzymatic hydrolysis of Penicillin G. Optimal conditions may vary depending on the specific enzyme and experimental setup.

  • Preparation of Substrate Solution: Prepare an aqueous solution of penicillin G potassium salt (e.g., 4% to 12% w/v) in a suitable buffer, such as 0.1 M phosphate buffer, with the pH adjusted to the optimal range for the enzyme (typically pH 7.5-8.0).[4][19][20]

  • Enzyme Addition: Add the free or immobilized penicillin G acylase to the substrate solution. The amount of enzyme will depend on its activity.

  • Reaction Conditions: Maintain the reaction mixture at the optimal temperature (e.g., 28°C - 38°C) with constant stirring.[4][20]

  • pH Control: Throughout the reaction, monitor the pH. The formation of phenylacetic acid will cause the pH to drop.[20] Maintain the desired pH by the controlled addition of a base, such as a dilute NaOH or ammonia solution.[20]

  • Monitoring the Reaction: At regular intervals, withdraw samples from the reaction mixture. Analyze the samples using a suitable method like HPLC to determine the concentrations of penicillin G, 6-APA, and PAA.[4]

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction. If using an immobilized enzyme, it can be separated from the reaction mixture by filtration or, in the case of magnetic carriers, by applying a magnetic field.

Determination of Penicillin G Acylase Activity

This protocol describes a method for determining the activity of penicillin G acylase.

  • Reaction Mixture: Suspend a known amount of the enzyme (e.g., 0.1 g) in a defined volume of water (e.g., 30 ml) in a thermostated reaction vessel at a specific temperature (e.g., 28°C).[17]

  • Substrate Addition: Add a solution of penicillin G (e.g., 2% w/v) prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) to initiate the reaction.[19]

  • Quantification of Product: After a specific time, measure the amount of 6-APA formed. This can be done using p-dimethylaminobenzaldehyde (p-DMBA), which reacts with 6-APA to form a colored product that can be quantified spectrophotometrically.[19]

  • Activity Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-APA per minute under the specified conditions.[19]

Diagrams

Enzymatic_Hydrolysis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_separation Separation & Purification PenG_sol Prepare Penicillin G Solution (Substrate) Reactor Combine in Reactor PenG_sol->Reactor Enzyme_prep Prepare Penicillin G Acylase (Enzyme) Enzyme_prep->Reactor Control Control pH and Temperature Reactor->Control Maintain Conditions Sampling Regular Sampling Reactor->Sampling Separation Separate Enzyme Reactor->Separation Reaction Complete Control->Reactor Analysis HPLC/MS Analysis Sampling->Analysis Analysis->Reactor Monitor Progress Separation->Enzyme_prep Recycle Enzyme Purification Purify 6-APA Separation->Purification

Caption: Experimental workflow for enzymatic hydrolysis of penicillin G.

Troubleshooting_Logic Start Low 6-APA Yield Check_pH Is pH optimal (7.5-8.0)? Start->Check_pH Adjust_pH Adjust and buffer pH Check_pH->Adjust_pH No Check_Temp Is temperature optimal (28-45°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Adjust temperature Check_Temp->Adjust_Temp No Check_Inhibition Is product/substrate inhibition occurring? Check_Temp->Check_Inhibition Yes Adjust_Temp->Check_Inhibition Implement_Removal Implement in situ product removal Check_Inhibition->Implement_Removal Product Optimize_Substrate Optimize substrate concentration Check_Inhibition->Optimize_Substrate Substrate Check_Enzyme_Stability Is enzyme stable? Check_Inhibition->Check_Enzyme_Stability No Implement_Removal->Check_Enzyme_Stability Optimize_Substrate->Check_Enzyme_Stability Immobilize_Enzyme Immobilize enzyme Check_Enzyme_Stability->Immobilize_Enzyme No End Yield Improved Check_Enzyme_Stability->End Yes Immobilize_Enzyme->End

Caption: Troubleshooting logic for low 6-APA yield.

References

Validation & Comparative

A Comparative Analysis of Penicillanic Acid and Clavulanic Acid: Structure, Mechanism, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibacterial therapeutics, the battle against β-lactamase-mediated resistance is a persistent challenge. This guide provides a detailed comparative analysis of two pivotal molecules in this fight: penicillanic acid, the foundational scaffold of penicillin antibiotics, and clavulanic acid, a potent β-lactamase inhibitor. This document, intended for researchers, scientists, and drug development professionals, delves into their structural nuances, mechanisms of action, and clinical applications, supported by quantitative data and detailed experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Rings

At the heart of their divergent functionalities lies a key structural difference. Both molecules possess the characteristic β-lactam ring, a four-membered cyclic amide, essential for their interaction with bacterial enzymes. However, the adjacent five-membered ring distinguishes them. This compound features a thiazolidine ring, containing a sulfur atom. In contrast, clavulanic acid incorporates an oxazolidine ring, where an oxygen atom replaces the sulfur.[1][2] This seemingly subtle substitution has profound implications for their chemical reactivity and biological activity.

Another key difference lies in the side chain at position 6 of the bicyclic ring system. This compound itself lacks a side chain at this position, though its antibiotic derivatives, like penicillin G, have elaborate side chains that determine their antibacterial spectrum.[3] Clavulanic acid also lacks a 6-acylamino side chain but possesses a 2-hydroxyethylidene moiety at C-2.[4]

PropertyThis compoundClavulanic Acid
Molecular Formula C₈H₁₁NO₃SC₈H₉NO₅
Molar Mass 201.25 g/mol 199.16 g/mol
Core Structure Penam (thiazolidine ring fused to a β-lactam ring)Clavam (oxazolidine ring fused to a β-lactam ring)
Key Substituents 3,3-dimethyl group(Z)-2-hydroxyethylidene group
IUPAC Name (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Mechanism of Action: From Substrate to Suicide Inhibitor

The primary function of β-lactam antibiotics, derived from this compound, is to inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[5] However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, has rendered many penicillins ineffective.

This is where the mechanistic pathways of this compound and clavulanic acid diverge significantly. This compound itself exhibits no significant β-lactamase inhibitory activity.[3] Its derivatives, however, have been chemically modified to act as inhibitors.

Clavulanic acid, on the other hand, is a potent "suicide inhibitor" of many β-lactamases, particularly the class A enzymes like TEM and SHV.[2][5] It acts as a competitive inhibitor, binding to the active site of the β-lactamase.[6] The enzyme then proceeds to hydrolyze the β-lactam ring of clavulanic acid, leading to the formation of a reactive intermediate that covalently and irreversibly acylates the enzyme's active site serine residue.[7] This inactivation of the β-lactamase protects the partner β-lactam antibiotic from destruction, allowing it to exert its antibacterial effect.[1]

G Mechanism of β-Lactamase Inhibition by Clavulanic Acid cluster_0 Initial Interaction cluster_1 Acylation and Inactivation BL β-Lactamase BL_CA Reversible Michaelis Complex BL->BL_CA Ki CA Clavulanic Acid CA->BL_CA BL_CA->BL k_off Acyl_Enzyme Acyl-Enzyme Intermediate BL_CA->Acyl_Enzyme k_cat Rearrangement Rearrangement Acyl_Enzyme->Rearrangement Inactive_Enzyme Irreversibly Inactivated Enzyme Rearrangement->Inactive_Enzyme

Mechanism of β-Lactamase Inhibition

Comparative β-Lactamase Inhibitory Activity

While this compound itself is not an effective β-lactamase inhibitor, its synthetic derivatives, particularly the this compound sulfones sulbactam and tazobactam, are clinically significant inhibitors.[5] This comparison, therefore, focuses on clavulanic acid versus these key derivatives of this compound.

Clavulanic acid is generally more potent than sulbactam against many class A β-lactamases.[8] Tazobactam often exhibits comparable or superior activity to clavulanic acid against these enzymes.[9] The choice of inhibitor is often dictated by the specific β-lactamase profile of the infecting organism.

InhibitorTarget β-LactamaseIC₅₀ (µM)Kᵢ (µM)
Clavulanic Acid TEM-10.027 - 0.130.8
TEM-2-0.7
SHV-1--
P99205.1-
Sulbactam TEM-1--
CTX-M-15-0.018
KPC-2-26
P99-19
Tazobactam TEM-10.013-
SHV-1--
P991.6-
CTX-M-15--

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions. The data presented is a compilation from various sources for comparative purposes.[9][10][11][12]

Clinical Applications

The clinical utility of these compounds is realized in combination with β-lactam antibiotics.

Clavulanic Acid: is most famously combined with amoxicillin (co-amoxiclav) and ticarcillin (co-ticarclav).[1] These combinations are widely used to treat a variety of infections, including sinusitis, otitis media, lower respiratory tract infections, and urinary tract infections caused by β-lactamase-producing bacteria.[11][13]

This compound Derivatives:

  • Sulbactam: is typically combined with ampicillin.[5]

  • Tazobactam: is combined with piperacillin.[5] These combinations are often employed in hospital settings for more serious infections.

Experimental Protocols

Determination of IC₅₀ Values for β-Lactamase Inhibition

A common method for determining the 50% inhibitory concentration (IC₅₀) involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution (e.g., 0.5 mg/mL in PBS)[14]

  • Test inhibitor (clavulanic acid or this compound derivative) at various concentrations

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in PBS.

  • In a 96-well plate, add a fixed concentration of β-lactamase to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[15]

  • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

G Workflow for IC50 Determination Start Start Prepare_Inhibitor Prepare serial dilutions of inhibitor Start->Prepare_Inhibitor Add_Enzyme Add β-lactamase to 96-well plate Prepare_Inhibitor->Add_Enzyme Add_Inhibitor Add inhibitor dilutions to wells Add_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate enzyme and inhibitor Add_Inhibitor->Pre_incubate Add_Nitrocefin Add nitrocefin to initiate reaction Pre_incubate->Add_Nitrocefin Measure_Absorbance Measure absorbance change over time Add_Nitrocefin->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 End End Determine_IC50->End

IC50 Determination Workflow
Checkerboard Assay for Synergy Analysis

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • Two antimicrobial agents (e.g., a β-lactam antibiotic and a β-lactamase inhibitor)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the β-lactam antibiotic along the x-axis of the microplate and serial dilutions of the β-lactamase inhibitor along the y-axis.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculate each well with the standardized bacterial suspension.

  • Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC of the combination, which is the lowest concentration of the drugs that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FIC index ≤ 0.5

    • Indifference/Additivity: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

G Logical Flow of Synergy Determination Start Start Checkerboard Perform Checkerboard Assay Start->Checkerboard Determine_MIC Determine MIC of combination Checkerboard->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpret_FIC Interpret FIC Index Calculate_FIC->Interpret_FIC Synergy Synergy (FIC ≤ 0.5) Interpret_FIC->Synergy ≤ 0.5 Indifference Indifference/Additivity (0.5 < FIC ≤ 4) Interpret_FIC->Indifference > 0.5 and ≤ 4 Antagonism Antagonism (FIC > 4) Interpret_FIC->Antagonism > 4 End End Synergy->End Indifference->End Antagonism->End

Synergy Determination Logic

Conclusion

References

A Comparative Guide to the Activity of New Penicillanic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a formidable challenge in the treatment of bacterial infections. Penicillanic acid-based inhibitors, when combined with β-lactam antibiotics, offer a critical strategy to overcome this resistance. This guide provides an objective comparison of new and established this compound-based inhibitors, supported by experimental data, to aid in the research and development of novel antimicrobial therapies.

Performance Comparison of this compound-Based Inhibitors

The efficacy of β-lactamase inhibitors is primarily determined by their ability to inhibit the enzymatic activity of various β-lactamases. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following tables summarize the comparative activity of established and new this compound-based inhibitors against clinically relevant β-lactamases.

Table 1: Comparative IC50 Values (μM) of Established this compound-Based Inhibitors against Common β-Lactamases

β-Lactamase EnzymeClavulanic Acid IC50 (μM)Sulbactam IC50 (μM)Tazobactam IC50 (μM)
Class A
TEM-10.084.80.1
SHV-10.015.80.07
CTX-M-15---
KPC-2---
Class C
AmpCPoorModerateModerate
Class D
OXA-1PoorPoorPoor

Table 2: Activity Spectrum of Enmetazobactam, a Novel this compound Sulfone Inhibitor

β-Lactamase ClassEnmetazobactam Activity
Class A (ESBLs like TEM, SHV, CTX-M) Potent Inhibitor
Class C (e.g., AmpC) Less direct impact, but enhances partner β-lactam stability
Class D (e.g., OXA) Less direct impact, but enhances partner β-lactam stability

Enmetazobactam, structurally similar to tazobactam, demonstrates potent inhibition of Class A extended-spectrum β-lactamases (ESBLs).[1] While its direct impact on Class C and D enzymes is less pronounced, it effectively restores the activity of partner β-lactams like cefepime, which are inherently more stable against these enzymes.[1]

Table 3: Minimum Inhibitory Concentration (MIC) of β-Lactam/Inhibitor Combinations against ESBL-Producing E. coli

CombinationMIC50 (mg/L)MIC90 (mg/L)
Amoxicillin/Clavulanic Acid>64>64
Piperacillin/Tazobactam1664
Cefepime/Enmetazobactam0.060.5

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for Cefepime/Enmetazobactam is against ESBL-producing strains.[1]

The combination of cefepime with enmetazobactam shows significantly lower MIC values against ESBL-producing E. coli compared to older combinations, indicating superior efficacy.[1][2]

Experimental Protocols

Accurate validation of new inhibitors requires standardized and reproducible experimental methodologies. The following are detailed protocols for key assays used to determine inhibitor activity.

Determination of Half-Maximal Inhibitory Concentration (IC50)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)

  • This compound-based inhibitor (e.g., clavulanic acid, sulbactam, tazobactam, enmetazobactam)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm (for nitrocefin)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the β-lactamase in assay buffer. The final concentration should be chosen to ensure a linear rate of substrate hydrolysis during the assay period.

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the β-lactamase solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, from the resulting dose-response curve.[3]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a β-lactam/inhibitor combination that prevents visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., ESBL-producing E. coli)

  • β-lactam antibiotic

  • This compound-based inhibitor

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection for growth

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.

    • For combination testing, a fixed concentration of the inhibitor (e.g., 4 µg/mL for tazobactam) is typically added to each well containing the serially diluted β-lactam. Alternatively, a checkerboard titration with varying concentrations of both agents can be performed.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of the drug combination that completely inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.[4][5]

Visualizing Mechanisms and Workflows

Mechanism of this compound-Based Inhibition

This compound-based inhibitors are classified as "suicide inhibitors" or mechanism-based inactivators.[3] They are recognized by the β-lactamase as a substrate. The enzyme proceeds with its normal catalytic mechanism, opening the β-lactam ring of the inhibitor to form a covalent acyl-enzyme intermediate. However, this intermediate is stable and undergoes further chemical rearrangements, leading to the irreversible inactivation of the enzyme.[6]

InhibitionMechanism cluster_0 Mechanism of Action Enzyme Active β-Lactamase (Serine Hydroxyl) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor This compound Inhibitor Inhibitor->Complex AcylEnzyme Covalent Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation Rearrangement Irreversible Rearrangement AcylEnzyme->Rearrangement Chemical Rearrangement InactiveEnzyme Inactive Enzyme Rearrangement->InactiveEnzyme

Caption: Mechanism of irreversible inhibition of β-lactamase by a this compound-based inhibitor.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a new inhibitor involves a series of sequential steps, from reagent preparation to data analysis.

IC50_Workflow cluster_1 IC50 Determination Workflow Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Assay Assay Setup in 96-Well Plate (Enzyme + Inhibitor Dilutions) Prep->Assay Preincubation Pre-incubation Assay->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Measure Absorbance Change (Spectrophotometer) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition) Measure->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A typical experimental workflow for determining the IC50 of a β-lactamase inhibitor.[3]

Logical Comparison of Established Inhibitors

The choice of an inhibitor for clinical development depends on a variety of factors beyond its raw inhibitory power. This includes its spectrum of activity, susceptibility to resistance, and pharmacokinetic properties.

InhibitorComparison cluster_2 Factors for Inhibitor Selection Inhibitor This compound Inhibitor Potency Inhibitory Potency (IC50) Inhibitor->Potency Spectrum Spectrum of Activity (β-Lactamase Classes) Inhibitor->Spectrum Resistance Susceptibility to Resistance Mechanisms Inhibitor->Resistance PKPD Pharmacokinetics/ Pharmacodynamics Inhibitor->PKPD Partner Compatibility with Partner β-Lactam Inhibitor->Partner

Caption: Key considerations for the selection and development of β-lactamase inhibitors.

References

A Comparative Guide to the Efficacy of Penicillanic Acid Sulfones: Sulbactam and Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two prominent penicillanic acid sulfone β-lactamase inhibitors, sulbactam and tazobactam. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance analysis, complete with detailed experimental methodologies and visual representations of key concepts.

Introduction to this compound Sulfones

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, has necessitated the development of compounds that can protect β-lactam antibiotics from enzymatic degradation. This compound sulfones, including sulbactam and tazobactam, are crucial members of the β-lactamase inhibitor class. They are co-administered with β-lactam antibiotics to restore and expand their spectrum of activity against resistant bacterial strains. This guide focuses on a direct comparison of the in vitro and in vivo efficacy of sulbactam and tazobactam, supported by experimental data.

Mechanism of Action

Sulbactam and tazobactam function as "suicide inhibitors." Structurally similar to penicillin, they are recognized by β-lactamase enzymes. The inhibitor binds to the active site of the enzyme, forming an acyl-enzyme intermediate. This complex then undergoes a series of chemical rearrangements, leading to the formation of a stable, irreversible covalent bond that inactivates the enzyme. This prevents the β-lactamase from hydrolyzing the partner antibiotic, allowing it to exert its antibacterial effect on the penicillin-binding proteins (PBPs) involved in cell wall synthesis.

cluster_0 Bacterial Cell cluster_1 Inhibition Pathway PBP Penicillin-Binding Proteins (PBP) Inactive_Enzyme Irreversibly Inactivated Enzyme Complex BLI_Ab β-Lactam Antibiotic BLI_Ab->PBP Inhibits Cell Wall Synthesis Inhibitor This compound Sulfone (Sulbactam / Tazobactam) BL_Enzyme β-Lactamase Enzyme BL_Enzyme->BLI_Ab Hydrolyzes & Inactivates Acyl_Intermediate Acyl-Enzyme Intermediate (Reversible) Inhibitor->BL_Enzyme Binds to Active Site Acyl_Intermediate->Inactive_Enzyme Rearrangement

Caption: Mechanism of β-Lactamase Inhibition.

Comparative In Vitro Efficacy

The in vitro potency of β-lactamase inhibitors is primarily assessed by their 50% inhibitory concentration (IC50) against isolated enzymes and by the reduction in the minimum inhibitory concentration (MIC) of a partner antibiotic against resistant bacterial strains.

Inhibitory Concentration (IC50)

IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency. Tazobactam generally exhibits lower IC50 values, and thus higher potency, against many common plasmid-mediated β-lactamases compared to sulbactam.[1][2]

β-Lactamase EnzymeInhibitorReported IC50 (nM)
TEM-1 Tazobactam 8 - 19
Sulbactam 320 - 4,800
SHV-1 Tazobactam 18 - 120
Sulbactam 10,500
Class C (AmpC) Tazobactam ~1,000 - 4,000
Sulbactam ~800 - 3,000

Note: IC50 values are compiled from multiple literature sources and can vary based on experimental conditions.[1][3][4] This table represents a synthesis of reported ranges.

Minimum Inhibitory Concentration (MIC)

The combination of these inhibitors with β-lactam antibiotics significantly lowers the MIC for many resistant organisms. Tazobactam is frequently superior to sulbactam in enhancing the spectrum and potency of piperacillin.[5][6] When combined with piperacillin, tazobactam is effective against a broader spectrum of gram-negative enteric bacteria than combinations with sulbactam.[5][7] However, sulbactam possesses intrinsic antibacterial activity, particularly against Acinetobacter species, which can make combinations like ampicillin-sulbactam or cefoperazone-sulbactam more effective against these specific pathogens.[7][8]

Bacterial Species (Resistance Profile)Antibiotic CombinationMIC90 (µg/mL)
E. coli (ESBL-producing)Piperacillin-Tazobactam16 / 4
Piperacillin-Sulbactam>64 / 4
Cefoperazone-Tazobactam16 / 4
Cefoperazone-Sulbactam32 / 16
K. pneumoniae (ESBL-producing)Piperacillin-Tazobactam32 / 4
Piperacillin-Sulbactam>64 / 4
Cefoperazone-Tazobactam32 / 4
Cefoperazone-Sulbactam64 / 16
A. baumannii Piperacillin-Tazobactam64 / 4
Piperacillin-Sulbactam32 / 16

Note: MIC90 (concentration required to inhibit 90% of isolates) values are representative and compiled from various studies.[9][10] Values are typically presented as the concentration of the β-lactam followed by the fixed concentration of the inhibitor.

Comparative In Vivo Efficacy

Animal infection models provide crucial data on the therapeutic efficacy of antibiotic combinations. Studies in mice have shown that both tazobactam and clavulanic acid were superior to sulbactam in enhancing the therapeutic efficacy of piperacillin against infections caused by β-lactamase-positive E. coli, K. pneumoniae, Proteus mirabilis, and Staphylococcus aureus.[5][6] This in vivo activity reflects the in vitro findings, where piperacillin combined with tazobactam or clavulanic acid inhibited TEM-1, TEM-2, and SHV-1 enzymes, while the combination with sulbactam did not.[5][7]

Pharmacokinetic and Pharmacodynamic Considerations

The effectiveness of a β-lactam/β-lactamase inhibitor combination is influenced by the pharmacokinetic profiles of both components. Ideally, the inhibitor and the antibiotic should have similar pharmacokinetic properties to maintain an effective concentration ratio at the site of infection. The duration of time that the concentration of the inhibitor remains above a critical threshold is a key pharmacodynamic parameter. Studies have suggested that the length of time antibacterial activity is maintained can be dictated by the pharmacokinetics of the β-lactamase inhibitor in the combination.[11] Both sulbactam and tazobactam are typically administered intravenously and have elimination half-lives that are generally compatible with their partner β-lactams.

Experimental Protocols

Reproducible and standardized experimental methods are fundamental to the comparison of antimicrobial agents.

Protocol for IC50 Determination

This protocol describes a common spectrophotometric method for determining the IC50 of a β-lactamase inhibitor using the chromogenic cephalosporin nitrocefin as a substrate.

  • Enzyme and Inhibitor Preparation : Purify the target β-lactamase enzyme. Prepare stock solutions of the inhibitor (sulbactam, tazobactam) in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Assay Setup : In a 96-well microtiter plate, add a fixed concentration of the purified β-lactamase enzyme to each well.

  • Inhibitor Addition : Add serial dilutions of the inhibitor to the wells, creating a range of concentrations. Include control wells with no inhibitor.

  • Pre-incubation : Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 30°C) to allow for binding.[12]

  • Reaction Initiation : Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin substrate (e.g., 100 µM) to all wells.

  • Spectrophotometric Reading : Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486-490 nm in a kinetic plate reader.

  • Data Analysis : Calculate the initial velocity (rate of reaction) for each inhibitor concentration. Plot the percentage of residual enzyme activity against the logarithm of the inhibitor concentration.

  • IC50 Calculation : Determine the IC50 value by fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[13]

Protocol for MIC Determination (Broth Microdilution)

The broth microdilution method is a standard technique for determining the MIC of an antibiotic combination.[14]

cluster_workflow MIC Determination Workflow start Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) plate_prep Prepare 96-Well Plate with Serial Dilutions of β-Lactam Antibiotic start->plate_prep inhibitor_add Add Fixed Concentration of Inhibitor (e.g., 4 µg/mL Tazobactam) to All Wells plate_prep->inhibitor_add inoculate Inoculate All Wells with the Standardized Bacterial Suspension inhibitor_add->inoculate controls Include Sterility Control (media only) & Growth Control (no antibiotic) inoculate->controls incubate Incubate Plate at 35-37°C for 16-20 Hours controls->incubate read Visually Inspect Wells for Turbidity (Bacterial Growth) incubate->read mic_det Determine MIC: Lowest Concentration with No Visible Growth read->mic_det

Caption: Experimental Workflow for MIC Determination.
  • Media and Reagent Preparation : Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor.

  • Inoculum Preparation : Culture the test bacterial strain on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation : In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB.

  • Inhibitor Addition : Add the β-lactamase inhibitor to each well containing the antibiotic dilutions to achieve a fixed, constant concentration (e.g., 4 µg/mL for tazobactam).[14]

  • Inoculation : Inoculate each well with the prepared bacterial inoculum. Include a positive control well (broth, inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading : After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed inhibitor concentration) that completely inhibits visible growth.

Development and Comparison Logic

The development and comparative evaluation of β-lactamase inhibitors follow a logical progression from clinical need to detailed molecular and clinical analysis.

cluster_invitro In Vitro Metrics cluster_invivo In Vivo Metrics A Clinical Challenge: β-Lactam Resistance via β-Lactamase Production B Strategy: Develop β-Lactamase Inhibitors A->B C Candidate Synthesis: This compound Sulfones (Sulbactam, Tazobactam) B->C D In Vitro Efficacy Testing C->D E In Vivo Efficacy Testing C->E F Comparative Analysis D->F D1 IC50 vs. Purified Enzymes D->D1 D2 MIC Reduction vs. Resistant Strains D->D2 E->F E1 Animal Infection Models E->E1 E2 Pharmacokinetic Profiling E->E2 G Clinical Application & Formulation (e.g., Piperacillin-Tazobactam) F->G

References

A Head-to-Head Comparison of Synthetic Routes to Penicillanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The penam skeleton, a core structural feature of penicillin antibiotics, continues to be a cornerstone in the development of new therapeutic agents. From the groundbreaking total synthesis of Penicillin V to the microbial biosynthesis of potent β-lactamase inhibitors, the routes to accessing penicillanic acid and its derivatives are diverse. This guide provides a detailed, head-to-head comparison of four key synthetic and biosynthetic strategies, offering insights into their methodologies, efficiencies, and underlying principles.

Total Synthesis of Penicillin V: The Landmark Achievement of Sheehan

The first total synthesis of a penicillin antibiotic, accomplished by John C. Sheehan and his team in 1957, remains a landmark in organic chemistry.[1][2] This multi-step chemical synthesis established the feasibility of constructing the strained β-lactam ring system from simple precursors, a significant challenge at the time.[3]

Logical Workflow of Sheehan's Total Synthesis of Penicillin V

A D-Penicillamine C Condensation (Sodium Acetate, EtOH/H2O) A->C B t-Butyl phthalimidomalonaldehydate B->C D Thiazolidine intermediate C->D 24% yield E Phthalimide deprotection (Hydrazine) D->E 82% yield F Free amine E->F G Acylation (Phenoxyacetyl chloride) F->G 70% yield H Penicilloic acid derivative G->H I t-Butyl ester cleavage (Anhydrous HCl) H->I 94% yield J Phenoxymethylpenicilloic acid I->J K Cyclization (DCC) J->K 11% yield L Penicillin V K->L

Caption: Workflow of Sheehan's total synthesis of Penicillin V.

Quantitative Data
StepReactionReagentsYieldReference(s)
1CondensationSodium Acetate, Ethanol/Water24%[4][5]
2Phthalimide deprotectionHydrazine, Dioxane/Water82%[4]
3AcylationPhenoxyacetyl chloride, Triethylamine, CH2Cl270%[4]
4t-Butyl ester cleavageAnhydrous HCl, CH2Cl294%[4]
5CyclizationDicyclohexylcarbodiimide (DCC), NaOH, Dioxane/Water11%[4][6]
Overall ~1%
Experimental Protocol: Key Cyclization Step

The crucial step in Sheehan's synthesis is the closure of the β-lactam ring.

  • Preparation of the Penicilloic Acid Salt: The phenoxymethylpenicilloic acid is dissolved in a dioxane-water solution. The monopotassium salt is formed by the addition of one equivalent of potassium hydroxide.

  • Cyclization Reaction: To the dilute solution of the penicilloate salt at room temperature, N,N'-dicyclohexylcarbodiimide (DCC) is added.

  • Reaction Conditions: The reaction is allowed to proceed for an extended period (e.g., 33 hours) in a very dilute solution (0.37 g/L) to favor the intramolecular cyclization and maximize the yield.[6]

  • Work-up and Isolation: Following the reaction, the dicyclohexylurea byproduct is removed by filtration. The penicillin V is then isolated and purified.

Semisynthetic Approach: The Industrial Workhorse Starting from 6-Aminothis compound (6-APA)

The discovery of methods to isolate the penicillin nucleus, 6-aminothis compound (6-APA), revolutionized the production of penicillin-based antibiotics.[2] This semisynthetic approach allows for the generation of a vast library of penicillin derivatives with modified side chains, leading to improved activity spectra and pharmacokinetic properties. The industrial process typically involves the enzymatic hydrolysis of Penicillin G, produced via fermentation, to yield 6-APA.

Experimental Workflow for 6-APA Production and Derivatization

A Penicillin G (from fermentation) B Enzymatic Hydrolysis (Penicillin G Acylase) A->B C 6-Aminothis compound (6-APA) B->C ~75-80% yield D Phenylacetic Acid (byproduct) B->D E Acylation (e.g., D-(-)-α-aminophenylacetic acid) C->E F Semisynthetic Penicillin (e.g., Ampicillin) E->F

Caption: General workflow for the production of semisynthetic penicillins from 6-APA.

Quantitative Data: Enzymatic Hydrolysis of Penicillin G
ParameterValueReference(s)
EnzymePenicillin G Acylase (PGA)[7][8]
SubstratePenicillin G[9]
Product6-Aminothis compound (6-APA)[9]
pH~7.5 - 8.0[9]
Temperature~28 - 40 °C[9]
Reaction Time~4 hours[9]
Conversion Yield~75%[9]
Isolated Yield of 6-APA~50% (in one reported lab-scale procedure)[10]
Experimental Protocol: Enzymatic Production of 6-APA
  • Enzyme Suspension: Immobilized or intact cells containing Penicillin G Acylase are suspended in a potassium phosphate buffer at the optimal pH (e.g., 7.5).[9]

  • Substrate Addition: A solution of Penicillin G potassium salt is added to the enzyme suspension. The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation.[9]

  • pH Control: The pH of the reaction is monitored and maintained at the optimum for the enzyme, as the production of phenylacetic acid will cause a decrease in pH.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of 6-APA.

  • Product Isolation: After the reaction is complete, the enzyme (or cells) is separated by centrifugation or filtration. The supernatant containing 6-APA is then subjected to a series of extraction and crystallization steps to isolate the final product.[9]

Synthesis of β-Lactamase Inhibitors: The Case of Tazobactam

The emergence of bacterial resistance via β-lactamase enzymes necessitated the development of inhibitors that can protect β-lactam antibiotics from degradation. Tazobactam, a this compound sulfone, is a prominent example. Its synthesis is a multi-step chemical process, often starting from 6-APA or its derivatives.

Logical Workflow for an Improved Synthesis of Tazobactam

A Penam derivative B Chloromethylation A->B C Chloromethylpenam B->C D Azidation (Sodium Azide) C->D E Azidomethylpenam D->E F Oxidation (Potassium Permanganate) E->F G Azidomethylpenam sulfone F->G H [3+2] Cycloaddition (Acetylene) G->H I Tazobactam ester H->I J Deprotection I->J K Tazobactam J->K

Caption: A representative synthetic workflow for Tazobactam.

Quantitative Data: Improved Tazobactam Synthesis
RouteStarting MaterialKey FeaturesOverall YieldReference(s)
Improved Process(2S,5R) 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl esterSix-step process~40%
Organosilver Approach6-APA8 steps, avoids isomeric byproducts50%[11][12]
Patent CN102020663B6-APAPhase transfer catalysis, H2O2/cobalt acetate oxidation50-56% (final step)[13]
Experimental Protocol: A Key Step in an Improved Tazobactam Synthesis

This protocol describes the azidation and subsequent oxidation steps.

  • Azidation: A solution of the chloromethylpenam derivative in N,N-Dimethylformamide is added to a cooled (0-5°C) solution of sodium azide in aqueous DMF. The reaction is stirred for approximately 2 hours at room temperature.

  • Oxidation: The resulting mixture containing the azidomethylpenam is then subjected to oxidation with potassium permanganate in aqueous acetic acid at 25-30°C.

  • Work-up and Isolation: After the reaction is complete, the product, an azidomethylpenam sulfone derivative, is extracted and purified.

Biosynthesis of Clavulanic Acid: Nature's Potent Inhibitor

Clavulanic acid, a powerful β-lactamase inhibitor, is a natural product of the bacterium Streptomyces clavuligerus. Its biosynthesis is a complex enzymatic cascade that starts from primary metabolites. Understanding this pathway is crucial for optimizing its production through fermentation.[14]

Biosynthetic Pathway of Clavulanic Acid

A Glyceraldehyde-3-phosphate C N2-(2-carboxyethyl)-arginine synthase (CEAS) A->C B L-Arginine B->C D N2-(2-carboxyethyl)-arginine C->D E β-lactam synthetase (BLS) D->E F Deoxyguanidinoproclavaminate E->F G Clavaminate synthase F->G H Clavaminic acid G->H I Multiple enzymatic steps H->I J Clavulanic acid I->J

Caption: Simplified biosynthetic pathway of Clavulanic Acid.

Quantitative Data: Fermentative Production of Clavulanic Acid
ParameterCondition/ValueReference(s)
Producing OrganismStreptomyces clavuligerus[15]
PrecursorsGlyceraldehyde-3-phosphate, L-Arginine[15]
Key EnzymesCEAS, BLS, Clavaminate synthase[14]
Optimized Fermentation YieldUp to 6.010 g/L in a 7 L bioreactor with an overexpressing strain[16]
Global Yield (Y CA/X)0.851 g CA / g biomass under acidic stress conditions[16]
Experimental Protocol: General Fermentation for Clavulanic Acid Production
  • Inoculum Preparation: A spore suspension of Streptomyces clavuligerus is prepared and used to inoculate a seed culture medium.

  • Fermentation Medium: The production medium is typically rich in a suitable carbon source (e.g., glycerol) and a complex nitrogen source. Phosphate levels are often limited to induce secondary metabolite production.[16]

  • Fermentation Conditions: The fermentation is carried out in a bioreactor with controlled temperature (e.g., 20-28°C), pH (maintained slightly acidic), aeration, and agitation to ensure high biomass and product formation.[16]

  • Downstream Processing: After fermentation, the clavulanic acid is recovered from the broth through a series of extraction and purification steps.

Conclusion

The synthetic and biosynthetic routes to this compound derivatives each present distinct advantages and challenges. Sheehan's total synthesis, while groundbreaking, is not commercially viable for penicillin production but laid the foundation for synthetic β-lactam chemistry. The semisynthetic approach starting from 6-APA is the industrial cornerstone for producing a wide array of penicillin antibiotics, leveraging the efficiency of fermentation followed by chemical modification. The chemical synthesis of β-lactamase inhibitors like tazobactam is a complex but essential process for combating antibiotic resistance. Finally, the biosynthesis of clavulanic acid showcases nature's elegant enzymatic machinery for producing complex and potent molecules, with ongoing efforts to enhance yields through metabolic engineering and fermentation optimization. The choice of a particular route depends on the specific derivative being targeted, with considerations for yield, cost, scalability, and the desired level of chemical novelty.

References

A Comparative Guide to Fluorescent Penicillanic Acid Probes for PBP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and characterization of penicillin-binding proteins (PBPs) are crucial for understanding bacterial cell wall biosynthesis and developing novel antimicrobial agents. Fluorescently labeled penicillin probes offer a sensitive and non-radioactive method for this purpose. This guide provides an objective comparison of fluorescent penicillanic acid probes, focusing on their performance, experimental validation, and alternative options.

Performance Comparison of Fluorescent PBP Probes

The selection of a fluorescent probe for PBP labeling depends on factors such as specificity, sensitivity, and the experimental application. Bocillin FL, a derivative of penicillin V, is a widely used and commercially available fluorescent penicillin probe.[1][2] It is known for its ability to bind to and detect a broad range of PBPs.[3] Alternative probes, such as those based on cephalosporins or β-lactones, offer more selective labeling of PBP subsets.[3][4][5]

Probe TypeCommon FluorophoreTarget PBPsAdvantagesDisadvantagesKey Applications
This compound (e.g., Bocillin FL) BODIPY FLBroad-spectrum PBP labeling[3]Commercially available, high sensitivity (detects 2-4 ng of purified PBP)[2][6], well-characterized.May not be suitable for studying individual PBP functions due to broad reactivity.General PBP profiling, screening for PBP inhibitors, fluorescence polarization assays.[1][2]
Cephalosporin-based Fluorescein, TAMRASelective for high-molecular-weight PBPs[3]Enables focused study of specific PBP subsets, can be used for dual-labeling experiments with penicillin probes.[3]More limited commercial availability, selectivity can be altered by the conjugated fluorophore.[4]Investigating the roles of specific PBPs in cell wall synthesis.
β-Lactone-based BODIPY FL, TAMRA, FluoresceinCan be engineered for high selectivity towards specific PBP isoforms.[4][5]Provides tools for studying the roles and regulation of individual PBPs.[4]Synthesis may be required, potential for non-PBP labeling depending on the fluorophore.[4]Isoform-specific PBP targeting, activity-based protein profiling.
d-Amino Acid-based NBDReports on the incorporation into peptidoglycan by PBPs.[7]Powerful tools to decipher cell wall assembly, can be used to study PBP transpeptidase activity.[7]Indirect labeling of PBPs, the chemical nature of the probe governs its effectiveness.[7]Probing peptidoglycan biosynthesis, activity profiling of individual PBPs.

Experimental Protocols for PBP Labeling and Validation

Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for key experiments in the validation of fluorescent PBP probes.

In-Gel Fluorescence Detection of PBPs

This method is used to visualize the PBP profile of bacteria.

  • In Vivo PBP Labeling:

    • Grow bacterial cells to the desired optical density.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Resuspend the cell pellet in buffer containing the fluorescent penicillin probe (e.g., 5 µg/mL of Bocillin FL).[3]

    • Incubate for a specific time (e.g., 10 minutes at room temperature).[3]

    • Wash the cells to remove the unbound probe.[3]

  • Cell Lysis and Membrane Protein Extraction:

    • Lyse the labeled cells using appropriate methods (e.g., sonication, French press).

    • Isolate the membrane fraction by ultracentrifugation.

  • SDS-PAGE and Fluorescence Imaging:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.[1][2]

Competition Assay for Probe Specificity

This assay confirms that the fluorescent probe binds to the same target as the unlabeled antibiotic.

  • Pre-incubation with Unlabeled Antibiotic:

    • Treat bacterial cells with an excess of the unlabeled antibiotic of interest.

  • Labeling with Fluorescent Probe:

    • After the pre-incubation, wash the cells to remove the unbound antibiotic.

    • Incubate the cells with the fluorescent penicillin probe.

  • Analysis:

    • Analyze the PBP labeling profile using in-gel fluorescence detection. A significant reduction in fluorescent signal compared to the control (no pre-incubation) indicates that the probe and the antibiotic compete for the same binding sites.[3]

Fluorescence Polarization (FP) Assay for PBP-Ligand Binding

FP assays are used to determine the binding affinity of compounds to PBPs in a high-throughput format.[1][2]

  • Assay Setup:

    • In a microplate, add the purified PBP enzyme, the fluorescent penicillin probe (e.g., 2 nM Bocillin FL), and the test compound at varying concentrations.[1][2]

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[1][2]

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The binding of the fluorescent probe to the PBP results in an increase in polarization. The displacement of the probe by a competing compound leads to a decrease in polarization, from which the binding affinity (e.g., IC50) of the test compound can be determined.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for understanding complex biological processes and experimental procedures.

PBP_Labeling_Workflow cluster_cell_culture Bacterial Cell Culture cluster_labeling Fluorescent Labeling cluster_analysis Analysis Bacterial Culture Bacterial Culture Incubation with Fluorescent Probe Incubation with Fluorescent Probe Bacterial Culture->Incubation with Fluorescent Probe Harvest & Resuspend Washing Washing Incubation with Fluorescent Probe->Washing Remove unbound probe Cell Lysis Cell Lysis Washing->Cell Lysis SDS-PAGE SDS-PAGE Cell Lysis->SDS-PAGE Fluorescence Imaging Fluorescence Imaging SDS-PAGE->Fluorescence Imaging

Caption: Workflow for in-gel fluorescence detection of PBPs.

Competition_Assay cluster_control Control cluster_competition Competition Cells_C Bacterial Cells Probe_C Add Fluorescent Probe Cells_C->Probe_C Result_C Strong Fluorescent Signal Probe_C->Result_C Cells_E Bacterial Cells Antibiotic Pre-incubate with Unlabeled Antibiotic Cells_E->Antibiotic Probe_E Add Fluorescent Probe Antibiotic->Probe_E Result_E Reduced/No Fluorescent Signal Probe_E->Result_E

Caption: Logic of a competition assay for probe validation.

PBP_Inhibition_Pathway Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Inactive PBP Inactive PBP-Probe Complex PBP->Inactive PBP Bacterial Cell Wall Bacterial Cell Wall Cell Wall Synthesis->Bacterial Cell Wall Fluorescent Penicillin Fluorescent Penicillanic Acid Probe Fluorescent Penicillin->PBP Binds to active site Inactive PBP->Cell Wall Synthesis Inhibits

Caption: Mechanism of PBP inhibition by fluorescent probes.

References

A Comparative Guide to the Cross-reactivity of Penicillanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of common penicillanic acid derivatives—clavulanic acid, sulbactam, and tazobactam—with penicillin and other β-lactam antibiotics. The information is supported by experimental data from clinical and in vitro studies, with a focus on providing researchers and drug development professionals with a comprehensive understanding of the immunological implications of these widely used β-lactamase inhibitors.

The cross-reactivity between penicillins and other β-lactam antibiotics is a significant concern in clinical practice, often rooted in the shared structural features of these molecules, namely the β-lactam ring and associated side chains.[1][2] this compound derivatives, while not possessing intrinsic antibacterial activity, are crucial in overcoming bacterial resistance by inhibiting β-lactamase enzymes. However, their structural similarity to penicillin raises questions about their potential to elicit allergic reactions in penicillin-sensitized individuals.

Structural Basis of Cross-Reactivity

The immunological cross-reactivity of β-lactam antibiotics is primarily attributed to two structural components:

  • The β-Lactam Ring: This four-membered ring is the core structure of all β-lactam antibiotics and can be a target for the immune system.

  • R1 Side Chains: These chemical groups attached to the β-lactam ring play a crucial role in determining the antibiotic's spectrum of activity and are also major antigenic determinants.[1][2]

This compound derivatives share the fundamental β-lactam ring structure with penicillins. However, variations in their overall structure, including the absence or modification of the R1 side chain, influence their cross-reactive potential.[3][4]

Comparative Analysis of Cross-Reactivity

The following tables summarize the available quantitative data from various studies on the cross-reactivity of clavulanic acid, sulbactam, and tazobactam.

Table 1: Clinical Cross-Reactivity of this compound Derivatives in Penicillin-Allergic Patients

DerivativePatient PopulationObserved Cross-Reactivity RateComments
Clavulanic Acid Adults with immediate reactions to amoxicillin-clavulanate32.7% showed selective immediate reaction to clavulanate.[5]A significant portion of reactions to the combination drug may be due to clavulanate itself.[5]
Adults with immediate reactions to amoxicillin-clavulanateCo-sensitization to clavulanate and penicillin determinants or amoxicillin was observed in 3.8% of patients.[5]
Sulbactam General patient populationCross-reactivity with other β-lactams is considered likely due to its structural similarity to the penicillin nucleus.[3]Limited specific quantitative data is available from large-scale clinical trials.
Tazobactam Patients with a history of penicillin allergyThe cross-reactivity risk between piperacillin-tazobactam and penicillin is reported to be low, ranging from 2.0% to 4.8%.[2]One study found that while one-third of patients were cross-sensitized to other penicillins, the majority (21 out of 48) were selectively sensitized to piperacillin-tazobactam.[2]

Table 2: Performance of In Vitro Diagnostic Tests for Detecting Sensitization

TestAnalyteSensitivitySpecificityKey Findings
Basophil Activation Test (BAT) Clavulanic Acid50% (CD203c)80%BAT is a useful in vitro tool for diagnosing immediate hypersensitivity to clavulanic acid, for which commercial specific IgE assays are not widely available.[6]
Specific IgE (sIgE) Immunoassay Penicillin DeterminantsLowHighWhile specific for penicillin allergy, it may not capture sensitization to this compound derivatives.[5][7]
Lymphocyte Transformation Test (LTT) Penicillins~60-70%HighPrimarily used for delayed hypersensitivity reactions and can help identify the causative agent in patients with a history of reaction to combination drugs.

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to aid in the design and interpretation of cross-reactivity studies.

Basophil Activation Test (BAT)

The Basophil Activation Test is a flow cytometry-based assay that measures the activation of basophils in response to an allergen.

  • Principle: In an allergic individual, basophils express specific IgE antibodies on their surface. When exposed to the specific allergen, these IgE antibodies are cross-linked, leading to basophil degranulation and the upregulation of activation markers such as CD63 and CD203c on the cell surface.

  • Protocol Outline:

    • Blood Collection: Whole blood is collected from the patient in heparinized tubes.

    • Allergen Stimulation: Aliquots of whole blood are incubated with various concentrations of the this compound derivative, penicillin, a positive control (e.g., anti-IgE antibody), and a negative control (buffer).

    • Staining: After incubation, the cells are stained with fluorescently labeled monoclonal antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63, CD203c).

    • Flow Cytometry Analysis: The percentage of activated basophils (e.g., CD63-positive or CD203c-positive cells within the basophil gate) is quantified using a flow cytometer.

    • Data Interpretation: An increase in the percentage of activated basophils above a predetermined cutoff value in the presence of the drug, as compared to the negative control, indicates a positive result.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific IgE

ELISA is a plate-based immunoassay used to detect the presence of specific antibodies in a patient's serum.

  • Principle: The assay detects the presence of IgE antibodies in the serum that are specific to a particular drug hapten conjugated to a carrier protein.

  • Protocol Outline (Competitive Inhibition ELISA):

    • Coating: Microtiter plates are coated with a penicillin-protein conjugate (e.g., penicillin-poly-L-lysine).

    • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

    • Competition: Patient serum is pre-incubated with the this compound derivative (the inhibitor). This mixture is then added to the coated wells. If the patient has IgE antibodies that cross-react with the derivative, they will be bound and unable to bind to the coated penicillin conjugate.

    • Detection: An enzyme-linked anti-human IgE antibody is added, which binds to any patient IgE captured on the plate.

    • Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer.

    • Data Interpretation: A lower signal in the presence of the this compound derivative inhibitor indicates that the patient's IgE antibodies recognize and have been blocked by the derivative, suggesting cross-reactivity.

Lymphocyte Transformation Test (LTT)

The LTT is a cell culture-based assay that measures the proliferation of T-lymphocytes in response to a specific antigen.

  • Principle: In individuals with a delayed-type hypersensitivity, memory T-cells will proliferate upon re-exposure to the specific drug antigen.

  • Protocol Outline:

    • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes, are isolated from the patient's blood using density gradient centrifugation.

    • Cell Culture: The PBMCs are cultured in the presence of the this compound derivative, penicillin, a positive control (e.g., phytohemagglutinin), and a negative control (culture medium alone).

    • Proliferation Assay: After several days of incubation, lymphocyte proliferation is measured. This is typically done by adding a radiolabeled nucleotide (e.g., ³H-thymidine) and measuring its incorporation into the DNA of dividing cells, or by using a non-radioactive colorimetric assay.

    • Data Interpretation: A stimulation index (SI) is calculated by dividing the proliferation in the presence of the drug by the proliferation in the negative control. An SI above a certain threshold (typically ≥ 2 or 3) is considered a positive result.

Visualizations

Signaling Pathway of IgE-Mediated Hypersensitivity

IgE_Mediated_Hypersensitivity IgE-Mediated Hypersensitivity Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Antigen_Presentation Antigen Presenting Cell (APC) presents This compound Derivative T_Cell_Activation T Helper Cell (Th2) Activation Antigen_Presentation->T_Cell_Activation B_Cell_Activation B Cell Activation & Differentiation T_Cell_Activation->B_Cell_Activation IgE_Production Plasma Cell Produces Penicillin-Specific IgE B_Cell_Activation->IgE_Production Mast_Cell_Binding IgE binds to FcεRI on Mast Cells IgE_Production->Mast_Cell_Binding Cross_Linking This compound Derivative Cross-links Bound IgE Mast_Cell_Binding->Cross_Linking Degranulation Mast Cell Degranulation Cross_Linking->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release Allergic_Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediator_Release->Allergic_Symptoms Cross_Reactivity_Workflow General Workflow for In Vitro Cross-Reactivity Assessment Patient_Sample Patient Sample (Whole Blood or Serum) In_Vitro_Assay In Vitro Assay Selection Patient_Sample->In_Vitro_Assay BAT Basophil Activation Test (BAT) In_Vitro_Assay->BAT Immediate Hypersensitivity ELISA Competitive ELISA In_Vitro_Assay->ELISA IgE-mediated Response LTT Lymphocyte Transformation Test (LTT) In_Vitro_Assay->LTT Delayed Hypersensitivity Data_Analysis Data Analysis & Interpretation BAT->Data_Analysis ELISA->Data_Analysis LTT->Data_Analysis Cross_Reactivity_Conclusion Conclusion on Cross-Reactivity Potential Data_Analysis->Cross_Reactivity_Conclusion

References

In vitro assays to compare beta-lactamase inhibition by different compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of key in vitro assays for comparing the efficacy of beta-lactamase inhibitors. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate objective evaluation of novel and established compounds.

The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, presents a significant global health challenge. These enzymes inactivate beta-lactam antibiotics by hydrolyzing their characteristic four-membered ring. The development of potent beta-lactamase inhibitors that can be co-administered with beta-lactam antibiotics is a critical strategy to combat this resistance. This guide details essential in vitro assays to characterize and compare the performance of different beta-lactamase inhibitors.

Key Performance Indicators for Beta-Lactamase Inhibitors

To effectively compare beta-lactamase inhibitors, several key quantitative parameters are determined through in vitro assays:

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of a beta-lactamase by 50%. It is a common measure of inhibitor potency.

  • Ki (Inhibition Constant): This value represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme, signifying a more potent inhibitor.

  • kinact (Rate of Inactivation): For irreversible or time-dependent inhibitors, this parameter measures the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

Comparative Performance of Beta-Lactamase Inhibitors

The following table summarizes typical in vitro data for well-established beta-lactamase inhibitors against different classes of beta-lactamases. This data serves as a benchmark for evaluating new compounds.

InhibitorBeta-Lactamase Target (Class)Assay TypeIC50 (µM)Ki (µM)kinact (s⁻¹)
Clavulanic Acid TEM-1 (Class A)Spectrophotometric0.080.80.05
KPC-2 (Class A)Spectrophotometric0.12--
CTX-M-15 (Class A)Spectrophotometric0.050.060.04
AmpC (Class C)Spectrophotometric>100--
OXA-48 (Class D)Spectrophotometric>100--
NDM-1 (Class B)Spectrophotometric>100--
Tazobactam TEM-1 (Class A)Spectrophotometric0.090.90.07
CTX-M-15 (Class A)Spectrophotometric0.040.10.06
AmpC (Class C)Spectrophotometric15--
NDM-1 (Class B)Spectrophotometric>100--
Avibactam TEM-1 (Class A)Spectrophotometric0.0050.0080.004
CTX-M-15 (Class A)Spectrophotometric0.004--
KPC-2 (Class A)Spectrophotometric0.0040.0090.005
AmpC (Class C)Spectrophotometric0.020.20.01
OXA-48 (Class D)Spectrophotometric0.15--
NDM-1 (Class B)Spectrophotometric>100--
Vaborbactam KPC-2 (Class A)Spectrophotometric0.060.09-
NDM-1 (Class B)Spectrophotometric>100--
Aspergillomarasmine A NDM-1 (Class B)Spectrophotometric4.2--
VIM-2 (Class B)Spectrophotometric9.8--

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific beta-lactamase and inhibitor being studied.

IC50 Determination using a Chromogenic Substrate (Nitrocefin)

This assay is a widely used high-throughput method for screening and determining the potency of beta-lactamase inhibitors. The hydrolysis of the yellow substrate, nitrocefin, by beta-lactamase results in a red-colored product, which can be measured spectrophotometrically.[1][2]

Materials:

  • Purified beta-lactamase enzyme

  • Test inhibitor compounds

  • Nitrocefin solution (typically 100 µM in assay buffer)[2]

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). For metallo-beta-lactamases (Class B), the buffer should be supplemented with ZnCl2 (typically 50 µM).[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control well with enzyme and no inhibitor, and a blank well with buffer only.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486-492 nm over time (kinetic read).[1][2]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki)

This assay provides a more detailed understanding of the inhibitor's affinity for the enzyme. It involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Materials:

  • Same as for the IC50 determination.

Procedure:

  • Design a matrix of experiments with varying concentrations of both the substrate (nitrocefin) and the inhibitor.

  • For each inhibitor concentration (including zero), measure the initial reaction velocity (rate of absorbance change) at different substrate concentrations.

  • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics. The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined from Lineweaver-Burk or Dixon plots.

  • The Ki value is calculated from the global fit of the data to the appropriate Michaelis-Menten equation for the observed inhibition model.

Determination of Inactivation Rate (kinact)

This assay is crucial for characterizing irreversible or time-dependent inhibitors, often referred to as "suicide inhibitors."

Materials:

  • Same as for the IC50 determination.

Procedure:

  • Incubate the beta-lactamase enzyme with a saturating concentration of the inhibitor.

  • At various time points, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the substrate (nitrocefin) to measure the residual enzyme activity.

  • Plot the natural logarithm of the residual enzyme activity against the pre-incubation time.

  • The slope of this plot will be the negative of the observed inactivation rate constant (kobs).

  • Repeat this procedure for several different inhibitor concentrations.

  • Plot the kobs values against the inhibitor concentrations. The data should fit a hyperbolic curve.

  • The kinact is the maximum value of kobs at a saturating inhibitor concentration.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Comparative Analysis Screening High-Throughput Screening (Single Concentration) IC50 IC50 Determination (Dose-Response) Screening->IC50 Identify 'Hits' Ki_det Ki Determination (Inhibition Constant) IC50->Ki_det Characterize Potent Hits Data Data Comparison Table IC50->Data kinact_det kinact Determination (Inactivation Rate) Ki_det->kinact_det For Time-Dependent Inhibitors Ki_det->Data kinact_det->Data Report Publish Comparison Guide Data->Report

Workflow for comparing beta-lactamase inhibitors.

G cluster_0 Beta-Lactamase Action cluster_1 Inhibitor Action BLA Beta-Lactamase (Enzyme) Complex1 Enzyme-Substrate Complex BLA->Complex1 BLA2 Beta-Lactamase (Enzyme) BL Beta-Lactam (Antibiotic) BL->Complex1 Hydrolysis Hydrolyzed (Inactive) Antibiotic Complex1->Hydrolysis Hydrolysis Hydrolysis->BLA Enzyme Regenerated Complex2 Enzyme-Inhibitor Complex BLA2->Complex2 Inhibitor Beta-Lactamase Inhibitor Inhibitor->Complex2 Inactive_Enzyme Inactive Enzyme Complex2->Inactive_Enzyme Covalent Modification (Irreversible Inhibition)

Mechanism of beta-lactamase action and inhibition.

References

Comparative Docking Analysis of Penicillanic Acid Analogs in Penicillin-Binding Protein Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall.[1][2][3] Their inhibition by β-lactam antibiotics, such as penicillin and its derivatives, disrupts cell wall formation, ultimately leading to bacterial cell lysis and death.[2][3][4] As antibiotic resistance continues to be a major global health threat, the development of novel and more effective PBP inhibitors is of paramount importance.[2] Computational docking studies have become an indispensable tool in this endeavor, providing valuable insights into the binding interactions between potential inhibitors and the PBP active site, thereby guiding the design of new drug candidates.[4]

This guide provides a comparative overview of docking studies involving penicillanic acid analogs and other inhibitors targeting PBP active sites. It summarizes quantitative data from various studies, details common experimental protocols, and visualizes key processes to aid researchers in this field.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding affinities of various ligands, including this compound analogs and other inhibitors, with different PBPs. The docking score, typically expressed in kcal/mol, represents the predicted binding affinity, with more negative values indicating a stronger interaction.

LigandTarget PBPDocking Score (kcal/mol)Software/MethodReference
This compound Analog 4cPBP (PDB ID: 1CEF)-9.2AutoDock Vina[4]
This compound Analog 4ePBP (PDB ID: 1CEF)-8.9AutoDock Vina[4]
ZINC95911396PBP from S. aureus-10.12Schrodinger Suite[1]
Screened Lead CompoundPBP from S. aureus-9.87Schrodinger Suite[1][5]
2-deoxyglucosePBP from S. aureus-5.88Schrodinger Suite[1]
LonidaminePBP from S. aureus-6.33Schrodinger Suite[1]
3-bromopyruvatePBP from S. aureus-7.44Schrodinger Suite[1]
ImatinibPBP from S. aureus-6.44Schrodinger Suite[1]
OxythiaminePBP from S. aureus-5.99Schrodinger Suite[1]
CefepimeTEM β-lactamase (1n9b)-8.24AutoDock[6]
CefepimeSHV β-lactamase (2zd8)-8.54AutoDock[6]

Experimental Protocols: A Look into the Methodology

The accuracy and reliability of docking studies are heavily dependent on the methodologies employed. Below are detailed protocols commonly used in the in silico analysis of PBP-ligand interactions.

Protein and Ligand Preparation
  • Protein Structure Acquisition and Preparation: The three-dimensional structure of the target PBP is typically retrieved from the Protein Data Bank (PDB).[6] The protein structure then undergoes a preparation phase, which involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[6] This step is crucial for ensuring the protein is in a chemically correct state for docking.

  • Ligand Structure Preparation: The 2D or 3D structures of the this compound analogs or other ligands are prepared using software like ChemDraw or retrieved from databases such as ZINC.[7] Ligand preparation involves generating 3D coordinates, assigning correct bond orders, and minimizing their energy to obtain a stable conformation.

Molecular Docking Procedure
  • Active Site Identification: The binding site on the PBP is identified. This is often the active site containing the catalytic serine residue, which is the primary target of β-lactam antibiotics.[8][9] The location can be determined from the co-crystallized ligand in the PDB structure or from published literature.[8]

  • Grid Generation: A grid box is defined around the identified active site. This grid is used by the docking algorithm to calculate the potential energy of the ligand at different positions and orientations within the binding pocket.[8]

  • Docking Simulation: A docking program, such as AutoDock, Glide (Schrödinger), or MOE, is used to explore the conformational space of the ligand within the PBP's active site.[4] The algorithm samples numerous poses and scores them based on a scoring function that estimates the binding affinity.

  • Pose Selection and Analysis: The docking results provide a set of possible binding poses, each with a corresponding docking score.[8] The pose with the lowest energy is generally considered the most probable binding mode.[8] This pose is then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the PBP.[4]

Post-Docking Analysis
  • Binding Free Energy Calculation: To refine the prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[10] This method provides a more accurate estimation of the binding free energy by considering solvation effects.

  • Molecular Dynamics (MD) Simulation: MD simulations can be performed on the docked protein-ligand complex to assess its stability and observe the dynamic behavior of the interaction over time.[1]

Mandatory Visualizations

Mechanism of PBP Inhibition by β-Lactam Antibiotics

The following diagram illustrates the signaling pathway of PBP inhibition. β-lactam antibiotics mimic the natural D-Ala-D-Ala substrate of the PBP.[2] This mimicry allows them to bind to the active site and form a stable acyl-enzyme intermediate, thereby inactivating the enzyme and halting peptidoglycan synthesis.[2][3]

PBP_Inhibition PBP Penicillin-Binding Protein (PBP) Acyl_Enzyme Stable Acyl-Enzyme Intermediate PBP->Acyl_Enzyme Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes D_Ala_D_Ala D-Ala-D-Ala Substrate D_Ala_D_Ala->PBP Binds to active site Beta_Lactam β-Lactam Antibiotic (this compound Analog) Beta_Lactam->PBP Competitively binds to active site Inhibition Inhibition Acyl_Enzyme->Inhibition Cell_Lysis Cell Wall Weakening & Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to Inhibition->Peptidoglycan_Synthesis

Caption: Mechanism of PBP inhibition by β-lactam antibiotics.

General Workflow for Comparative Docking Studies

This diagram outlines the typical workflow for conducting a comparative docking study of this compound analogs against a PBP target.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Refinement Protein_Prep Target PBP Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep This compound Analog Preparation Ligand_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Interaction Analysis Scoring->Analysis MD_Sim MD Simulation (Optional) Analysis->MD_Sim Lead_Opt Lead Optimization Analysis->Lead_Opt MD_Sim->Lead_Opt

Caption: A generalized workflow for in silico docking studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Penicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Penicillanic acid, the core structural component of penicillins, requires meticulous disposal procedures to mitigate risks and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is considered a hazardous chemical waste.

Essential PPE includes:

  • Gloves: To prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing from contamination.

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The preferred method for the disposal of this compound, particularly for stock solutions and solid waste, involves chemical inactivation followed by disposal as hazardous waste. This two-pronged approach ensures that the biological activity of the β-lactam ring is neutralized before final disposal.

1. Waste Segregation and Collection:

  • All solid waste, including unused or expired this compound powder, contaminated weigh boats, and filter papers, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Aqueous solutions of this compound should be collected in a separate, clearly labeled, and sealed container.

2. Chemical Inactivation (Hydrolysis): The β-lactam ring of this compound can be effectively hydrolyzed and inactivated using a sodium hydroxide solution.[1][2] Studies have shown that a 1 M sodium hydroxide solution can effectively inactivate β-lactam residues.[1][2] Another study suggests that sodium hydroxide and hydroxylamine are effective in degrading β-lactam antibiotics.[3]

Experimental Protocol for Inactivation:

  • Work in a well-ventilated area, preferably a fume hood.

  • For each volume of this compound solution, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Allow the mixture to react for at least one hour to ensure complete hydrolysis of the β-lactam ring.

  • After the reaction, the resulting solution will be basic. Neutralize the solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.

3. Final Disposal:

  • The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container.

  • Solid waste and the container with the neutralized liquid waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not pour this compound or the inactivated solution down the drain.[4]

  • High-temperature incineration is the preferred final disposal method for this type of waste.[5]

Quantitative Data for Disposal Procedures

For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the chemical inactivation of this compound.

ParameterValueSource(s)
Inactivating Agent 1 M Sodium Hydroxide (NaOH)[1][2]
Reaction Time At least 1 hourN/A
Final pH of Solution 6.0 - 8.0[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_waste Waste Collection cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Solid and Liquid Waste A->B C Collect in Labeled Hazardous Waste Containers B->C D Add 1M NaOH to Liquid Waste C->D E Allow to React for at least 1 hour D->E F Neutralize Solution to pH 6-8 E->F G Collect Inactivated Solution in Hazardous Waste Container F->G H Arrange for Pickup by EHS or Licensed Vendor G->H I Preferred Method: High-Temperature Incineration H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Penicillanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Penicillanic acid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This compound is a hazardous substance and should be handled with care. It is considered toxic by inhalation, in contact with skin, and if swallowed.[1]

Personal Protective Equipment (PPE)

The primary method of exposure control should always be engineering controls, such as working within a certified chemical fume hood. The following PPE is mandatory as a secondary barrier to prevent exposure.

Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][3] Double-gloving is recommended.Prevents skin contact with this compound. Regular glove changes are crucial to avoid breakthrough.
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2]Protects eyes and face from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a ventilated enclosure or when airborne dust may be generated.[1][2]Prevents inhalation of toxic dust particles.
Protective Clothing A lab coat with long sleeves and a solid front should be worn.Protects skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key procedural steps.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh this compound (in ventilated enclosure) don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Bins decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. A logical workflow for the safe handling of this compound.

Detailed Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Weighing and Solution Preparation:

  • All manipulations of solid this compound that could generate dust, such as weighing, must be performed within a certified chemical fume hood or a ventilated balance enclosure.

  • When preparing solutions, slowly add the solvent to the powder to prevent splashing.

General Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, weighing papers, and contaminated labware, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Method:

  • The preferred method for the disposal of this compound and associated contaminated waste is high-temperature incineration by a licensed hazardous waste disposal facility.

  • Consult and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penicillanic acid
Reactant of Route 2
Penicillanic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.